Technical Documentation Center

6-Amino-9H-purine-8-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-9H-purine-8-sulfonic acid
  • CAS: 696638-47-8

Core Science & Biosynthesis

Foundational

6-Amino-9H-purine-8-sulfonic Acid: Chemical Properties, Synthesis, and Applications in Biomanufacturing

Executive Summary The optimization of recombinant protein production—particularly for complex biopharmaceuticals like monoclonal antibodies—requires precise control over the cellular expression environment. 6-Amino-9H-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of recombinant protein production—particularly for complex biopharmaceuticals like monoclonal antibodies—requires precise control over the cellular expression environment. 6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8), a uniquely substituted adenine derivative, has emerged as a highly effective small-molecule inhibitor of subtilisin-like serine proteases (subtilases)[1]. By competitively blocking endogenous plant proteases, this compound prevents the proteolytic degradation of target proteins in plant-based expression systems, thereby maximizing recoverable yields[2].

This whitepaper provides an in-depth technical analysis of the chemical properties, synthetic pathways, and biological applications of 6-Amino-9H-purine-8-sulfonic acid, complete with self-validating experimental protocols designed for immediate laboratory implementation.

Chemical Identity and Physicochemical Properties

6-Amino-9H-purine-8-sulfonic acid is an amphoteric purine derivative. The introduction of the strongly electron-withdrawing sulfonic acid group (-SO₃H) at the C8 position of the adenine core fundamentally alters the molecule's electronic distribution. This substitution lowers the pKa of the N9 proton, rendering the molecule highly polar and predominantly ionized at physiological pH. This localized negative charge is the primary driver of its affinity for the basic residues within the active sites of target serine proteases[3].

Table 1: Quantitative Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 6-Amino-9H-purine-8-sulfonic acid
Common Synonyms Adenine-8-sulfonic acid; 8-Sulfoadenine
CAS Registry Number 696638-47-8[4]
ZINC Identifier ZINC2486839[3]
Molecular Formula C₅H₅N₅O₃S[1]
Molecular Weight 215.19 g/mol
Structural Features Purine bicyclic core, C6-amino group, C8-sulfonic acid
Solubility Profile Soluble in aqueous alkaline buffers; sparingly soluble in non-polar organics

Synthesis and Purification Strategies

The synthesis of C8-substituted purines requires overcoming the inherent electron deficiency of the pyrimidine ring, which directs electrophilic attack to the imidazole ring. The most reliable pathway for synthesizing 6-Amino-9H-purine-8-sulfonic acid involves the regioselective activation of the C8 position followed by nucleophilic aromatic substitution (S_NAr).

SynthesisWorkflow Adenine Adenine (Starting Material) Bromination Electrophilic Bromination (Br2, AcOH) Adenine->Bromination BromoAd 8-Bromoadenine (Reactive Intermediate) Bromination->BromoAd C8 Activation Substitution Nucleophilic Substitution (Na2SO3, Heat) BromoAd->Substitution Product 6-Amino-9H-purine-8-sulfonic acid (Target Compound) Substitution->Product Sulfonate Addition Validation Analytical Validation (HPLC-MS, NMR) Product->Validation Purity Check

Synthetic workflow for 6-Amino-9H-purine-8-sulfonic acid via C8-activation and substitution.

Protocol 1: Chemical Synthesis of 6-Amino-9H-purine-8-sulfonic acid
  • Objective: High-yield, regioselective synthesis of the C8-sulfonated adenine derivative.

  • Step 1: Electrophilic Bromination. Suspend adenine in glacial acetic acid and add a stoichiometric excess of bromine (Br₂) dropwise at room temperature.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transient bromonium intermediate. The C8 position, being the most electron-rich carbon in the purine system, undergoes regioselective electrophilic aromatic substitution to yield 8-bromoadenine.

  • Step 2: Nucleophilic Displacement. Isolate the 8-bromoadenine precipitate. Resuspend in an aqueous alkaline solution (pH ~9) containing an excess of sodium sulfite (Na₂SO₃). Heat the reaction mixture to 90°C for 4-6 hours.

    • Causality: The electron-withdrawing nature of the purine ring highly activates the C8-bromine bond toward nucleophilic aromatic substitution. The highly nucleophilic sulfite anion (SO₃²⁻) readily displaces the bromide ion, forming a highly stable C-S bond.

  • Step 3: Self-Validation (Analytical). Quench the reaction and monitor completion via LC-MS (target m/z [M-H]⁻ = 214.0). Purify the crude product via preparative HPLC. Confirm the structural integrity via ¹H-NMR; a successful synthesis is validated by the complete disappearance of the characteristic C8 proton singlet at ~8.1 ppm, confirming substitution at that specific locus.

Biological Applications: Subtilase Inhibition in Biomanufacturing

Plant-based expression systems (e.g., Nicotiana tabacum BY-2 cells) are highly scalable platforms for producing biopharmaceuticals. However, their productivity is often bottlenecked by endogenous plant proteases—specifically subtilisin-like serine proteases—that degrade secreted recombinant proteins[2].

In silico screening and subsequent in vitro/in vivo validation have identified 6-Amino-9H-purine-8-sulfonic acid as a potent inhibitor of these subtilases[3]. By competitively binding to the active site of the protease, the compound prevents the cleavage of target proteins, such as the human broadly-neutralizing anti-HIV monoclonal antibody 2F5 (mAb 2F5)[2].

InhibitionMechanism BY2 Tobacco BY-2 Cell System Subtilase Endogenous Subtilases (Serine Proteases) BY2->Subtilase Secretes Target Recombinant mAb 2F5 BY2->Target Expresses Degradation Degraded Heavy Chain (40 kDa Fragment) Subtilase->Degradation Proteolytic Cleavage Stabilization Intact mAb 2F5 (High Yield Recovery) Subtilase->Stabilization Cleavage Prevented Target->Degradation Unprotected State Target->Stabilization Protected State Inhibitor 6-Amino-9H-purine-8-sulfonic acid (Inhibitor) Inhibitor->Subtilase Active Site Blockade (Competitive Binding)

Mechanism of recombinant protein stabilization via subtilase inhibition in plant cells.

Table 2: Comparative Efficacy of Protease Inhibitors in BY-2 Cell Cultures

Inhibitor ClassCompoundMechanism of ActionEfficacy in Preventing 40 kDa mAb Degradation
Classical Control PMSFIrreversible sulfonylation of catalytic serineModerate (Prone to rapid aqueous hydrolysis)
Targeted Small Molecule 6-Amino-9H-purine-8-sulfonic acidReversible, competitive active-site blockadeHigh (Stable in culture medium over 7 days)[2]
Protocol 2: In Vivo Protease Inhibition Assay (mAb 2F5 Stabilization)
  • Objective: Validate the efficacy of 6-Amino-9H-purine-8-sulfonic acid in preventing subtilase-mediated degradation of recombinant mAb 2F5 in plant cell cultures[3].

  • Step 1: Cell Culture Preparation. Cultivate transgenic Nicotiana tabacum cv. Bright Yellow 2 (BY-2) cells expressing mAb 2F5 in D11b medium, maintaining constant orbital agitation (140 rpm) in the dark[3].

    • Causality: D11b medium is specifically optimized to facilitate maximum antibody secretion into the extracellular space. However, this exposes the antibody to co-secreted endogenous subtilases.

  • Step 2: Inhibitor Application. Supplement the parallel cultures with 6-Amino-9H-purine-8-sulfonic acid (ZINC2486839) via four distinct additions over a 7-day culture period[2].

    • Causality: Continuous supplementation ensures that the inhibitor concentration remains above the Ki​ threshold. The sulfonic acid moiety forms critical electrostatic interactions within the subtilase active site, competitively occluding the heavy chain of the antibody from the catalytic triad.

  • Step 3: Self-Validation (Immunoblotting). Harvest the spent medium and quench reactions by adding LDS sample buffer with a reducing agent, followed by heat treatment at 95°C for 10 minutes[2]. Separate the protein mixtures using NuPAGE 4%–12% Bis-Tris mini gels[3]. Perform an immunoblot targeting the human IgG heavy chain.

    • Causality: Uninhibited proteolysis yields a distinct 40 kDa degradation band[2]. The assay is validated by the dose-dependent disappearance of this 40 kDa band and the preservation of the intact heavy chain (~50 kDa), proving the in vivo efficacy of the inhibitor.

Conclusion

6-Amino-9H-purine-8-sulfonic acid represents a vital intersection between synthetic purine chemistry and advanced biomanufacturing. By leveraging the electron-withdrawing properties of the C8-sulfonic acid group, researchers can utilize this compound as a highly stable, competitive inhibitor against endogenous plant subtilases. Implementing the protocols outlined in this guide ensures both the rigorous chemical validation of the compound and its successful application in maximizing the yield of sensitive recombinant biopharmaceuticals.

References

  • GuideChem. (n.d.). CAS 696638-47-8: 6-AMINO-9H-PURINE-8-SULFONIC ACID. GuideChem Chemical Dictionary. 5

  • ChemicalBook. (n.d.). CAS-Nummernliste: 696638-47-8. ChemicalBook Database. 4

  • Mandal, M. K., et al. (2022). Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant suspension cells. Engineering in Life Sciences. German National Library (d-nb.info). 2

Sources

Exploratory

8-sulfoadenine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Sulfoadenine Introduction Adenine, a fundamental component of nucleic acids and vital coenzymes, serves as a versatile scaffold in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Sulfoadenine

Introduction

Adenine, a fundamental component of nucleic acids and vital coenzymes, serves as a versatile scaffold in drug discovery and chemical biology. Modification of the purine ring system can profoundly alter its biological activity, receptor binding affinity, and physicochemical properties. Substitution at the C8 position, in particular, offers a strategic vector to modulate these characteristics. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a novel C8-substituted derivative: 8-sulfoadenine.

As a Senior Application Scientist, this document is structured to move beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals. We will explore a proposed synthetic pathway, grounded in established principles of purine chemistry, and detail a multi-faceted analytical workflow to ensure the unequivocal characterization of the target compound. Every protocol is designed as a self-validating system, incorporating checkpoints to confirm progress and purity.

Part I: Synthesis of 8-Sulfoadenine

Principle and Proposed Mechanism

The introduction of a sulfonic acid group at the C8 position of the adenine ring is not a trivial transformation. Direct sulfonation of adenine is challenging due to the electron-rich nature of the purine ring, which can lead to multiple side reactions and lack of regioselectivity. A more controlled and reliable strategy involves a two-step process: halogenation of the C8 position followed by a nucleophilic aromatic substitution (SNAr).

Our proposed synthesis leverages the well-established precursor, 8-bromoadenine. The bromine atom at the C8 position serves as an effective leaving group, activating the carbon for nucleophilic attack. The reaction proceeds via a nucleophilic substitution with a sulfite salt, such as sodium sulfite (Na2SO3). While nucleophilic substitutions on electron-rich aromatic systems can be challenging, the reaction is facilitated by the electron-withdrawing nature of the purine ring itself. The proposed mechanism is analogous to sulfite-catalyzed substitution reactions observed in other heterocyclic systems, which can proceed through a multistep addition-elimination (SNAE) pathway.[1][2][3]

The causality for selecting this pathway rests on its high degree of regioselectivity and the commercial availability of the starting material, 8-bromoadenine. The use of a sulfite salt provides a direct and atom-economical route to the desired sulfonic acid functionality.

Synthesis Pathway Diagram

Synthesis_of_8_Sulfoadenine Proposed Synthesis of 8-Sulfoadenine cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product Adenine Adenine 8_Bromoadenine 8-Bromoadenine Adenine->8_Bromoadenine Bromination (e.g., in Acetic Acid) Bromine Bromine (Br2) Bromine->8_Bromoadenine 8_Sulfoadenine 8-Sulfoadenine 8_Bromoadenine->8_Sulfoadenine Nucleophilic Aromatic Substitution (SNAr) Sodium_Sulfite Sodium Sulfite (Na2SO3) Sodium_Sulfite->8_Sulfoadenine Solvent Aqueous Solvent (e.g., H2O/DMSO) Solvent->8_Sulfoadenine Heat Heat (Δ) Heat->8_Sulfoadenine

Caption: Proposed two-step synthesis of 8-sulfoadenine from adenine via an 8-bromoadenine intermediate.

Experimental Protocol: Synthesis and Purification

This protocol details the synthesis from the commercially available 8-bromoadenine.

Materials:

  • 8-Bromoadenine

  • Sodium Sulfite (Na2SO3), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water (H2O)

  • Hydrochloric Acid (HCl), concentrated

  • Activated Charcoal

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoadenine (1.0 eq).

  • Addition of Reagents: Add sodium sulfite (1.5 eq) to the flask. The excess sulfite is used to drive the reaction to completion.

  • Solvent Addition: Add a 1:1 mixture of DMSO and deionized water. The volume should be sufficient to create a stirrable slurry. DMSO is chosen for its ability to dissolve the organic precursor and facilitate the SNAr reaction at elevated temperatures.

  • Reaction Conditions: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to take several hours.

  • Reaction Quench and Workup: Once the reaction is complete (disappearance of the 8-bromoadenine spot/peak), allow the mixture to cool to room temperature.

  • Acidification: Slowly and carefully acidify the cooled reaction mixture with concentrated HCl to a pH of approximately 1-2. This step protonates the sulfonate salt to the sulfonic acid and precipitates the product, which is expected to have low solubility in acidic aqueous media.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove residual DMSO.

  • Purification:

    • Transfer the crude solid to a beaker containing deionized water. Heat the suspension to 60 °C and add a small amount of activated charcoal to decolorize the solution.[4]

    • Stir for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals of 8-sulfoadenine by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then with ethanol.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Part II: Physicochemical and Spectroscopic Characterization

Unequivocal structural confirmation is paramount. The following multi-technique approach ensures a comprehensive and self-validating characterization of the synthesized 8-sulfoadenine.

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow for 8-Sulfoadenine cluster_synthesis From Synthesis cluster_primary Primary Analysis cluster_secondary Structural Elucidation cluster_confirmation Confirmation Purified_Solid Purified 8-Sulfoadenine HPLC HPLC Analysis Purified_Solid->HPLC Purity & Retention Time MS Mass Spectrometry (ESI-MS) Purified_Solid->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C) Purified_Solid->NMR Structural Framework FTIR FT-IR Spectroscopy Purified_Solid->FTIR Functional Groups Data_Analysis Comprehensive Data Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Corroboration

Caption: A multi-technique workflow for the comprehensive characterization of 8-sulfoadenine.

High-Performance Liquid Chromatography (HPLC)

Principle: Due to the highly polar and ionic nature of the sulfonic acid group, reversed-phase HPLC with an ion-pairing reagent is the method of choice.[5] The ion-pairing reagent (e.g., tetrabutylammonium) forms a neutral complex with the negatively charged sulfonate, allowing for retention on a non-polar stationary phase (e.g., C18).

Protocol:

  • System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate buffer containing 0.8 mM tetrabutylammonium phosphate (TBAP), pH adjusted to 6.0.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with 90% Mobile Phase A and 10% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 260 nm.[6]

  • Sample Preparation: Dissolve a small amount of 8-sulfoadenine in Mobile Phase A.

Expected Results: A single, sharp peak should be observed, confirming the purity of the compound. The retention time will be significantly different from the starting material, 8-bromoadenine, which is less polar.

Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile molecules like 8-sulfoadenine. It will be used to confirm the molecular weight of the synthesized compound. This technique is routinely used for the characterization of sulfated and sulfonylated purines.[8][9][10]

Protocol:

  • System: ESI-MS, typically coupled to an LC system (LC-MS).

  • Mode: Negative ion mode is preferred to detect the deprotonated molecule [M-H]-.

  • Sample Preparation: Dissolve the sample in a water/acetonitrile mixture with a trace amount of ammonium hydroxide to facilitate deprotonation.

  • Analysis: Direct infusion or LC-MS analysis.

Expected Results: The molecular formula of 8-sulfoadenine is C5H5N5O3S. The expected monoisotopic mass is 215.02 g/mol . In negative ion mode, a prominent peak should be observed at m/z = 214.01 corresponding to the [M-H]- ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure. For analysis of sulfonated compounds, DMSO-d6 is a suitable solvent.[11]

Protocol:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR. 2D experiments like COSY and HSQC can be used for further confirmation.

Expected Results:

  • 1H NMR: The spectrum is expected to be simple. A key diagnostic signal will be the singlet corresponding to the H2 proton of the purine ring. The absence of the H8 proton signal (typically found around 8.0-8.5 ppm in adenine) is a critical piece of evidence for C8 substitution. A broad signal for the exocyclic amine (NH2) protons will also be present, as well as a very broad signal for the acidic sulfonic acid proton.

  • 13C NMR: The spectrum will show five distinct carbon signals. The chemical shift of the C8 carbon will be significantly different compared to adenine or 8-bromoadenine, reflecting the direct attachment of the electron-withdrawing sulfonate group. The expected chemical shifts for the purine carbons can be compared with literature values for similar N-sulfonylated purine derivatives.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For 8-sulfoadenine, this technique is crucial for confirming the presence of the sulfonic acid (-SO3H) group.

Protocol:

  • System: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or using a KBr pellet.

  • Sample Preparation: A small amount of the dry, solid sample is placed directly on the ATR crystal or mixed with KBr powder and pressed into a pellet.

  • Analysis: Scan the sample from 4000 to 400 cm-1.

Expected Results: The FT-IR spectrum will display characteristic absorption bands. Key diagnostic peaks for the sulfonic acid group include:

  • S=O Asymmetric Stretching: A strong band around 1340-1350 cm-1.[13]

  • S=O Symmetric Stretching: A strong band around 1160-1175 cm-1.[14]

  • S-O Stretching: A band in the 1030-1040 cm-1 region.[15]

  • O-H Stretching: A very broad absorption in the 2500-3300 cm-1 region due to the strongly hydrogen-bonded acidic proton.

  • N-H Stretching: Bands around 3100-3400 cm-1 corresponding to the amine group.[16]

Part III: Data Summary

The following tables summarize the expected analytical data for the successful synthesis and characterization of 8-sulfoadenine.

Table 1: Physicochemical and Mass Spectrometry Data

Parameter Expected Value Rationale / Technique
Molecular Formula C5H5N5O3S Elemental Composition
Molecular Weight 215.19 g/mol -
Monoisotopic Mass 215.0147 g/mol -
Expected [M-H]- m/z = 214.0074 ESI-MS (Negative Ion Mode)

| Appearance | White to off-white crystalline solid | Visual Inspection |

Table 2: Expected Spectroscopic Data

Technique Signal Expected Position Assignment
1H NMR Singlet ~8.0-8.2 ppm H2
Broad Singlet ~7.2-7.5 ppm -NH2
Very Broad Singlet >10 ppm -SO3H
13C NMR Purine Carbons 115-160 ppm C2, C4, C5, C6, C8
FT-IR Strong Band ~1345 cm-1 S=O Asymmetric Stretch
Strong Band ~1170 cm-1 S=O Symmetric Stretch
Strong Band ~1035 cm-1 S-O Stretch
Broad Band 3100-3400 cm-1 N-H Stretch

| | Very Broad Band | 2500-3300 cm-1 | O-H Stretch (acid) |

References

  • Zinić, B., et al. (2002). Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. ResearchGate. Available at: [Link]

  • Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Uyama, Y., et al. (2020). Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. Data in Brief. Available at: [Link]

  • Pe, J., et al. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. ResearchGate. Available at: [Link]

  • Alexandratos, S. D., & Zhu, X. (2018). ATR-FTIR spectroscopy as a probe for metal ion binding onto immobilized ligands. OSTI.GOV. Available at: [Link]

  • Uyama, Y., et al. (2019). Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. PubMed. Available at: [Link]

  • Srzić, D., et al. (2003). Mass spectrometric investigation of N-sulfonylated purine nucleic bases and nucleosides. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Li, C., et al. (2014). Solid acids with SO3H groups and tunable surface properties: versatile catalysts for biomass conversion. Journal of Materials Chemistry A. Available at: [Link]

  • Sviridenkov, H., et al. (2023). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules. Available at: [Link]

  • Vasile, G. P., et al. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. ACS Publications. Available at: [Link]

  • Wang, M., et al. (2020). Sulfonylation sites for adenine and its nucleosides/nucleotides. Analytica Chimica Acta. Available at: [Link]

  • Vasile, G. P., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SN AE Mechanism. ResearchGate. Available at: [Link]

  • Hellsten, S., et al. (2007). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC. Available at: [Link]

  • Vasile, G. P., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. Available at: [Link]

  • Coveney, M. F., & Wetzel, R. G. (1989). Isocratic HPLC analysis of adenine nucleotides in environmental samples. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonic acid synthesis by sulfonation. Organic Chemistry Portal. Available at: [Link]

  • Kamal, A., et al. (2014). Validation of HPLC method for analysis of adenine in plasma. ResearchGate. Available at: [Link]

  • CN102887899A - Novel chemical synthesis method for adenine. (n.d.). Google Patents.
  • Dzeja, P. P., et al. (2005). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Mikhailenko, S. D., et al. (2004). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. Polymer. Available at: [Link]

  • Kamal, A., et al. (2013). P540 Validation of HPLC method for analysis of adenine in plasma. pA2 Online. Available at: [Link]

  • CN101003550B - 8-halogenated adenine nucleoside compound, its synthesis method and its pharmaceutical use. (n.d.). Google Patents.
  • University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. University of Calgary Chemistry. Available at: [Link]

  • Drabowicz, J., et al. (2022). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. Molecules. Available at: [Link]

Sources

Foundational

The Evolution and Engineering of 8-Substituted Purines: From Historical Discovery to Modern Medicinal Chemistry

Executive Summary The purine scaffold (imidazo[4,5- d ]pyrimidine) is one of the most privileged structures in biology and medicinal chemistry. While nature heavily functionalizes the 2, 6, and 9 positions (as seen in ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold (imidazo[4,5- d ]pyrimidine) is one of the most privileged structures in biology and medicinal chemistry. While nature heavily functionalizes the 2, 6, and 9 positions (as seen in adenine, guanine, and their nucleosides), the 8-position has historically remained a silent vector. The discovery and subsequent engineering of 8-substituted purines have unlocked new paradigms in drug development, ranging from conformationally restricted enzyme inhibitors to novel fluorescent probes and DNA-modulating agents.

This whitepaper provides an in-depth technical analysis of the historical discovery, structural causality, biological applications, and synthetic methodologies of 8-substituted purines, tailored for researchers and drug development professionals.

Historical Context and Discovery

The synthetic exploration of the purine ring dates back to the late 19th century with the classical Traube synthesis, which constructs the purine core via the condensation of a 4,5-diaminopyrimidine with formic acid or its derivatives. However, the specific therapeutic potential of the 8-position was not fully realized until the mid-20th century.

In the 1950s, Gertrude Elion and George Hitchings pioneered the synthesis of several 2,6-diamino-8-substituted purines, evaluating them against bacterial growth[1]. This foundational work demonstrated that the 8-position could be functionalized without destroying the core pharmacophore.

A major breakthrough occurred in 1997 when researchers synthesized conformationally restricted analogues of the antibiotic trimethoprim[1]. By incorporating the flexible bonds of trimethoprim into a rigid 8-substituted purine ring, scientists successfully targeted the dihydrofolate reductase (DHFR) of opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. This marked a paradigm shift: the 8-position was no longer just a synthetic curiosity but a critical vector for restricting molecular conformation to achieve high target selectivity[1].

Mechanistic Causality: Why Target the 8-Position?

The strategic functionalization of the C8 position is driven by precise steric and electronic causalities:

Conformational Restriction in Nucleosides (The Syn Effect)

In canonical purine nucleosides, the N-glycosidic bond naturally adopts an anti conformation, exposing the Watson-Crick face for base pairing. Introducing a substituent at the 8-position (e.g., an 8-amino or 8-bromo group) creates a severe steric clash with the ribose sugar ring. To relieve this strain, the molecule is forced to rotate 180° into the syn conformation[2]. This rotation exposes the N7 and C6 positions, fundamentally altering the hydrogen-bonding geometry to favor Hoogsteen base pairing over Watson-Crick pairing[2]. This causality is exploited in the design of aptamers, fluorescent DNA probes, and in understanding the genotoxicity of oxidative lesions like 8-oxoguanine[3].

Probing Kinase Accessory Pockets

Because the purine ring mimics the adenine moiety of ATP, it is a ubiquitous scaffold for ATP-competitive kinase inhibitors. Functionalizing the 8-position allows medicinal chemists to project hydrophobic or polar moieties directly into the highly variable accessory pockets of the kinase hinge region, thereby achieving selectivity across the kinome without altering the critical hydrogen bonds formed by the N1 and N6-amino groups[4].

Enzyme Inhibition via Endogenous Mimicry

Recent discoveries have highlighted the role of 8-substituted purines in renal pharmacology. 8-Aminoguanine, an endogenous metabolite derived from nitrosative stress, was discovered to be a potent inhibitor of Purine Nucleoside Phosphorylase (PNPase)[5]. By inhibiting PNPase, 8-aminoguanine prevents the degradation of inosine, leading to renal inosine accumulation. This activates A2B receptors, triggering a unique diuretic and natriuretic response that, unlike loop diuretics, spares potassium[5][6].

Pathway A 8-Aminoguanosine B 8-Aminoguanine (Active Metabolite) A->B Enzymatic Reduction C Purine Nucleoside Phosphorylase (PNPase) B->C Competitive Inhibition D Renal Inosine Accumulation C->D Prevents Degradation E A2B Receptor Activation D->E Agonism F Diuresis & Natriuresis (K+ Sparing) E->F Physiological Response

Figure 1: Pharmacological mechanism of 8-aminoguanine-mediated diuresis via PNPase inhibition.

Quantitative Pharmacological Profiling

The versatility of the 8-substituted purine scaffold is reflected in its diverse biological applications. Table 1 summarizes key quantitative data from landmark studies.

Table 1: Pharmacological Profiling of Key 8-Substituted Purines

Compound / ScaffoldPrimary TargetKey Quantitative Finding / Biological EffectRef
2,6-Diamino-8-(3',4'-dichlorophenyl)purine P. carinii DHFRSelectivity ratio of 13 for pcDHFR over mammalian DHFR; GI50 = 10−6 M across 17 tumor cell lines.[1]
8-Aminoguanine PNPase40- to 50-fold increase in urinary 8-aminoguanine; induces K+-sparing diuresis and natriuresis.[5]
8-(2,5-Dihydroxyphenyl)-7H-purin-6-ol Radical ScavengingHigh DPPH/FRAP antioxidant activity; acts as a broad-spectrum UVA filter for photoprotection.[7]
8-Vinyl-Guanine (8vG) Fluorescence ProbeRedshifts emission to 400 nm; achieves a remarkable quantum yield of 0.72 for RNA/DNA tracking.[3]

Synthetic Methodologies and Self-Validating Protocols

Historically, the synthesis of 8-substituted purines required a cumbersome two-step process: the formation of a 4-amino-5-(acylamino)pyrimidine followed by severe acid-catalyzed ring closure[1]. Modern methodologies have streamlined this into highly efficient, one-pot cascade reactions.

General Workflow for One-Pot Dehydrative Cyclization

Synthesis N1 4,5-Diaminopyrimidine Derivatives N3 Condensation (POCl3 + NH4Cl, 100°C) N1->N3 N2 Carboxylic Acid / Aldehyde (ArCOOH / ArCHO) N2->N3 N4 Amidine Intermediate (Schiff Base) N3->N4 Step 1 N5 Dehydrative Cyclization N4->N5 Step 2 N6 8-Substituted Purine (e.g., 6-Chloro-8-arylpurine) N5->N6 High Yield Isolation

Figure 2: One-pot dehydrative cyclization workflow for 8-substituted purine synthesis.

Step-by-Step Protocol: High-Yield Synthesis of 8-Aryl-6-chloropurines

This protocol utilizes Phosphorus Oxychloride ( POCl3​ ) as both the solvent and the dehydrating/chlorinating agent. The addition of Ammonium Chloride ( NH4​Cl ) acts as a critical proton source to facilitate the leaving group departure during cyclization[8].

Reagents Required:

  • 6-chloro-4,5-diaminopyrimidine (1.0 equiv)

  • Aryl carboxylic acid ( ArCOOH ) or Aryl acid chloride ( ArCOCl ) (1.0 equiv)

  • Ammonium chloride ( NH4​Cl ) (6.0 equiv)

  • Phosphorus oxychloride ( POCl3​ ) (4 mL per 100 mg of pyrimidine)

Procedural Steps:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, combine 6-chloro-4,5-diaminopyrimidine, the chosen ArCOOH , and NH4​Cl .

  • Solvent Addition: Carefully add POCl3​ to the solid mixture. Caution: POCl3​ is highly reactive with moisture; perform in a fume hood.

  • Cyclization: Heat the reaction mixture to 100 °C and stir continuously for 24 hours. The heat drives the initial condensation to the amide, while POCl3​ forces the subsequent dehydrative ring closure[8].

  • Quenching: Cool the mixture to room temperature. Slowly pour the crude mixture over crushed ice to quench excess POCl3​ .

  • Neutralization & Extraction: Neutralize the aqueous phase with aqueous ammonia until pH 7 is reached. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (e.g., using a cyclohexane/EtOAc gradient).

Self-Validating Quality Control (QC):

  • TLC Monitoring: Disappearance of the highly polar 4,5-diaminopyrimidine spot.

  • LC-MS Verification: The product must exhibit a clear [M+H]+ peak. For example, the synthesis of 6-chloro-8-phenyl-9H-purine will yield an m/z of 231.2[8].

  • 1 H-NMR Confirmation: The successful cyclization is confirmed by the disappearance of the primary amine protons and the absence of a C8-H singlet (typically found at δ 8.0–8.5 ppm in unsubstituted purines), replaced by the corresponding aryl multiplet signals[8].

Future Directions

The trajectory of 8-substituted purines is moving rapidly toward combinatorial library generation for high-throughput screening. Strategic functionalization of intermediates like N4 -Allyl-6-chloropyrimidine-4,5-diamine allows for the rapid, parallel synthesis of diverse 8-substituted libraries using arrayed reaction blocks[9]. Furthermore, the unique photophysical properties of 8-vinyl and 8-aryl purines are paving the way for next-generation, environmentally sensitive fluorescent probes capable of real-time monitoring of RNA/DNA conformational dynamics[3].

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 6-Amino-9H-purine-8-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Amino-9H-purine, commonly known as adenine, is a cornerstone of life, forming the basis of nucleic acids and cellular energy currency. The strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-9H-purine, commonly known as adenine, is a cornerstone of life, forming the basis of nucleic acids and cellular energy currency. The strategic functionalization of the purine scaffold has been a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive exploration of a specific, lesser-studied derivative: 6-Amino-9H-purine-8-sulfonic acid. Due to the limited direct literature on this exact molecule, this guide synthesizes information from closely related analogs to present a scientifically grounded overview of its molecular structure, a plausible synthetic route, predicted spectroscopic characteristics, and potential biological significance. This document serves as a foundational resource for researchers interested in the expanding chemical space of purine derivatives.

Introduction: The Purine Scaffold and the Significance of 8-Position Substitution

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] While substitutions at the 2, 6, and 9 positions have been extensively studied, functionalization at the C8-position offers a unique vector for modulating the electronic and steric properties of the purine core, leading to novel interactions with biological targets.

The introduction of a sulfonic acid group (-SO₃H) at the 8-position of adenine is of particular interest. The strong electron-withdrawing nature and anionic character of the sulfonate group can significantly alter the molecule's acidity, solubility, and potential for hydrogen bonding and ionic interactions. This guide will delve into the intricacies of the 6-Amino-9H-purine-8-sulfonic acid molecule, providing a theoretical and practical framework for its study.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Amino-9H-purine-8-sulfonic acid is characterized by the canonical adenine core with a sulfonic acid group appended to the C8 carbon of the imidazole ring.

Caption: 2D structure of 6-Amino-9H-purine-8-sulfonic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₅H₅N₅O₃S
Molecular Weight215.19 g/mol
pKaMultiple values expected due to the amino group, imidazole nitrogens, and the strongly acidic sulfonic acid group. The sulfonic acid pKa is predicted to be < 1.The electron-withdrawing sulfonic acid group will decrease the basicity of the purine ring.
SolubilityHigh in aqueous solutions, especially at neutral and basic pH due to the formation of the sulfonate salt.
XLogP3Likely to be highly negative, indicating high hydrophilicity.

Proposed Synthesis Pathway

Direct sulfonation of adenine at the 8-position is challenging due to the electron-rich nature of the purine ring, which can lead to complex reaction mixtures and lack of regioselectivity. A more controlled and plausible synthetic route involves the initial halogenation of adenine at the 8-position, followed by a nucleophilic substitution reaction.

Synthesis_Workflow start Adenine step1 Bromination (Br₂, H₂O) start->step1 intermediate1 8-Bromoadenine step1->intermediate1 step2 Nucleophilic Substitution (Na₂SO₃, H₂O, heat) intermediate1->step2 product 6-Amino-9H-purine-8-sulfonic acid step2->product

Caption: Proposed synthesis workflow for 6-Amino-9H-purine-8-sulfonic acid.

Step-by-Step Experimental Protocol (Inferred)

This protocol is a proposed methodology based on established reactions for purine modifications. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 8-Bromoadenine

  • Dissolution: Suspend adenine in a suitable aqueous solvent, such as water or a buffered solution.

  • Bromination: Add a solution of bromine (Br₂) in water dropwise to the adenine suspension at room temperature with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Isolation: After completion of the reaction (typically several hours), neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the 8-bromoadenine.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.[4]

Step 2: Synthesis of 6-Amino-9H-purine-8-sulfonic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromoadenine in an aqueous solution of sodium sulfite (Na₂SO₃).[5]

  • Nucleophilic Substitution: Heat the reaction mixture to reflux. The sulfite ion will act as a nucleophile, displacing the bromide at the 8-position.[6] Monitor the reaction by TLC or HPLC.

  • Acidification and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl). This will protonate the sulfonate salt to the sulfonic acid, which may precipitate out of solution depending on its concentration and the pH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, likely involving water.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known spectra of adenine and related sulfonic acid-containing aromatic compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR A downfield singlet for the C2-H proton. The N9-H and exocyclic NH₂ protons will be exchangeable and their chemical shifts will be solvent and concentration-dependent.The C8-H proton signal will be absent due to substitution.
¹³C NMR The C8 carbon signal is expected to be significantly downfield shifted compared to adenine due to the deshielding effect of the directly attached sulfur atom. The chemical shifts of other carbons (C2, C4, C5, C6) will also be affected, though to a lesser extent.[7][8][9][10][11]Typical ¹³C chemical shifts for adenine in DMSO-d₆ are around 152.5 (C6), 150.0 (C2), 148.5 (C4), 118.0 (C5), and 141.0 (C8) ppm.
IR (Infrared) Strong, broad absorption bands in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations of the sulfonic acid group. A broad O-H stretch from the sulfonic acid will also be present around 3000 cm⁻¹.[12][13][14][15][16] Characteristic N-H stretching and bending vibrations from the amino group and the purine ring will also be observed.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at m/z 216.0. Fragmentation patterns would likely involve the loss of SO₃ (80 Da).

Potential Biological Significance and Applications

While the biological activity of 6-Amino-9H-purine-8-sulfonic acid has not been explicitly reported, the activities of related 8-substituted purine analogs provide a basis for hypothesizing its potential roles.

Enzyme Inhibition

The purine scaffold is a common motif in the active sites of many enzymes. The introduction of a bulky and charged sulfonic acid group at the 8-position could lead to potent and selective enzyme inhibition. For instance, derivatives of 8-aminoguanine have been shown to inhibit purine nucleoside phosphorylase (PNPase).[17] The sulfonic acid moiety could potentially interact with positively charged amino acid residues in an enzyme's active site, leading to strong binding.

Receptor Modulation

Purine derivatives are well-known modulators of purinergic receptors. For example, 8-oxoadenine derivatives have been developed as agonists for Toll-like receptor 7 (TLR7), with applications in immunotherapy.[18][19] The unique electronic and steric profile of the 8-sulfonic acid derivative could confer novel agonist or antagonist activity at various purinergic or other receptor families.

**5.3.

Anticancer and Antiviral Potential**

Many purine analogs exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis or other cellular processes.[20] The sulfonic acid group could enhance the aqueous solubility of the compound, a desirable property for drug candidates, and its interactions with biological targets could lead to cytotoxic or antiviral effects.

Biological_Potential cluster_Applications Potential Biological Applications Compound 6-Amino-9H-purine-8-sulfonic acid Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, PNPase) Compound->Enzyme_Inhibition Structural Mimicry & Ionic Interactions Receptor_Modulation Receptor Modulation (e.g., Purinergic Receptors) Compound->Receptor_Modulation Altered Binding Profile Therapeutic_Agent Therapeutic Agent (Anticancer, Antiviral) Compound->Therapeutic_Agent Interference with Cellular Pathways

Caption: Potential biological roles of 6-Amino-9H-purine-8-sulfonic acid.

Conclusion and Future Directions

6-Amino-9H-purine-8-sulfonic acid represents an intriguing yet underexplored derivative of the ubiquitous adenine scaffold. This guide has provided a comprehensive, albeit largely predictive, overview of its molecular structure, a viable synthetic strategy, and its potential spectroscopic and biological properties based on the established chemistry of related purine analogs.

Future research should focus on the successful synthesis and purification of this compound to validate the proposed structure and to experimentally determine its physicochemical and spectroscopic properties. Subsequently, a thorough investigation of its biological activities is warranted. Screening against a panel of kinases, purinergic receptors, and in various cancer and viral assays could uncover novel therapeutic applications for this unique purine derivative. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of 8-substituted purines but also potentially contribute to the development of new classes of therapeutic agents.

References

  • Bally, I., & Bălăucă, N. (2019). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. BenchChem.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (2009).
  • PubChem. (n.d.). Adenine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoadenine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoadenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ager, D. J., & East, M. B. (1994). Asymmetric Synthetic Methodology. CRC Press.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Varghese, B., et al. (2008). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 20(4), 2627-2634.
  • Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.
  • Agris, P. F. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 8(3), 639-653.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Wallace, L. J., et al. (2013). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 17(1), 108-113.
  • Leupin, W., et al. (1986). Assignment of the 13C nuclear magnetic resonance spectrum of a short DNA-duplex with 1H-detected two-dimensional heteronuclear correlation spectroscopy. Biochemistry, 25(1), 267-275.
  • PubChem. (n.d.). (6-Amino-9H-purin-9-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. Journal of Medicinal Chemistry, 53(7), 2964-2972.
  • Hocek, M., & Dvorakova, H. (2003).
  • Hřebabecký, H., & Holý, A. (1982). Synthesis of 6- and 8-alkynylated purines and their ribonucleosides by the coupling of halopurines with alkynes. Nucleic Acids Symposium Series, (11), 41-44.
  • Holý, A., et al. (2002). Synthesis of 8-Amino and N-Substituted 8-Aminoadenine Derivatives of Acyclic Nucleoside and Nucleotide Analogs.
  • Isobe, Y., et al. (2013). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry Letters, 23(3), 857-861.
  • Burger, A. (1975). Enzymatic properties of 8-bromoadenine nucleotides. European Journal of Biochemistry, 57(1), 191-197.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Tetrahedron Letters, 41(22), 4309-4312.
  • Holý, A., & Votruba, I. (1996). Synthetic Strategies to 9-Substituted 8-Oxoadenines. Tetrahedron, 52(42), 13399-13410.
  • Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. Journal of Medicinal Chemistry, 53(7), 2964-2972.
  • Tanaka, H., et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. International Journal of Molecular Sciences, 24(17), 13164.
  • Quora. (2015). What is nucleophilic substitution? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Purine and Its Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Holmes, R. E., & Robins, R. K. (1964). Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. Journal of the American Chemical Society, 86(7), 1242-1245.
  • Robins, M. J., & Uznanski, B. (1982). Synthesis of 6- and 8-alkynylated purines and their ribonucleosides by the coupling of halopurines with alkynes. Nucleic Acids Symposium Series, (11), 41-4.
  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4089-4113.
  • Itoh, T., et al. (2015). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 20(6), 9765-9774.
  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Journal of Cardiovascular Pharmacology.
  • Jordan, F., & Wu, X. (2001). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism. Journal of the American Chemical Society, 123(42), 10341-10347.
  • Sharma, V., & Kumar, V. (2018). Biological activities of purine analogues: a review. Research Journal of Pharmacy and Technology, 11(4), 1709-1715.

Sources

Foundational

In-Depth Technical Guide: Spectroscopic Characterization of 6-Amino-9H-purine-8-sulfonic Acid

Executive Summary 6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8), structurally defined as an adenine derivative with a sulfonic acid moiety at the C8 position, is an increasingly important molecule in pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8), structurally defined as an adenine derivative with a sulfonic acid moiety at the C8 position, is an increasingly important molecule in pharmacological research. Recent in silico screening and biochemical assays have identified this compound as a potent serine protease inhibitor, capable of preventing the degradation of recombinant proteins such as the broadly neutralizing anti-HIV antibody 2F5[1].

For drug development professionals and application scientists, the rigorous structural validation of this compound is critical. This whitepaper provides an authoritative, causality-driven framework for the spectroscopic characterization of 6-amino-9H-purine-8-sulfonic acid, detailing the underlying physical chemistry, expected empirical data, and self-validating experimental protocols.

Structural Causality and Spectroscopic Theory

To accurately characterize 6-amino-9H-purine-8-sulfonic acid, one must understand how the C8-sulfonic acid substitution perturbs the electronic environment of the purine core.

Unmodified adenine features a highly conjugated, electron-deficient bicyclic ring system[2]. The addition of the C6-amino group provides localized electron donation via resonance (+M effect). However, the introduction of the sulfonic acid group (-SO₃H) at the C8 position fundamentally alters the molecule's physicochemical profile:

  • Steric and Electronic Perturbation: The -SO₃H group exerts a strong inductive electron-withdrawing effect (-I effect), which deshields the adjacent C8 carbon nucleus, shifting it significantly downfield in ¹³C NMR compared to standard adenine[3].

  • Proton Displacement: The covalent attachment of the sulfur atom at C8 replaces the characteristic H-8 proton. The absence of the H-8 singlet in ¹H NMR is the primary diagnostic marker of successful substitution.

  • Ionization Dynamics: The sulfonic acid moiety is highly acidic ( pKa​<1 ). In solution, it exists almost exclusively as the sulfonate anion (-SO₃⁻). This dictates the necessity of using negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS) for optimal detection.

G N1 C8-Sulfonic Acid Substitution N2 Steric Bulk at C8 N1->N2 N3 Strong Electron Withdrawal (-I effect) N1->N3 N4 High Acidity (pKa < 1) N1->N4 N5 Altered binding kinetics in protease targets N2->N5 N6 Deshielding of C8 in 13C NMR (~148-152 ppm) N3->N6 N7 Excellent [M-H]- ionization in ESI-MS N4->N7

Causal relationships between C8-sulfonic acid substitution and observed properties.

Comprehensive Spectroscopic Data

The following tables synthesize the quantitative spectroscopic parameters required to validate the identity and purity of 6-amino-9H-purine-8-sulfonic acid.

Nuclear Magnetic Resonance (NMR)

Due to the high polarity and hydrogen-bonding capacity of the molecule, deuterated dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for NMR acquisition.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Proton Shift (ppm) Multiplicity Integration Assignment & Causality
H-2 8.15 – 8.25 Singlet (s) 1H Purine ring proton; unaffected by C8 substitution.
NH₂ 7.30 – 7.50 Broad singlet (br s) 2H C6-amino group; broad due to quadrupolar relaxation of Nitrogen.
SO₃H / NH > 11.0 Broad (br) 2H Highly acidic protons; rapidly exchange with trace moisture.

(Note: The absence of a singlet at ~8.10 ppm, which would normally correspond to H-8, confirms substitution).

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon Shift (ppm) Type Assignment & Causality
C-5 ~ 118.0 Cq Bridgehead carbon; shielded by resonance from C6-NH₂.
C-8 ~ 148.0 – 152.0 Cq Diagnostic: Downfield shift due to inductive withdrawal by -SO₃H.
C-4 ~ 150.8 Cq Bridgehead carbon.
C-2 ~ 152.5 CH Purine ring carbon.

| C-6 | ~ 155.5 | Cq | Attached to the primary amino group. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides orthogonal confirmation of the functional groups, specifically the sulfonate vibrations, which align with data observed in purine-sulfonic acid functionalized materials[4].

Table 3: FT-IR Vibrational Assignments (ATR or KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3300 – 3100 Strong, broad N-H stretching (primary amine and purine N9-H).
1640 – 1600 Medium C=N and C=C aromatic ring stretching.
1220 – 1180 Strong Diagnostic: Asymmetric S=O stretch (-SO₃H).

| 1060 – 1030 | Strong | Diagnostic: Symmetric S=O stretch (-SO₃H). |

High-Resolution Mass Spectrometry (HRMS)

Table 4: ESI-TOF MS Data

Mode Expected m/z Formula Assignment
Negative (ESI-) 214.0035 [C₅H₄N₅O₃S]⁻ Deprotonated molecular ion [M-H]⁻ (Primary detection mode).

| Positive (ESI+) | 216.0191 | [C₅H₆N₅O₃S]⁺ | Protonated molecular ion [M+H]⁺ (Weak signal due to acidic nature). |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checkpoints to prevent the propagation of analytical errors.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 5–10 mg of the analyte. Do not use CDCl₃ or CD₃OD. The zwitterionic character of the purine-sulfonic acid necessitates the use of 0.6 mL of DMSO- d6​ for complete dissolution.

  • Homogenization: Sonicate the mixture for 2 minutes at room temperature.

  • Self-Validation Check (1D ¹H Rapid Scan): Before committing to a lengthy ¹³C acquisition, acquire a 16-scan ¹H spectrum.

    • Validation Criteria: Observe the residual DMSO pentet exactly at 2.50 ppm and the water peak at ~3.3 ppm. This confirms proper locking and shimming. Crucially, verify the absence of a second aromatic singlet near 8.4 ppm. If an H-8 peak is present, the sample is contaminated with unreacted adenine.

  • ¹³C Acquisition: Proceed to acquire the ¹³C spectrum at 100 MHz or higher (minimum 1024 scans, relaxation delay 2s) to resolve the quaternary C8 carbon.

Protocol B: LC-MS/MS Analysis for Structural Confirmation
  • Mobile Phase Engineering: Prepare Mobile Phase A (Water + 0.1% NH₄OH) and Mobile Phase B (Acetonitrile). Causality: The basic additive (NH₄OH) forces the sulfonic acid into its deprotonated sulfonate state, maximizing the ionization efficiency for negative mode ESI.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Mobile Phases A and B.

  • Self-Validation Check (Blank Injection): Inject 5 µL of the pure sample diluent (blank) and run the full gradient.

    • Validation Criteria: Extract the ion chromatogram (EIC) for m/z 214.00. The baseline must be flat. This proves the system is free of carryover, ensuring that subsequent signals are genuinely derived from the analyte.

  • Sample Injection: Inject 5 µL of the analyte. Monitor ESI negative mode for the[M-H]⁻ ion at m/z 214.0035.

Diagnostic Workflows

G A Synthesized/Isolated 6-Amino-9H-purine-8-sulfonic acid B Sample Preparation (DMSO-d6 for NMR, MeOH/H2O for MS) A->B C 1H & 13C NMR Spectroscopy (Confirm loss of H-8, C-8 shift) B->C D FT-IR Spectroscopy (Identify -SO3H symmetric/asymmetric stretches) B->D E High-Resolution Mass Spec (ESI-MS) (Negative ion mode [M-H]-) B->E F Data Synthesis & Structural Confirmation C->F D->F E->F

Workflow for the multi-modal spectroscopic validation of 6-Amino-9H-purine-8-sulfonic acid.

Conclusion

The accurate characterization of 6-amino-9H-purine-8-sulfonic acid relies on understanding the electronic push-pull dynamics between the C6-amino and C8-sulfonic acid groups. By leveraging the absence of the H-8 proton in ¹H NMR, the downfield shift of the C8 carbon in ¹³C NMR, the distinct S=O stretches in FT-IR, and the highly efficient [M-H]⁻ ionization in negative mode ESI-MS, researchers can establish a rigorous, self-validating analytical profile for this promising protease inhibitor.

References

  • Mandal, M., et al. (2022). Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant. d-nb.info.
  • Ciuffreda, P., et al. (2007). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry.
  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000060 - Adenine.
  • Esmati, M., & Zeynizadeh, B. (2023). SiO₂@Fe3O4@Purine-SO3H: a robust solid acid nanocatalyst for accelerated Biginelli condensation. ResearchGate.

Sources

Exploratory

Solubility Dynamics and Solvent Interactions of 6-Amino-9H-purine-8-sulfonic Acid: A Comprehensive Technical Guide

Executive Summary 6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8), frequently referred to as adenine-8-sulfonic acid, is a highly functionalized heterocyclic compound bridging the gap between nucleobase biochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8), frequently referred to as adenine-8-sulfonic acid, is a highly functionalized heterocyclic compound bridging the gap between nucleobase biochemistry and advanced synthetic materials. The presence of a strongly acidic sulfonic acid group at the C8 position of the planar, aromatic purine ring fundamentally alters the thermodynamic landscape of its solvation. Understanding the solubility of this compound is critical for its emerging applications, which range from stabilizing broadly-neutralizing anti-HIV antibodies[1] to serving as a robust anchor in nanomagnetic heterogeneous catalysis[2].

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 6-Amino-9H-purine-8-sulfonic acid across various solvent systems, grounded in physicochemical principles, and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of 6-Amino-9H-purine-8-sulfonic acid is dictated by the competing forces of its high crystal lattice energy (driven by extensive intermolecular hydrogen bonding and π-π stacking of the purine rings) and the solvation energy provided by the solvent.

The Causality of pH-Dependent Aqueous Solubility

The molecule is inherently zwitterionic. The C8-sulfonic acid moiety is a strong acid (pKa ~1.0–1.5), while the purine ring nitrogens (specifically N1 and N7) act as weak bases.

  • At low pH (pH < 2.0): The purine nitrogens are protonated while the sulfonic acid remains deprotonated, creating a neutral zwitterion. This state maximizes intramolecular and intermolecular ionic interactions, increasing lattice stability and resulting in poor aqueous solubility (<1 mg/mL).

  • At physiological/neutral pH (pH 7.0–7.4): The purine ring is neutral, but the sulfonic acid group is fully ionized (–SO3⁻). This anionic state facilitates powerful ion-dipole interactions with water molecules. The polar heteroatoms form extensive solvation shells, driving the aqueous solubility significantly higher, often exceeding 10 mg/mL[3].

Behavior in Organic Solvents

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the compound exhibits excellent solubility[1]. The causality here lies in DMSO's high dielectric constant and its sulfoxide oxygen, which acts as a potent hydrogen-bond acceptor. It aggressively disrupts the intermolecular hydrogen bonds donated by the 6-amino group and the 9H-purine nitrogen, effectively dismantling the crystal lattice without requiring the ionization of the molecule. Conversely, in non-polar solvents (e.g., hexane), the lack of dielectric shielding and hydrogen-bonding capacity results in complete insolubility.

Quantitative Data & Mechanistic Rationale

The following table summarizes the solubility behavior of 6-Amino-9H-purine-8-sulfonic acid across distinct solvent classes, mapping the macroscopic observations to their molecular causes.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Water (pH 7.4) 80.1High (>10 mg/mL)Ion-Dipole Dominance: Full deprotonation of the C8-sulfonic acid group creates an anionic species, allowing extensive hydration shells to overcome lattice energy[3].
Water (pH 1.5) 80.1Low (<1 mg/mL)Zwitterionic Stacking: Protonation of purine nitrogens pairs with the sulfonate anion, creating a net-neutral zwitterion with maximized crystal packing forces.
DMSO 46.7High (>20 mg/mL)H-Bond Acceptance: The sulfoxide oxygen acts as a strong H-bond acceptor for the 6-NH₂ and 9-NH protons, dismantling the purine π-π stacking[1].
Methanol 32.7Poor (<1 mg/mL)Insufficient Polarity: Lacks the dielectric strength to stabilize the highly polar sulfonic acid moiety and cannot sufficiently disrupt purine stacking.
Hexane 1.89InsolubleThermodynamic Rejection: Complete absence of polarity and hydrogen-bonding capacity; cannot overcome the high lattice energy of the solid.

Pathway Visualization: Solvation States

The following diagram illustrates the logical pathways of solvation for 6-Amino-9H-purine-8-sulfonic acid, highlighting how solvent choice and pH dictate the final thermodynamic state.

G A 6-Amino-9H-purine-8-sulfonic acid (Solid State) B Aqueous Medium (pH < 2.0) A->B Addition to Acidic Water C Aqueous Medium (pH 7.0 - 7.4) A->C Addition to Neutral Water D Polar Aprotic (DMSO) A->D Addition to DMSO E Zwitterionic State Low Solubility (<1 mg/mL) B->E Protonation of N1/N7 High Lattice Energy F Anionic State High Solubility (>10 mg/mL) C->F Deprotonation of SO3H Ion-Dipole Interactions G H-Bond Solvated High Solubility (>20 mg/mL) D->G Strong H-Bond Acceptance Disrupts π-π Stacking

Solvation mechanics and pH-dependent states of 6-Amino-9H-purine-8-sulfonic acid.

Experimental Protocol: Thermodynamic Shake-Flask Method

To generate reliable, publication-quality solubility data, kinetic supersaturation must be avoided. The following protocol outlines a self-validating thermodynamic shake-flask method coupled with HPLC-UV quantification.

Phase 1: Preparation and Equilibration
  • Solid Excess Addition: Add 50 mg of 6-Amino-9H-purine-8-sulfonic acid to 1.0 mL of the target solvent in a 2 mL amber glass vial.

    • Causality: An excess of solid ensures the continuous presence of a solid phase, which is a strict thermodynamic requirement to establish a saturated equilibrium boundary.

  • Isothermal Incubation: Seal the vials hermetically and place them in an isothermal shaker set to 25.0 ± 0.1 °C at 150 rpm.

    • Causality: Dissolution is an enthalpy-driven process. Even minor temperature fluctuations will shift the equilibrium constant, leading to irreproducible data.

Phase 2: Self-Validating Sampling
  • Temporal Sampling: Extract 100 µL aliquots of the suspension at exactly 24 hours and 48 hours.

    • Causality: This creates a self-validating loop. If the calculated concentration difference between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed. If it is >2%, the system is still in a kinetic state and requires further incubation.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet the bulk solid. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is specifically chosen for its low non-specific binding characteristics toward polar aromatic compounds, ensuring that the analyte is not artificially depleted during the removal of micro-particulates.

Phase 3: Quantification
  • HPLC-UV Analysis: Dilute the filtrate appropriately with the mobile phase (e.g., 50 mM ammonium acetate buffer pH 7.0 / Methanol) and analyze via HPLC-UV at 260 nm.

    • Causality: The conjugated π-system of the purine ring exhibits a strong, characteristic UV absorbance maximum near 260 nm, providing high sensitivity and specificity for quantification against a pre-established standard calibration curve.

References

  • Mandal, M. K., et al. (2022). Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant. d-nb.info. 1

  • Nikoofar, K., et al. (2025). Applications of catalytic systems containing DNA nucleobases (adenine, cytosine, guanine, and thymine) in organic reactions. ResearchGate.3

  • Sadri, Z., et al. (2022). Chapter 6.1. Six-Membered Ring Systems: Pyridines and Benzo Derivatives. ResearchGate.2

Sources

Foundational

Engineering the Purine Pharmacophore: A Technical Guide to the Therapeutic Applications of Substituted Purines

Introduction: The Purine Scaffold as a Privileged Pharmacophore In medicinal chemistry, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for diverse biological targets. The pur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purine Scaffold as a Privileged Pharmacophore

In medicinal chemistry, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for diverse biological targets. The purine heterocyclic system (imidazo[4,5-d]pyrimidine) is arguably the most ubiquitous privileged scaffold in nature. Because it serves as the structural foundation for endogenous molecules like ATP, GTP, DNA, RNA, and crucial coenzymes (NAD/FAD), rationally engineered substituted purines can selectively modulate a wide array of biological pathways[1].

By systematically modifying the C2, C6, C8, and N9 positions of the purine ring, drug developers can exploit specific hydrophobic pockets and hydrogen-bonding networks within target proteins. This whitepaper provides an in-depth technical analysis of purine derivatives, detailing their mechanisms of action, clinical applications in oncology and virology, and the rigorous, self-validating experimental workflows required for their synthesis and biochemical evaluation.

Mechanisms of Action: How Substituted Purines Modulate Disease

The therapeutic efficacy of purine derivatives generally falls into three distinct mechanistic categories:

A. Kinase Inhibition (ATP-Competitive)

Protein kinases regulate critical cell cycle and signaling pathways. Because the purine core mimics the adenine moiety of ATP, substituted purines act as highly effective competitive kinase inhibitors[2]. By introducing bulky or electron-withdrawing groups at the C8 or N9 positions, these molecules anchor into the highly conserved hinge region of kinases (such as PI3K, CDKs, and EGFR) while extending into adjacent allosteric pockets to achieve target selectivity.

G Inhibitor Substituted Purine (e.g., Idelalisib) PI3K PI3K (Kinase) Inhibitor->PI3K Competitive ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces via Pathway Blockade PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Mechanism of PI3K/Akt/mTOR pathway modulation by purine-based kinase inhibitors.
B. Nucleoside Analogs (Antimetabolites)

Purine nucleoside analogs are synthetic compounds that mimic natural purine nucleosides, disrupting DNA and RNA synthesis[3]. Once transported into the cell and phosphorylated by host or viral kinases, these analogs are erroneously incorporated into nascent nucleic acid strands. This results in immediate chain termination or the potent inhibition of crucial enzymes like ribonucleotide reductase and viral DNA polymerases[4].

C. G-Protein Coupled Receptor (GPCR) Modulation

Beyond kinases and polymerases, the purine scaffold is increasingly utilized to target GPCRs. For example, recent structural optimizations utilizing nucleophilic substitution (SNAr) on N-9 substituted purines have yielded novel, high-affinity inverse agonists for the Histamine H3 Receptor (H3R), outperforming existing non-purine reference drugs like pitolisant in binding affinity assays[5].

Quantitative Landscape of Approved Purine Therapeutics

To contextualize the versatility of this pharmacophore, the following table summarizes key quantitative data for FDA-approved purine derivatives across various indications.

Table 1: Clinical Profile of Key Substituted Purine Derivatives

CompoundSubstitution / ClassPrimary TargetPrimary IndicationTypical IC50/EC50 Range
Idelalisib Quinazolinone-purinePI3Kδ (Kinase)Chronic Lymphocytic Leukemia2.5 nM (PI3Kδ IC50)
Fludarabine 2-Fluoro-arabinofuranosylDNA PolymeraseNon-Hodgkin Lymphoma~1-5 μM (Cellular EC50)
Cladribine 2-Chloro-2'-deoxyadenosineDNA PolymeraseHairy Cell Leukemia< 10 nM (Cellular EC50)
Acyclovir Acyclic purine nucleosideViral DNA PolymeraseHerpes Simplex Virus0.1 - 1.5 μM (Viral EC50)

Experimental Workflows: Synthesis and Biochemical Validation

Developing a novel purine therapeutic requires a robust pipeline from chemical synthesis to biochemical evaluation. As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems where causality dictates every experimental parameter.

Workflow Start Core Scaffold (e.g., 8-Bromo-purine) Coupling Sonogashira Coupling (C8) Start->Coupling Purification HPLC Purification Coupling->Purification Assay Kinase Inhibition Assay (IC50) Purification->Assay Hit Lead Compound Identification Assay->Hit

Step-by-step synthetic and validation workflow for novel substituted purines.
Protocol 1: Regioselective Synthesis of 8-Alkynyl-9H-purines via Sonogashira Coupling

Rationale: The C8 position of the purine ring is critical for modulating kinase inhibitory activity. The primary method for synthesizing 8-Ethynyl-9H-purine derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 8-bromo-9H-purine in anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous conditions are strictly maintained to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would drastically reduce the yield of the desired cross-coupled product.

  • Catalyst Addition: Add 0.05 equivalents of Pd(PPh3)4 and 0.1 equivalents of CuI co-catalyst.

  • Base and Substrate Addition: Add 3.0 equivalents of triethylamine (TEA) followed by 1.5 equivalents of the desired terminal alkyne.

    • Causality: TEA acts dually as a base to deprotonate the alkyne and as a ligand to stabilize the active Pd(0) species during the catalytic cycle.

  • Reaction & Purification: Stir the mixture at 60°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Self-Validation System: The protocol is validated by running a parallel control reaction with phenylacetylene. A yield >80% of 8-phenylethynyl-9H-purine confirms the integrity of the catalytic cycle and the absence of moisture.

Protocol 2: Self-Validating Kinase Inhibition Assay (ADP-Glo™)

Rationale: To confirm that the synthesized purine derivatives act as ATP-competitive kinase inhibitors, a luminescence-based ADP detection assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: Why include BSA? Purine derivatives with bulky hydrophobic substitutions designed to probe deep kinase pockets are highly prone to non-specific binding to polystyrene microplates. BSA acts as a carrier protein, ensuring the calculated IC50 reflects true biochemical potency rather than artifactual compound depletion.

  • Enzyme/Substrate Mix: Add the target kinase and its specific peptide substrate to a 384-well plate.

  • Compound Addition: Add the purine derivatives in a 10-point dose-response dilution series (10 μM to 0.5 nM).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration strictly equal to the apparent Km​ of the specific kinase.

    • Causality: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. If the ATP concentration is too high, it will outcompete the inhibitor, resulting in false negatives and artificially inflated IC50 values.

  • Detection: Incubate for 60 minutes. Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation System: Every plate MUST include a vehicle control (1% DMSO, maximum signal) and a pan-kinase inhibitor control (e.g., 1 μM Staurosporine, minimum signal). The assay data is only accepted if the calculated Z'-factor is ≥0.5 , proving a robust dynamic range and distinguishing true biological hits from assay noise.

Future Perspectives

The next frontier for the purine scaffold lies in the development of Proteolysis Targeting Chimeras (PROTACs). By utilizing a highly selective purine-based kinase inhibitor as the "warhead" linked to an E3 ligase recruiter, researchers can move beyond competitive inhibition to targeted protein degradation. This approach has the potential to effectively overcome the point-mutation resistance that currently plagues traditional purine therapeutics in oncology.

References

  • Purine derivatives as potent anticancer agents: a comprehensive review. Taylor & Francis. 1

  • Purine Nucleoside Analog. Massive Bio. 3

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PMC - NIH. 5

  • 8-Ethynyl-9H-purine: A Review of Its Emerging Potential in Medicinal Chemistry. Benchchem. 2

  • Platinum-Nucleos(t)ide Compounds as Possible Antimetabolites for Antitumor/Antiviral Therapy: Properties and Perspectives. MDPI.4

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. 6

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 6-Amino-9H-purine-8-sulfonic Acid Interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 6-Amino-9H-purine-8-sulfonic a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 6-Amino-9H-purine-8-sulfonic acid using a suite of powerful in silico modeling techniques. As a senior application scientist, the following narrative is structured to not only provide step-by-step protocols but to instill a deep understanding of the rationale behind each computational decision, ensuring a robust and scientifically valid approach.

The core principle of this guide is a self-validating workflow. We begin with a hypothesis-generating technique (molecular docking) to predict potential binding modes and then employ a more rigorous, physics-based simulation method (molecular dynamics) to test and validate these predictions. This iterative process of prediction and validation is fundamental to computational drug discovery.

Introduction: The Rationale for In Silico Investigation

The modern drug discovery process has been revolutionized by the integration of computational methods.[1][2] These in silico techniques allow for the rapid and cost-effective screening of molecular hypotheses, prioritizing laboratory experiments and accelerating the development pipeline.[3][4][5] The molecule of interest, 6-Amino-9H-purine-8-sulfonic acid, is an analog of adenine, a critical purine base. The addition of a sulfonic acid group at the 8-position introduces a strong acidic moiety, which is expected to be ionized at physiological pH. This unique chemical feature suggests the potential for specific, charge-driven interactions with biological macromolecules, making it an intriguing candidate for computational investigation.

This guide will detail a complete workflow, from initial ligand and protein preparation to advanced simulation and analysis, providing a clear path to elucidating the interaction profile of this molecule.

Section 1: Ligand Preparation and Characterization

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the 6-Amino-9H-purine-8-sulfonic acid molecule for simulation.

Physicochemical Properties
PropertyEstimated Value / StateRationale & Implication for Modeling
Molecular Formula C₅H₅N₅O₃SBased on chemical structure.
Charge (at pH 7.4) -1 or -2The sulfonic acid group is a strong acid (pKa < 2) and will be deprotonated. The purine ring itself has basic nitrogens that could be protonated. Accurate pKa calculation is recommended. This charge state is critical for electrostatic interaction calculations.
Key Functional Groups Amino group, Purine ring, Sulfonic acidThe amino group can act as a hydrogen bond donor. The purine ring provides a scaffold and potential for π-stacking interactions. The sulfonate will be a strong hydrogen bond acceptor and engage in salt-bridge interactions.
Protocol: 3D Structure Generation and Parameterization

The goal of this protocol is to generate a high-quality 3D structure and assign accurate force field parameters that correctly describe the molecule's physics. We will use the General AMBER Force Field (GAFF) , which is specifically designed for organic small molecules and is compatible with the AMBER force fields used for proteins.[8][9][10]

Tools Required:

  • A molecular editor (e.g., Avogadro, ChemDraw)

  • AmberTools (specifically the antechamber and parmchk2 modules)

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the 6-Amino-9H-purine-8-sulfonic acid molecule in a chemical editor and save it in a common format like MOL or SDF. Ensure the sulfonic acid group is represented as S(=O)(=O)O.

  • Generate Initial 3D Coordinates: Use the editor's "Add Hydrogens" and "Optimize Geometry" functions to create a reasonable starting 3D conformation.

  • Assign Partial Charges: The electrostatic interactions are critical. We will use the AM1-BCC charge model, a semi-empirical quantum mechanical method, to calculate atom-centered partial charges. This is accomplished using the antechamber tool from AmberTools.

    • Causality: AM1-BCC charges provide a more accurate representation of the electron distribution compared to simpler methods, which is crucial for capturing the polar nature of our molecule.

    • Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2

  • Generate GAFF Parameters: antechamber will also assign GAFF atom types to your molecule.

  • Check for Missing Parameters: Run the parmchk2 utility to identify any bond, angle, or dihedral parameters that might be missing from the standard GAFF library for this specific molecule.

    • Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod

  • Finalize Ligand Files: The output will be a ligand_charged.mol2 file (with coordinates and charges) and a ligand.frcmod file (with any missing parameters). These two files, along with the standard GAFF parameter file, fully describe the ligand for simulation.

Section 2: Target Identification and Preparation

With a prepared ligand, the next step is to identify and prepare its potential protein target.

Strategies for Target Identification

If the biological target of 6-Amino-9H-purine-8-sulfonic acid is unknown, several in silico strategies can be employed to generate hypotheses:

  • Similarity Searching: Compare the molecule to databases of known drugs and their targets (e.g., ChEMBL, DrugBank). The purine scaffold is common, so this may yield many potential target families.

  • Reverse Docking/Screening: Dock the ligand against a large library of protein structures representing the "druggable genome." Servers like SwissTargetPrediction can predict targets based on a combination of 2D and 3D similarity to known ligands. This approach is powerful for generating novel hypotheses.

For this guide, we will assume a hypothetical target has been identified: Protein Kinase A (PKA) , a common target for purine-based inhibitors. We will use the PDB structure 1BKX .

Protocol: Protein Structure Preparation

The raw PDB file is not suitable for immediate use. It must be "cleaned" to ensure it is ready for docking and simulation.

Tools Required:

  • Protein structure visualization software (e.g., UCSF Chimera, PyMOL)

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file (e.g., 1BKX.pdb) from the RCSB Protein Data Bank.

  • Inspect and Clean the Structure: Open the file in a molecular viewer.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[11] This ensures the docking calculation is focused only on the protein and our ligand of interest.

    • Check for and repair any missing residues or atoms. Most software has tools to rebuild missing side chains.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, as they are critical for hydrogen bonding and proper electrostatics. Use a tool like UCSF Chimera's AddH function, which can predict the protonation states of residues like Histidine at a specified pH (e.g., 7.4).

  • Assign Atomic Charges: Assign partial charges to the protein atoms according to a chosen force field. Since we are using GAFF for the ligand, a compatible AMBER protein force field like ff14SB is the appropriate choice.[12]

  • Save the Prepared Structure: Save the cleaned, hydrogen-added protein as a new PDB file (e.g., protein_prepared.pdb).

Section 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing a static snapshot of the likely binding mode.[3][13][14] It is a powerful, fast, and effective method for generating initial binding hypotheses.[3]

The Docking Workflow

The general workflow involves preparing the protein and ligand, defining the search space, running the docking algorithm, and analyzing the results.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis p_prep Prepare Protein (Add Hydrogens, Assign Charges) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Prepare Ligand (Generate 3D, Assign Charges) run_dock Run Docking Algorithm (e.g., AutoDock Vina) l_prep->run_dock grid->run_dock analyze Analyze Poses & Scores run_dock->analyze visualize Visualize Best Pose (e.g., PyMOL, Chimera) analyze->visualize

Caption: A flowchart of the molecular docking process.

Protocol: Docking with AutoDock Vina

Tools Required:

  • AutoDock Tools (for preparing files)

  • AutoDock Vina (for the docking calculation)

Step-by-Step Protocol:

  • Convert Files to PDBQT Format: AutoDock Vina uses a specific file format, PDBQT, which includes atomic charges and atom type information. Use AutoDock Tools to convert both the prepared protein (protein_prepared.pdb) and the charged ligand (ligand_charged.mol2) into their respective .pdbqt files.

    • Causality: The PDBQT format is essential as it pre-processes the molecules for the AutoGrid engine, which calculates potential energy maps for different atom types, dramatically speeding up the docking calculation.

  • Define the Binding Site (Grid Box): The docking search must be confined to a specific volume on the protein, typically centered on the known active site.[3] In AutoDock Tools, you can define this "grid box" interactively. For PKA (PDB: 1BKX), this would be the ATP-binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina the names of the input files and the coordinates and dimensions of the grid box you just defined.

    • Example conf.txt:

  • Run the Docking Simulation: Execute Vina from the command line.

    • Command: vina --config conf.txt --log results.log

  • Analyze the Results: Vina will output a PDBQT file (all_poses.pdbqt) containing several predicted binding poses, ranked by their binding affinity score (in kcal/mol).[3] The top-ranked pose is the most probable binding mode according to the scoring function.

    • Trustworthiness: Do not solely rely on the top score. Visually inspect the top 2-3 poses. A good pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, salt bridges with key residues) and have a low internal strain. The negatively charged sulfonate group should ideally be interacting with positively charged residues like Lysine or Arginine.

Section 4: Molecular Dynamics (MD) Simulation

While docking provides a static picture, MD simulation offers a dynamic view, assessing the stability of the docked pose over time in a simulated physiological environment.[15] This step is crucial for validating the docking results.

The MD Workflow

The process involves building a system containing the protein-ligand complex, solvating it, adding ions, and then running the simulation through several stages.

Diagram: Molecular Dynamics Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation Stages complex 1. Create Complex (Protein + Best Docked Pose) topology 2. Define Topology (Combine Force Fields) complex->topology solvate 3. Solvate (Add Water Box) topology->solvate ions 4. Add Ions (Neutralize System) solvate->ions minimize 5. Energy Minimization ions->minimize nvt 6. NVT Equilibration (Temperature) minimize->nvt npt 7. NPT Equilibration (Pressure) nvt->npt production 8. Production MD npt->production

Caption: A workflow for setting up and running MD simulations.

Protocol: MD Simulation with GROMACS

Tools Required:

  • GROMACS (for the simulation)[15][16]

  • AmberTools (for topology conversion if needed)

Step-by-Step Protocol:

  • Create the Complex: Combine the PDB coordinates of the prepared protein and the top-ranked ligand pose from docking into a single PDB file.

  • Generate the System Topology: This is the most critical setup step. A "topology" file describes all the atoms, bonds, angles, and charges in the system.

    • Use the GROMACS tool pdb2gmx to generate a topology for the protein using the AMBER ff14SB force field.[17]

    • Combine this protein topology with the ligand topology files (.itp and .prm files, which can be generated from the Amber files using tools like ACPYPE) in the main system topology file.[15]

    • Expertise: It is essential that the force fields for the protein and ligand are compatible. Using the AMBER family for both (ff14SB for protein, GAFF for ligand) ensures this compatibility.[8][12]

  • Create a Simulation Box and Solvate: Define a simulation box (e.g., a cube) around the complex and fill it with a pre-equilibrated water model, such as TIP3P. Ensure there is a sufficient buffer of water (e.g., 1.0 nm) between the protein and the edge of the box.

  • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration: Before the production run, the system must be equilibrated to the desired temperature and pressure. This is typically done in two phases:

    • NVT (Canonical) Ensemble: Equilibrate the temperature of the system while keeping the volume constant.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the pressure of the system while keeping the temperature constant. Position restraints are often applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.[16]

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. This production run will generate the trajectory data for analysis.

Analysis of MD Trajectories

The primary goal of the analysis is to assess the stability of the protein-ligand complex.

Analysis MetricDescriptionIndication of a Stable Complex
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their starting position over time.A low, stable RMSD value (e.g., < 0.3 nm) for both the protein and the ligand after an initial equilibration period.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Low RMSF values for residues in the binding pocket, indicating they are held rigidly in place by the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Persistent hydrogen bonds to key active site residues throughout the simulation.
Binding Free Energy (MM/PBSA) An end-point method to estimate the binding free energy by combining molecular mechanics energies with continuum solvation models.[18][19][20][21][22]Provides a more quantitative estimate of binding affinity than docking scores and can be used to compare different ligands.[18][20][21]

Trustworthiness: If the ligand remains stably bound in the docked pose throughout the MD simulation, it provides strong evidence supporting the initial docking hypothesis. If it diffuses away or adopts a completely different conformation, the initial pose was likely an artifact of the docking score function, and further investigation is required.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of 6-Amino-9H-purine-8-sulfonic acid. By following this protocol—from careful ligand preparation and hypothesis-driven docking to rigorous validation with molecular dynamics—researchers can gain significant, atom-level insights into the molecule's potential biological activity.

The results from these simulations can effectively guide future research, including:

  • Structure-Activity Relationship (SAR) Studies: The validated binding model can be used to rationally design new analogs with improved potency or selectivity.

  • Prioritization for In Vitro Testing: Computational results can rank a series of compounds, ensuring that only the most promising candidates are synthesized and tested in the lab, saving time and resources.

  • Understanding Resistance Mechanisms: If mutations are known to cause drug resistance, MD simulations can be used to understand how these mutations affect ligand binding at a dynamic, physical level.

By combining these powerful computational tools with sound scientific reasoning, the path from a molecule of interest to a potential therapeutic lead can be navigated with greater efficiency and confidence.

References

  • AMBER Force Field - Protheragen. (n.d.). Retrieved from Protheragen website. [Link]

  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. (n.d.). Retrieved from Creative Biostructure website. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). Retrieved from YouTube. [Link]

  • Zhang, Y., et al. (2015). Force fields for small molecules. PMC. [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). Retrieved from SlideShare. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from Columbia University website. [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved from MD Tutorials website. [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from GROMACS Tutorials website. [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from University of Palermo website. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). Retrieved from ChemCopilot website. [Link]

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). Retrieved from YouTube. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). Retrieved from YouTube. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC. [Link]

  • Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. (2012, January 10). Retrieved from CPC lab website. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). Retrieved from YouTube. [Link]

  • Force fields in GROMACS. (n.d.). Retrieved from GROMACS website. [Link]

  • AMBER AND CHARMM FORCE FIELDS. (n.d.). Retrieved from University of North Texas website. [Link]

  • Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. (2025, April 16). IMR Press. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). Retrieved from YouTube. [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). PMC. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 30). Biosciences Biotechnology Research Asia. [Link]

  • In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. (2021, April 27). Frontiers. [Link]

  • CHARMM and AMBER forcefields for OpenMM (with small molecule support). (2025, December 18). Retrieved from GitHub. [Link]

  • 6-Amino-9H-purine-9-propanoic acid. (n.d.). PubChem. [Link]

  • 6-amino-9H-purine-2-sulfonic acid 1-oxide. (2025, May 20). Retrieved from Chemical Synthesis Database. [Link]

  • (6-Amino-9H-purin-9-yl)acetic acid. (n.d.). PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of Purine Derivatives

Abstract Purine derivatives form the chemical backbone of life-saving therapeutics and fundamental biological processes. Their inherent thermal stability is a critical quality attribute that dictates their efficacy, safe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Purine derivatives form the chemical backbone of life-saving therapeutics and fundamental biological processes. Their inherent thermal stability is a critical quality attribute that dictates their efficacy, safety, and shelf-life. This guide provides an in-depth exploration of the principles governing the thermal stability of these vital molecules. We will dissect the common degradation pathways, detail the core analytical techniques used for stability assessment, and present actionable strategies for enhancing the robustness of purine-based compounds for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Purine Stability

Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are ubiquitous in nature.[1][2] Their derivatives, such as adenine and guanine, are fundamental building blocks of nucleic acids (DNA and RNA), energy cofactors like ATP, and signaling molecules.[2][3] In pharmacology, synthetic purine analogs are a cornerstone of antiviral (e.g., Acyclovir), anticancer (e.g., Mercaptopurine), and immunosuppressive therapies.[4]

The thermal stability of these molecules is not an abstract academic concern; it is a crucial factor that impacts every stage of a drug's lifecycle, from synthesis and purification to formulation, shipping, and long-term storage.[5] Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, compromising patient safety and therapeutic outcomes. Understanding and controlling the thermal stability of purine derivatives is therefore essential for the development of safe and effective medicines.[6]

Fundamentals of Thermal Degradation

The stability of a molecule is governed by both thermodynamics and kinetics. Thermal degradation involves the breaking of covalent bonds, a process that must overcome a specific activation energy. The rate of degradation is highly dependent on temperature, as described by the Arrhenius equation, where an increase in temperature provides the energy needed to surmount this activation barrier.

Several factors intrinsic to the purine molecule and its environment influence its thermal stability:

  • Molecular Structure: The specific arrangement of functional groups on the purine ring system is a primary determinant of stability. Electron-donating or withdrawing groups can alter the electron density of the rings, affecting bond strengths.[7] For instance, studies have shown that increasing the number of electron-donating groups on the purine and associated sugar rings can strengthen the N-glycosidic bond in nucleosides, thereby increasing the decomposition temperature.[7]

  • Key Degradation Pathways: The most common thermal degradation pathways for purine derivatives include:

    • Hydrolysis: Cleavage of the N-glycosidic bond that links the purine base to the sugar moiety in nucleosides is a frequent initial step in decomposition.[7] This can be followed by further degradation of the liberated purine and sugar components.

    • Oxidation: The purine ring, particularly at the amino groups, is susceptible to oxidation, which can lead to the formation of various degradation products.[7]

    • Ring Opening: Under more extreme thermal stress, the purine ring system itself can undergo cleavage and rearrangement.

  • Environmental Factors: External conditions play a significant role. The presence of moisture can facilitate hydrolysis, while atmospheric oxygen can promote oxidation. The pH of a solution and the presence of excipients in a formulation can also accelerate or inhibit degradation reactions.

A Systematic Approach to Stability Assessment

A comprehensive evaluation of thermal stability involves a multi-tiered analytical approach. The goal is to first screen for thermal events, then to identify and quantify degradation products, and finally, to establish degradation kinetics.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Degradation Profiling cluster_2 Phase 3: Mechanistic Insight TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Forced_Deg Forced Degradation Studies (Stress Testing) TGA->Forced_Deg Identifies onset of degradation DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) DSC->Forced_Deg Identifies melt & decomposition events HPLC Stability-Indicating HPLC (Separation & Quantification) Forced_Deg->HPLC Generates degradants LCMS LC-MS / MS-MS (Structure Elucidation) HPLC->LCMS Isolates degradants for identification Kinetics Kinetic Modeling (Shelf-Life Prediction) HPLC->Kinetics Provides quantitative data over time

Caption: Workflow for Thermal Stability Assessment.

Core Analytical Techniques and Protocols

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is an essential first-pass technique to determine the onset temperature of thermal decomposition and to quantify the loss of volatiles like water or solvents.[5][10] A significant mass loss indicates a decomposition event.

Experimental Protocol: TGA of a Purine Derivative

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the purine derivative powder into a clean TGA crucible (typically platinum or alumina).[11] Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

  • Program Setup:

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative degradation.

    • Temperature Program: Equilibrate the furnace at a starting temperature of 30 °C. Program a heating ramp of 10 °C/min up to a final temperature sufficient to induce complete decomposition (e.g., 600 °C). A controlled heating rate is critical for reproducible results.

  • Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the mass loss step.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12][13] This technique is highly sensitive to thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorption) or exothermic (heat release) processes.[14][15] For purine derivatives, DSC can identify the melting point, which is often a precursor to decomposition, and directly observe the enthalpy of decomposition.

Experimental Protocol: DSC of a Purine Derivative

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purine derivative into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to contain any evolved gases during decomposition and prevent mass loss, which would affect the heat flow measurement.

  • Program Setup:

    • Reference: Place an empty, sealed aluminum pan in the reference position.

    • Atmosphere: Use an inert nitrogen purge (20-50 mL/min) to prevent oxidation.

    • Temperature Program: Equilibrate at a sub-ambient temperature (e.g., 25 °C). Program a heating ramp of 10 °C/min to a temperature beyond the decomposition point identified by TGA.

  • Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks corresponding to melting and exothermic or complex endothermic peaks corresponding to decomposition. Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Principle & Causality: This is the cornerstone of stability testing.[16] A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[6][17] Its specificity is paramount, ensuring that a decrease in the API concentration is directly and stoichiometrically correlated with an increase in the concentration of degradation products.

Experimental Protocol: Forced Degradation Study using HPLC

Forced degradation (or stress testing) is performed to intentionally degrade the sample to produce the likely degradation products that could form under normal storage conditions.[18][19] This is essential for developing and validating the stability-indicating HPLC method.

  • Stress Conditions (as per ICH Q1A guidelines): [20]

    • Acid Hydrolysis: Dissolve the purine derivative in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Use 0.1 M NaOH under similar heating conditions. Neutralize before analysis.

    • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) in an oven.[18] Separately, heat a solution of the drug.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • HPLC Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides baseline separation between the parent purine derivative and all degradation peaks generated in the stress studies. Gradient elution is often required to resolve both polar and non-polar degradants.[17]

  • Analysis: Inject the stressed samples into the HPLC system.

  • Data Analysis:

    • Confirm peak purity of the parent drug peak in all stressed samples using a photodiode array (PDA) detector to ensure no degradants are co-eluting.

    • Calculate the percentage degradation by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.

    • Determine the relative retention times of all degradation products.

Structure-Stability Relationships: Case Examples

The thermal stability of purine derivatives can vary significantly based on their substitution patterns. Thermoanalytical studies have provided valuable quantitative data on these relationships.[21][22]

CompoundStructureOnset of Decomposition (TGA, °C)Key Thermal Events (DSC)
Theophylline 1,3-dimethylxanthine~270 °CMelts around 273 °C, followed by evaporation/decomposition.[22]
Caffeine 1,3,7-trimethylxanthine~175 °CUndergoes a crystalline structure change at 163°C, followed by fusion and evaporation between 225-320°C.[22]
Uric Acid 2,6,8-trioxypurine~375 °CStable to a high temperature, then undergoes rapid decomposition.[22]

Data synthesized from thermoanalytical studies.[22]

Strategies for Enhancing Thermal Stability

Improving the thermal stability of a purine derivative is a key objective in drug development. Several strategies can be employed:

  • Salt Formation and Polymorph Screening: Converting the parent molecule into a salt can significantly alter its crystal lattice energy and, consequently, its melting point and thermal stability. Similarly, different crystalline polymorphs of the same compound can exhibit vastly different stabilities. A thorough screening process is essential to identify the most robust solid form.

  • Formulation Design:

    • Excipient Compatibility: DSC is a valuable tool for screening the compatibility of the drug with various excipients.[14] An interaction can be detected as a shift in or disappearance of thermal events corresponding to the pure components.

    • Moisture Control: For moisture-sensitive compounds, formulating with desiccants or using packaging with low moisture permeability can prevent hydrolytic degradation.

    • Antioxidants: If the degradation pathway involves oxidation, the inclusion of antioxidants in the formulation can enhance stability.

  • Packaging: The choice of packaging is critical. For light-sensitive compounds, amber vials or opaque packaging is necessary. For compounds susceptible to hydrolysis or oxidation, packaging that provides a barrier to moisture and oxygen is required.

Conclusion

The thermal stability of purine derivatives is a multifaceted characteristic that is fundamental to their successful application in medicine and research. A thorough understanding of their degradation mechanisms, coupled with a systematic analytical approach employing techniques like TGA, DSC, and stability-indicating HPLC, is imperative. By elucidating structure-stability relationships and implementing rational strategies for stabilization through salt selection, polymorph screening, and formulation design, scientists can ensure the development of robust, safe, and effective purine-based products. This guide provides the foundational knowledge and practical protocols to confidently navigate the challenges of thermal stability assessment.

References

A comprehensive list of all sources cited in this guide can be found below. Each entry includes the title, source, and a valid, clickable URL for verification.

[Please refer to the numbered list of references provided in the prompt's context.]

Sources

Exploratory

Tautomerism in 8-Substituted Adenine Compounds: Mechanistic Insights and Implications for Drug Development

Introduction: The Chemical Logic of Purine Tautomerism In the landscape of nucleic acid chemistry, tautomerism—the dynamic equilibrium between structural isomers differing in proton position—dictates the fidelity of base...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Logic of Purine Tautomerism

In the landscape of nucleic acid chemistry, tautomerism—the dynamic equilibrium between structural isomers differing in proton position—dictates the fidelity of base pairing. While canonical adenine exists almost exclusively in the 6-amino-N9H tautomeric form, modifications at the C8 position fundamentally alter its electronic distribution, steric profile, and tautomeric preferences. For drug development professionals and molecular biologists, understanding the tautomeric behavior of 8-substituted adenines (such as 8-oxoadenine, 8-aminoadenine, and 8-bromoadenine) is critical. These shifts not only drive mutagenic pathways but also offer programmable interfaces for novel therapeutics.

Thermodynamic and Structural Dynamics of 8-Substituted Adenines

8-Oxoadenine (8-oxoA): The Mutagenic Keto-Enol Shift

8-Oxoadenine is a major oxidative DNA lesion generated by reactive oxygen species[1]. Unlike canonical adenine, 8-oxoA exists in a complex tautomeric equilibrium. Quantum mechanical studies utilizing Density Functional Theory (DFT) reveal that while gas-phase calculations might suggest competing tautomers, aqueous solvation heavily stabilizes the 6-amino-8-keto (7,8-dihydro-8-oxoadenine) form over the enol form[2]. The hydration water molecules reduce the energy difference between the amino and imino forms, but the 8-oxo group ultimately dictates thermodynamic stability in physiological environments[3].

Crucially, the presence of the 8-oxo group introduces a severe steric clash with the O4' oxygen of the deoxyribose backbone[4]. This steric penalty forces the glycosidic bond to rotate from the canonical anti conformation to the syn conformation[1].

8-Aminoadenine (8-NH2A): Expanding the Hydrogen-Bonding Repertoire

Substitution of the C8 position with an amino group (8-NH2A) alters the hydrogen-bonding capacity of the purine ring. 8-NH2A exhibits a strong propensity to stabilize Hoogsteen-like geometries[5]. In synthetic biology and drug design, 8-NH2A is utilized to stabilize T·A·T triplex structures by forming three hydrogen bonds with thymine, significantly enhancing the thermodynamic stability of the complex[5].

8-Bromoadenine (8-BrA): Steric Probing

Halogenation at the C8 position introduces massive steric bulk. The bulky bromine atom destabilizes the normal anti orientation of the base, heavily biasing the equilibrium toward the syn conformation[6]. Because of this predictable conformational lock, 8-BrA is widely employed as a chemical probe to study unusual nucleic acid structures and protein-nucleic acid interactions[6].

Causality in Biological Systems: Mutagenesis and Therapeutics

The macroscopic biological effects of 8-substituted adenines are direct consequences of their microscopic tautomeric and conformational states.

The Mutagenic Pathway of 8-oxoA: Because 8-oxoA adopts a syn conformation, its Watson-Crick face is obscured, and its Hoogsteen face is presented to the replicative polymerase. During DNA replication, syn-8-oxoA forms a stable Hoogsteen wobble base pair with an incoming anti-dGTP[1]. Because this syn-oxoA:anti-G mismatch mimics the geometry of a canonical base pair, it evades the 3' to 5' exonuclease proofreading activity of polymerases, ultimately resulting in a highly specific A→C transversion mutation[1][7].

G A ROS Attack on Adenine B 8-Oxoadenine (6-amino-8-keto) A->B C Steric Clash: Anti to Syn Shift B->C D Hoogsteen Pairing syn-oxoA:anti-G C->D E A to C Transversion Mutation D->E

Logical pathway of 8-oxoadenine-induced A to C transversion mutations.

Therapeutic Exploitation: Conversely, the altered tautomeric and conformational landscape of 8-substituted adenines can be weaponized against disease. For instance, the ribonucleoside 8-aminoadenosine acts as a potent anti-tumor agent[5]. By mimicking canonical ATP but presenting altered hydrogen-bonding interfaces, it inhibits multiple mechanisms of transcription in mantle cell lymphoma[5].

Experimental Methodology: Self-Validating Tautomeric Profiling

Determining the precise tautomeric state of a novel 8-substituted adenine requires a self-validating experimental design. Relying solely on X-ray crystallography is flawed; crystal packing forces can artificially stabilize high-energy tautomers that do not exist in solution. Therefore, we deploy a closed-loop system combining solution-state Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT)[8].

Protocol: NMR and DFT Co-Validation Workflow

Step 1: Isotopic Labeling and Sample Preparation

  • Action: Synthesize 15N-enriched 8-substituted adenine derivatives to enable high-resolution 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR. Dissolve the compound in a biologically relevant solvent (e.g., H2O/D2O mixture with phosphate buffer, pH 7.4).

  • Causality: 15N labeling eliminates the quadrupolar broadening associated with 14N, allowing precise assignment of protonated vs. unprotonated nitrogen atoms, which is the definitive marker of a specific tautomer.

Step 2: Variable-Temperature NMR Spectroscopy

  • Action: Acquire 1H and 15N NMR spectra across a temperature gradient (e.g., 278 K to 318 K).

  • Causality: Tautomeric interconversion is a dynamic equilibrium. Temperature variations shift this equilibrium, allowing the extraction of thermodynamic parameters (ΔH, ΔS) via the van 't Hoff equation, proving that the observed signals result from a dynamic tautomeric mixture rather than static conformational isomers[8].

Step 3: Density Functional Theory (DFT) Optimization

  • Action: Perform geometry optimizations of all plausible tautomers using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Causality: High-level ab initio calculations with electron correlation are mathematically required to accurately rank the gas-phase stabilities of nearly isoenergetic tautomers[2][8].

Step 4: Implicit Solvation Modeling

  • Action: Apply a polarized continuum model (e.g., COSMO or SMD) augmented with explicit water molecules to the DFT optimized structures.

  • Causality: Gas-phase calculations are biologically irrelevant. Aqueous solvation dramatically alters tautomeric preferences; for example, hydration specifically stabilizes the 8-keto form of 8-oxoA over the enol form[2][3].

Step 5: Chemical Shift Correlation (The Validation Step)

  • Action: Calculate theoretical NMR shielding tensors (using the GIAO method) for the optimized, solvated structures and correlate them with the experimental 15N/1H chemical shifts.

  • Causality: If the theoretically predicted chemical shifts of the lowest-energy solvated tautomer match the experimental NMR data, the system self-validates. Discrepancies indicate either an incorrect tautomeric assignment or unaccounted solvent interactions.

Workflow N1 1. Synthesis of 15N-Enriched 8-Substituted Adenine N2 2. Variable-Temp 1H/15N NMR (Empirical Data) N1->N2 N3 3. DFT Energy Calculations (B3LYP/6-311+G**) N1->N3 N5 5. Tautomeric Equilibrium Assignment (GIAO Shift Correlation) N2->N5 N4 4. Solvation Modeling (COSMO + Explicit H2O) N3->N4 N4->N5

NMR and DFT co-validation workflow for tautomeric profiling.

Quantitative Data Summary

The following table synthesizes the tautomeric, conformational, and biological profiles of key 8-substituted adenines compared to the canonical base.

CompoundPrimary Tautomer (Aqueous)Preferred Glycosidic ConformationBase Pairing GeometryBiological/Therapeutic Implication
Adenine (Canonical) 6-amino-N9HantiWatson-Crick (A:T)High-fidelity transcription and replication
8-Oxoadenine (8-oxoA) 6-amino-8-keto (7H)synHoogsteen Wobble (oxoA:G)High mutagenic potential (A→C Transversions)
8-Aminoadenine (8-NH2A) 6-amino-8-aminoanti / synHoogsteen-like (T·A·T)Anti-tumor agent (Transcription inhibition)
8-Bromoadenine (8-BrA) 6-amino-N9HsynHoogsteenStructural probe for nucleic acid conformation

References

  • 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - MDPI.7

  • Tautomeric equilibria in 8-oxopurines: implications for mutagenicity - PubMed - NIH. 2

  • Intramolecular Proton Transfer in the Tautomers of C8 Oxidative Adenine: A DFT Study - ACS Publications. 3

  • Mutagenic replication of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine by human DNA polymerases - PMC - NIH. 1

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - ACS Omega. 5

  • 8-Oxoguanine DNA Glycosylases: One Lesion, Three Subfamilies - MDPI. 4

  • Structural and Energetic Impact of Non-Natural 7-Deaza-8-Azaadenine and Its 7-Substituted Derivatives - ResearchGate. 8

  • DBU induced formation of 8-bromoguanosine dimer with three hydrogen bonds - ResearchGate. 6

Sources

Foundational

The Electronic Landscape of 6-Aminopurine Derivatives: A Blueprint for Rational Drug Design

Executive Summary As application scientists and drug development professionals, we recognize the 6-aminopurine (adenine) scaffold as one of the most privileged structures in medicinal chemistry. Its derivatives form the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug development professionals, we recognize the 6-aminopurine (adenine) scaffold as one of the most privileged structures in medicinal chemistry. Its derivatives form the backbone of ATP analogs, antiviral agents, and targeted kinase inhibitors. However, the true predictive power in rational drug design lies not merely in structural mimicry, but in the precise tuning of the molecule's electronic properties. This whitepaper provides an in-depth technical analysis of the electronic properties of 6-aminopurine derivatives, detailing how frontier molecular orbitals (HOMO/LUMO), charge transfer dynamics, and tautomeric stability dictate pharmacological efficacy.

Quantum Mechanical Foundations: HOMO-LUMO Tuning and Charge Transfer

The biological activity of 6-aminopurine derivatives is fundamentally governed by their electronic transitions and charge distribution. The electronic spectra of these derivatives are characterized by closely lying n→π∗ and π→π∗ transitions. According to linear dichroism (LD) measurements, the transition moments are remarkably conserved even when the 6-amino group is substituted with methyl groups, which is a critical factor for maintaining photostability in biological environments[1].

From a drug development perspective, the intentional tuning of the HOMO-LUMO gap via conjugated substituents allows for the precise design of high-affinity inhibitors. For example, in the development of purine nucleoside phosphorylase (PNP) inhibitors, altering the conjugated substituents directly modulates the frontier molecular orbital levels, optimizing the molecule's chemical hardness and binding affinity[2].

Furthermore, molecular dynamics and Density Functional Theory (DFT) calculations reveal that structural fluctuations heavily influence the charge transfer abilities of these derivatives. When incorporated into double-stranded DNA, the electronic structure and hole-transfer rates of modified adenines are highly sensitive to conformational dynamics[3].

Substituent Effects and Tautomerization Dynamics

The 6-aminopurine ring is highly susceptible to tautomerization, which drastically alters its hydrogen-bonding capacity. The electron-donating properties of the 6-amino group are highly dependent on the tautomeric form (e.g., 9H vs. 7H) and the solvent environment. Computational studies utilizing polarizable continuum models demonstrate that the reverse substituent effect of the amino group in purines is significantly more pronounced than in other aromatic systems[4].

Substituent effects at the C2, C8, and N-positions drastically alter the π -electron delocalization. Research indicates that C8-substituents have the most profound impact on the aromaticity of the purine rings, effectively shifting the electron density to favor specific tautomeric states[5]. This is particularly evident when adenine derivatives form self-organizing structures, such as adenine quartets, where the remote substituent modifies the proton-donating properties of the NH2​ group involved in cyclic hydrogen bonds[6].

Quantitative Electronic Data

To facilitate rational design, the following table summarizes the key electronic properties of select 6-aminopurine derivatives and oxidized metabolites. The adiabatic ionization potential (AIP) and electron affinity are critical metrics for predicting oxidative stability and reactivity in vivo.

Compound / DerivativeAdiabatic Ionization Potential (AIP) (eV)Lowest Adiabatic Electron Affinity (eV)Primary Biological Target / Application
Cordycepin (dCor) 6.29> 1.12MAPK/ERK pathway inhibition[7]
OXOdCor (Oxidized)6.211.12Oxidized metabolite profiling[7]
HOdCor (Oxidized)6.17> 1.12Oxidized metabolite profiling[7]
7-Methyladenine ~6.30N/ASpectroscopic standard (LD)[1]
ANVA (Vanillin deriv.)TunableTunableAntimicrobial / Antibacterial[8]

Note: Oxidized derivatives such as HOdCor exhibit lower AIPs compared to the parent cordycepin, indicating a higher susceptibility to further oxidative degradation in physiological environments[7].

Experimental & Computational Protocols: A Self-Validating Workflow

To engineer highly specific inhibitors, we must employ a self-validating system where computational predictions are strictly gated by empirical electrochemical and spectroscopic data.

Protocol: Self-Validating Electronic Profiling of 6-Aminopurines

Step 1: Density Functional Theory (DFT) Optimization

  • Action: Optimize the ground-state geometry using the B3LYP functional and the aug-cc-pVDZ basis set, incorporating a Polarizable Continuum Model (PCM) for aqueous solvation.

  • Causality: The diffuse functions in the aug-cc-pVDZ basis set are strictly required to accurately model the electron-rich nitrogen lone pairs and the highly delocalized π -system of the purine ring. The PCM is necessary because solvent polarity dictates the dominant tautomeric form (e.g., shifting equilibrium between 9H and 7H forms)[4].

Step 2: Natural Bond Orbital (NBO) Analysis

  • Action: Calculate the intramolecular charge transfer and map the spatial distribution of the HOMO and LUMO.

  • Causality: The HOMO-LUMO gap directly correlates with the chemical hardness of the derivative. Identifying the spatial distribution of the HOMO ensures that the N1 and 6-amino groups possess the correct electron density to act as hydrogen bond acceptors/donors in the target protein's active site[8].

Step 3: Spectroscopic Validation via Linear Dichroism (LD)

  • Action: Measure the UV-Vis absorption and LD in stretched poly(vinyl alcohol) films to resolve the π→π∗ transitions.

  • Causality: LD measurements experimentally determine the electronic transition moment directions. This acts as a physical validation of the DFT-predicted transitions. If the experimental transition moments deviate from the computed oscillator strengths, the basis set must be expanded[1].

Step 4: Electrochemical Profiling (Cyclic Voltammetry)

  • Action: Determine the oxidation and reduction potentials in a standard three-electrode setup to calculate the empirical adiabatic ionization potential (AIP).

  • Causality: The empirical AIP validates the computational electron affinity. Self-Validation Loop: If the empirical AIP derived from CV deviates by more than 0.2 eV from the DFT-calculated AIP, the implicit solvation model (PCM) is insufficient, and explicit water molecules must be added to the computational model to account for direct hydrogen-bonding interactions.

Workflow Start 6-Aminopurine Library DFT DFT Optimization (B3LYP/aug-cc-pVDZ) Start->DFT NBO NBO & Charge Transfer Analysis DFT->NBO Spectro Spectroscopic Validation (LD/UV-Vis) DFT->Spectro Electro Electrochemical Profiling (CV) DFT->Electro Valid Self-Validating Correlation Matrix NBO->Valid Spectro->Valid Electro->Valid

Figure 1: Self-validating workflow for the electronic profiling of 6-aminopurine derivatives.

Biological Translation: Kinase Inhibition

The ultimate goal of profiling these electronic properties is their translation into pharmacological efficacy, particularly in the realm of kinase inhibition. Cyclin-dependent kinases (CDKs) are prime targets. For CDK inhibitors based on the 6-aminopurine pharmacophore—such as roscovitine, olomoucine, and purvalanol—the substituent at the 2-position occupies the ribose-binding pocket, while the purine core mimics ATP[9].

The introduction of cyclic amines (e.g., pyrrolidine or piperidine) at the 6-position alters the HOMO distribution, increasing the basicity of the N1 atom. This electronic tuning improves antiproliferative activity by forming an exceptionally strong, additional hydrogen bond with the backbone amide of the kinase hinge region, outperforming standard, unmodified adenine derivatives[10].

Kinase_Inhibition Derivative 6-Aminopurine Derivative HOMO Elevated HOMO Level at N1 Derivative->HOMO Electronic Tuning Hbond Enhanced H-Bond Donor/Acceptor Capacity HOMO->Hbond Increases Hinge Kinase Hinge Region Binding Hbond->Hinge Facilitates Displace ATP Displacement Hinge->Displace Results in Arrest Cell Cycle Arrest Displace->Arrest Therapeutic Effect

Figure 2: Pathway of kinase inhibition driven by the electronic tuning of 6-aminopurines.

Conclusion

The 6-aminopurine scaffold is a highly dynamic electronic system. Through the rigorous application of DFT, NBO analysis, and empirical spectroscopic validation, researchers can rationally tune the HOMO-LUMO gaps, ionization potentials, and tautomeric states of these derivatives. By understanding the causality between a substituent's electronic withdrawing/donating capabilities and its resulting hydrogen-bond strength, drug development professionals can bypass brute-force high-throughput screening in favor of precision-engineered, high-affinity therapeutics.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 6-Amino-9H-purine-8-sulfonic Acid: Mechanistic Insights and Methodologies

Introduction & Strategic Application The functionalization of the purine scaffold at the C8 position is a cornerstone strategy in the development of bioactive small molecules, biochemical probes, and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Application

The functionalization of the purine scaffold at the C8 position is a cornerstone strategy in the development of bioactive small molecules, biochemical probes, and pharmaceutical intermediates. Specifically, 6-Amino-9H-purine-8-sulfonic acid (also known as adenine-8-sulfonic acid, CAS: 696638-47-8) has emerged as a critical structural motif. Recent structure-based discovery efforts have identified this compound as a potent inhibitor of endogenous plant subtilases, a property that significantly improves the stability and yield of recombinant biopharmaceuticals, such as the broadly-neutralizing anti-HIV antibody 2F5, when expressed in engineered plant-based systems[1].

For drug development professionals and synthetic chemists, accessing high-purity 6-Amino-9H-purine-8-sulfonic acid requires robust, scalable, and self-validating synthetic protocols. This application note details two orthogonal synthetic routes, providing the mechanistic causality behind each experimental choice to ensure reproducible execution.

Mechanistic Pathways & Synthetic Logic

The synthesis of 8-substituted purine sulfonic acids typically diverges from a common intermediate: 8-Bromoadenine . The electron-withdrawing nature of the purine ring, particularly the adjacent nitrogen atoms in the imidazole ring, renders the C8 position highly susceptible to nucleophilic attack.

We present two field-proven methodologies:

  • Route A: Direct Nucleophilic Aromatic Substitution (SNAr). This route utilizes sodium sulfite ( Na2​SO3​ ) to directly displace the C8-bromide. It is the preferred route for scale-up due to its high atom economy and avoidance of harsh oxidants.

  • Route B: Oxidative Cleavage of C8-Thiol. This route involves the intermediate synthesis of 8-mercaptoadenine, followed by exhaustive oxidation using performic acid ( HCOOH/H2​O2​ ). The oxidation of thiols proceeds sequentially through highly reactive sulfenic ( R-SOH ) and sulfinic ( R-SO2​H ) acid intermediates before reaching the stable sulfonic acid ( R-SO3​H )[2].

Visualizing the Synthetic Workflow

SynthesisWorkflow A Adenine B 8-Bromoadenine A->B Br2, AcOH pH 4.0 C 8-Mercaptoadenine B->C NaSH, EtOH Reflux D 6-Amino-9H-purine- 8-sulfonic acid B->D Na2SO3, H2O/EtOH Reflux (Route A) C->D H2O2, HCOOH 0°C to RT (Route B)

Figure 1: Divergent synthetic pathways for 6-Amino-9H-purine-8-sulfonic acid from adenine.

OxidationMechanism S1 8-Mercaptoadenine (Purine-SH) S2 Sulfenic Acid (Purine-SOH) S1->S2 H2O2 (2e- oxidation) S3 Sulfinic Acid (Purine-SO2H) S2->S3 H2O2 (2e- oxidation) S4 Sulfonic Acid (Purine-SO3H) S3->S4 H2O2 (2e- oxidation)

Figure 2: Stepwise oxidation mechanism of 8-mercaptoadenine to the sulfonic acid.

Experimental Protocols

Route A: Direct SNAr via Sodium Sulfite (Primary Protocol)

Causality Check: Sodium sulfite ( Na2​SO3​ ) is chosen over sodium bisulfite ( NaHSO3​ ) because the slightly alkaline environment generated by Na2​SO3​ enhances the solubility of 8-bromoadenine and increases the nucleophilicity of the sulfite ion.

Reagents:

  • 8-Bromoadenine: 10.0 g (46.7 mmol, 1.0 eq)

  • Sodium sulfite ( Na2​SO3​ , anhydrous): 17.6 g (140.1 mmol, 3.0 eq)

  • Solvent: 1:1 mixture of H2​O and Ethanol (200 mL)

Step-by-Step Methodology:

  • Suspension: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 8-bromoadenine in 200 mL of the H2​O /EtOH solvent mixture.

  • Nucleophile Addition: Add anhydrous Na2​SO3​ in a single portion. The mixture will remain a slurry.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 85–90 °C). Observation: The suspension will gradually clear as the highly polar sulfonic acid sodium salt forms and dissolves in the aqueous matrix.

  • In-Process Control (IPC): After 12 hours, sample 50 µL of the reaction mixture, dilute in methanol, and analyze via TLC (Eluent: EtOAc/MeOH/ H2​O 6:3:1). The reaction is complete when the UV-active spot for 8-bromoadenine ( Rf​≈0.8 ) is completely consumed.

  • Isolation (Self-Validating Step): Cool the reaction to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0–2.5.

    • Logic: The sulfonic acid group has a very low pKa (< 1), but the adenine ring protonates at pH ~4. Dropping the pH to 2.5 ensures the formation of the zwitterionic species, which is highly insoluble in cold water, driving instantaneous precipitation.

  • Workup: Filter the white precipitate under vacuum. Wash sequentially with ice-cold water (2 × 20 mL) to remove inorganic salts, followed by cold ethanol (2 × 20 mL) to facilitate drying. Dry under high vacuum at 50 °C for 12 hours.

Route B: Performic Oxidation of 8-Mercaptoadenine (Alternative Protocol)

Causality Check: Formic acid acts as both the solvent and a reactive catalyst, reacting with H2​O2​ to form performic acid in situ. Performic acid is a superior oxygen-transfer agent compared to aqueous H2​O2​ alone, ensuring the reaction does not stall at the unstable sulfenic acid stage[2].

Reagents:

  • 8-Mercaptoadenine: 5.0 g (29.9 mmol, 1.0 eq)

  • Hydrogen Peroxide (30% w/w aqueous): 13.5 mL (134.5 mmol, 4.5 eq)

  • Formic Acid (88%): 50 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-mercaptoadenine in 50 mL of formic acid in a 250 mL flask. Chill the solution to 0 °C using an ice-salt bath.

  • Controlled Oxidation: Add 30% H2​O2​ dropwise over 30 minutes via an addition funnel.

    • Logic: The oxidation of thiols is highly exothermic. Strict temperature control (maintaining internal temp < 10 °C during addition) prevents the oxidative cleavage of the purine ring itself[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Perform an Ellman’s Reagent (DTNB) test. Take a 10 µL aliquot, neutralize with buffer (pH 8), and add DTNB. A lack of yellow color (absence of the 2-nitro-5-thiobenzoate anion) self-validates the complete consumption of the starting thiol.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove formic acid. Triturate the resulting residue with cold ethanol to precipitate the pure 6-Amino-9H-purine-8-sulfonic acid. Filter and dry under vacuum.

Data Presentation & Analytical Benchmarks

To ensure the trustworthiness of the synthesized material, compare your results against the established analytical benchmarks summarized below.

Table 1: Comparative Reaction Metrics
MetricRoute A (Sulfite SNAr)Route B (Thiol Oxidation)
Typical Yield 75% – 82%60% – 68%
Reaction Time 12 – 16 hours4 – 5 hours
Atom Economy High (Direct substitution)Moderate (Requires intermediate)
Primary Impurity Unreacted 8-BromoadenineOver-oxidized purine degradation products
Scalability Excellent (>100g scale)Fair (Exothermic risk at >50g scale)
Table 2: Analytical Characterization Data (Expected)
Analytical MethodExpected Signal / ValueStructural Assignment
1 H NMR (DMSO- d6​ ) δ 8.15 (s, 1H)Purine C2-H
1 H NMR (DMSO- d6​ ) δ 7.40 (br s, 2H)Exocyclic C6-NH 2​
13 C NMR (DMSO- d6​ ) δ 153.2 ppmC8 (Shifted downfield from ~118 ppm in bromo-precursor)
ESI-MS (Negative Mode) m/z 214.0 [M-H] Molecular ion of 6-Amino-9H-purine-8-sulfonic acid
IR Spectroscopy 1180 cm −1 , 1045 cm −1 Symmetric and asymmetric S=O stretches of sulfonic acid

References

  • Mandal, M. K., et al. "Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant." d-nb.info, 2022.
  • Gupta, V., & Carroll, K. S. "Sulfenic acid chemistry, detection and cellular lifetime.
  • Nishiguchi, A., et al.

Sources

Application

HPLC method for purine derivative analysis

Title: Advanced Application Note: High-Resolution HPLC-PDA Analysis of Purine Derivatives in Biological Matrices Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals. Rationale a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: High-Resolution HPLC-PDA Analysis of Purine Derivatives in Biological Matrices

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals.

Rationale and Biochemical Context

Purine derivatives—comprising oxypurines (uric acid, xanthine, hypoxanthine) and aminopurines (adenine, guanine)—are critical biomarkers for cellular energy states, nucleic acid turnover, and purinogenic signaling. Dysregulation of these pathways is implicated in neurodegeneration, gout, and various Inborn Errors of Metabolism (IEMs) such as Lesch-Nyhan syndrome and Adenylosuccinate Lyase deficiency[1]. Accurate quantification requires a robust chromatographic methodology capable of resolving structurally similar, highly polar metabolites from complex biological fluids[2].

As a Senior Application Scientist, I have structured this protocol to move beyond a mere list of steps. Successful chromatography requires understanding the causality behind the chemistry. Every parameter below has been optimized to create a self-validating, reproducible system.

Mechanistic Principles of Purine Chromatography

Why Reversed-Phase (RP) with Acidic Ion-Suppression? Purines are highly polar, ionizable molecules with multiple pKa​ values. At physiological pH (7.4), uric acid ( pKa​ ~5.4) and other oxypurines exist predominantly as hydrophilic anions. If injected onto a standard C18 stationary phase at neutral pH, they will exhibit poor retention and co-elute with the solvent front. By utilizing a highly acidic mobile phase (e.g., pH 3.5 - 4.0 using an ammonium phosphate or acetate buffer), we suppress the ionization of the weak acid functional groups[3]. This forces the purines into their neutral, more hydrophobic state, maximizing their partitioning into the non-polar C18 alkyl chains and ensuring baseline resolution[4].

Why Photodiode Array (PDA) Detection? Purines exhibit distinct UV absorption maxima due to their conjugated pyrimidine-imidazole ring systems. Relying on a single wavelength compromises sensitivity. A PDA detector enables simultaneous multi-wavelength monitoring (e.g., 292 nm for uric acid, 255 nm for hypoxanthine), maximizing the signal-to-noise ratio (S/N) for each specific analyte while allowing spectral library matching for peak purity confirmation[5].

Workflow Visualization

PurineWorkflow N1 1. Sample Collection (Serum/Urine) N2 2. Deproteinization (0.4M Perchloric Acid) N1->N2 N3 3. Neutralization & Centrifugation (KOH addition, 14,000 x g) N2->N3 N4 4. RP-HPLC Separation (C18, pH 3.5 Gradient) N3->N4 N5 5. PDA Detection (Multi-wavelength UV) N4->N5 N6 6. Peak Integration & Spectral Validation N5->N6

Workflow for the extraction and HPLC-PDA analysis of purine derivatives.

Experimental Protocols: A Self-Validating System

Sample Preparation (Serum/Plasma)

Causality Check: Immediate deproteinization is mandatory. Endogenous enzymes like xanthine oxidase will rapidly convert hypoxanthine and xanthine into uric acid ex vivo, skewing the biomarker profile[6].

  • Spike Internal Standard: Aliquot 200 µL of serum. Add 20 µL of Internal Standard (Allopurinol, 50 µM) to monitor extraction recovery[7].

  • Protein Precipitation: Add 50 µL of ice-cold 0.4 M Perchloric Acid (PCA). Vortex vigorously for 30 seconds.

    • Rationale: PCA rapidly denatures proteins and halts enzymatic activity without introducing organic solvents that might cause early peak distortion.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Neutralization (Crucial Step): Transfer the supernatant to a new tube. Add 10 µL of 1 M KOH to neutralize the pH to ~6.0.

    • Rationale: Injecting highly acidic samples degrades the silica backbone of the HPLC column over time. Neutralization precipitates potassium perchlorate, which is easily removed.

  • Final Filtration: Centrifuge again, then filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions
  • Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm particle size) equipped with a C18 guard column[5].

  • Mobile Phase A: 50 mM Ammonium Phosphate ( NH4​H2​PO4​ ), adjusted strictly to pH 3.5 with phosphoric acid[4].

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 - 20 µL.

  • Gradient Program:

    • 0–5 min: 100% A (Isocratic hold to separate highly polar early eluters like allantoin and hypoxanthine).

    • 5–15 min: Linear gradient to 15% B (Elutes moderately retained xanthine and uric acid).

    • 15–20 min: Linear gradient to 30% B (Elutes hydrophobic purines like adenine).

    • 20–25 min: Return to 100% A and re-equilibrate for 10 mins.

Quantitative Data & Detection Parameters

To ensure maximum sensitivity, the PDA detector must be programmed to extract specific chromatograms dynamically based on the elution profile[8].

AnalyteApprox. Retention Time (min)Optimal UV Wavelength (nm)Limit of Detection (LOD, µM)Limit of Quantitation (LOQ, µM)
Allantoin 4.22180.501.50
Hypoxanthine 6.82550.100.30
Xanthine 8.52760.200.60
Uric Acid 11.32920.050.15
Allopurinol (IS) 13.1250N/AN/A
Adenine 16.42600.100.30

(Data synthesized from validated pharmacodynamic and biological fluid studies[2],[9],[8].)

Method Validation & Troubleshooting

A self-validating protocol requires continuous monitoring of system suitability:

  • Peak Tailing (Asymmetry Factor > 1.5): Purines can interact with residual silanol groups on the C18 stationary phase.

    • Solution: Ensure the mobile phase buffer concentration is sufficient (≥50 mM) to mask silanol interactions, or switch to a heavily end-capped column.

  • Retention Time Drift: Because purine retention is highly sensitive to the ionization state, a pH drift of even 0.1 units in Mobile Phase A will cause significant retention time shifts.

    • Solution: Strictly control buffer preparation using a calibrated pH meter and fresh Milli-Q water.

  • Recovery Verification: The internal standard (Allopurinol) peak area should remain within ±10% across all biological replicates. If recovery drops, investigate incomplete protein precipitation or matrix effects[9].

References

  • Title: Comprehensive measurement of purines in biological samples Source: Frontiers in Cell and Developmental Biology URL
  • Title: HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines Source: ResearchGate URL
  • Source: Biomedical Chromatography (PMC)
  • Title: Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies Source: Journal of Chromatography B URL
  • Title: Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD Source: Czech Journal of Food Sciences URL

Sources

Method

Application Note: High-Resolution Thin-Layer Chromatography (TLC) for the Separation of Adenine Derivatives

Introduction & Scope The separation and quantification of adenine derivatives—spanning nucleobases (adenine), nucleosides (adenosine), and nucleotides (AMP, ADP, ATP)—are critical workflows in evaluating cellular energy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The separation and quantification of adenine derivatives—spanning nucleobases (adenine), nucleosides (adenosine), and nucleotides (AMP, ADP, ATP)—are critical workflows in evaluating cellular energy metabolism, kinase activity, and purine catabolism. Because these compounds share a highly conjugated purine ring but differ drastically in polarity and charge state, a single generic chromatographic approach is prone to failure.

As a Senior Application Scientist, I have designed this application note to move beyond simple procedural lists. Here, we dissect the physicochemical rationale behind stationary and mobile phase selection, providing a self-validating framework for ensuring reproducible, high-resolution separations.

Mechanistic Principles of Separation

The fundamental challenge in separating adenine derivatives lies in the presence and quantity of phosphate groups.

Silica Gel (Normal Phase Partitioning)

Standard Silica Gel 60 plates are dominated by surface silanol groups (-Si-OH), which act as weak acids and strong hydrogen-bond donors.

  • The Causality of Streaking: Unphosphorylated derivatives (adenine, adenosine) migrate well on silica using polar organic mixtures. However, nucleotides (ATP, ADP, AMP) possess highly acidic phosphate groups that bind fiercely to silanol sites. Without a competing base in the mobile phase, nucleotides will streak severely or irreversibly adsorb at the origin.

  • The Solution: Using a highly basic mobile phase (e.g., containing ammonia) deprotonates surface silanols and provides volatile counter-ions, allowing for the migration of phosphorylated species [1].

PEI-Cellulose (Anion Exchange)

For complex mixtures heavily weighted toward nucleotides, Polyethyleneimine (PEI)-cellulose is the gold standard[2].

  • The Causality of Retention: PEI is a polymer containing primary, secondary, and tertiary amines. At acidic pH (e.g., pH 3.4), these amines are protonated, turning the plate into a robust anion exchanger. Separation is driven by charge magnitude: ATP (-4 charge) binds much tighter than ADP (-3) and AMP (-2).

  • The Solution: Elution requires an ionic strength gradient (e.g., sodium formate or LiCl) to competitively displace the nucleotides from the PEI matrix.

Experimental Workflow

TLC_Workflow Start Sample: Adenine Derivatives (ATP, ADP, AMP, Adenosine, Adenine) Decision Primary Analytes of Interest? Start->Decision Path1 Nucleobases & Nucleosides (Adenine, Adenosine) Decision->Path1 Unphosphorylated Path2 Nucleotides (ATP, ADP, AMP) Decision->Path2 Phosphorylated Stat1 Stationary Phase: Silica Gel 60 F254 Path1->Stat1 Stat2 Stationary Phase: PEI-Cellulose F254 Path2->Stat2 Mob1 Mobile Phase: Isobutanol / Ammonia / Water (Normal Phase Partition) Stat1->Mob1 Mob2 Mobile Phase: 2M to 4M Sodium Formate (Anion Exchange Step-Gradient) Stat2->Mob2 Detect Detection: UV 254 nm Fluorescence Quenching or Autoradiography Mob1->Detect Mob2->Detect

Fig 1: Decision matrix and workflow for TLC separation of adenine derivatives based on phosphorylation.

Quantitative Data: Retention Factors ( Rf​ )

The following table synthesizes expected Rf​ values across two validated silica gel mobile phase systems. Note the inverse relationship between the number of phosphate groups and the migration distance.

Compound Rf​ in System A (Basic Organic) Rf​ in System B (Aqueous/Organic)
ATP 0.180.03
ADP 0.290.11
AMP 0.430.37
Inosine 0.630.50
Adenosine 0.740.61
Adenine 0.84-

Table 1: Rf​ values on Silica Gel 60 F254. System A : Isobutyl alcohol / amyl alcohol / ethylene glycol monoethyl ether / ammonia / water (45:30:90:45:60) [1]. System B : Norman et al. solvent system [3].

Validated Experimental Protocols

Protocol 1: Anion-Exchange TLC for Nucleotides (ATP, ADP, AMP)

This protocol utilizes a step-gradient on PEI-cellulose to resolve tightly bound polyphosphates [2].

Materials:

  • Plates: PEI-Cellulose F254 (e.g., 20x20 cm plastic or glass-backed).

  • Mobile Phase 1: 2.0 M Sodium Formate buffer, pH 3.4.

  • Mobile Phase 2: 4.0 M Sodium Formate buffer, pH 3.4.

Step-by-Step Methodology:

  • Plate Pre-washing (Crucial): Pre-run the PEI-cellulose plate in distilled water to the top edge to remove unbound PEI and impurities that cause background noise during detection [4]. Air-dry completely.

  • Sample Application: Spot 1–5 µL of samples and a reference standard mixture (1 mM each of ATP, ADP, AMP) approximately 3 cm from the bottom edge. Keep spots <2 mm in diameter to prevent band broadening.

  • First Elution (Low Ionic Strength): Place the plate in a saturated twin-trough chamber containing 2.0 M Sodium Formate (pH 3.4). Allow the solvent front to migrate exactly 6 cm above the origin.

    • Causality: At 2.0 M, the ionic strength is sufficient to mobilize AMP and ADP, but ATP remains strongly anchored to the PEI matrix.

  • Drying: Remove the plate and dry thoroughly under a stream of cool air. Do not use high heat, which can thermally degrade the analytes.

  • Second Elution (High Ionic Strength): Transfer the plate to a second chamber containing 4.0 M Sodium Formate (pH 3.4). Develop until the solvent front reaches the top of the plate.

    • Causality: The higher concentration of formate ions successfully outcompetes ATP for the positively charged amine sites, pushing ATP up the plate and resolving it from ADP.

  • Detection: Visualize under short-wave UV light (254 nm). The conjugated purine rings absorb the UV light, appearing as dark spots against the green fluorescent background of the F254 indicator.

Protocol 2: Silica Gel TLC for Broad Spectrum Profiling

Best for monitoring the degradation of ATP all the way down to unphosphorylated adenine [1].

Step-by-Step Methodology:

  • Chamber Saturation: Prepare the mobile phase (Isobutyl alcohol / amyl alcohol / ethylene glycol monoethyl ether / 25% aqueous ammonia / water in a 45:30:90:45:60 v/v ratio). Line the chamber with filter paper and allow 30 minutes for vapor saturation.

    • Causality: Saturation prevents the "edge effect" and ensures the highly volatile ammonia does not evaporate from the plate surface during the run, which would cause nucleotide tailing.

  • Spotting: Apply samples to a Silica Gel 60 F254 plate, 2 cm from the bottom.

  • Development: Develop the plate until the solvent front has migrated 15-18 cm.

  • System Suitability Test (Self-Validation): The protocol is considered valid only if the standard lane shows baseline resolution between Adenosine ( Rf​≈0.74 ) and Adenine ( Rf​≈0.84 ). If these co-elute, the chamber was inadequately saturated or the ammonia concentration in the mobile phase has degraded.

Troubleshooting & Self-Validation

  • Issue: ATP and ADP spots are smeared or trailing (Silica Gel).

    • Diagnosis: Insufficient base in the mobile phase. The acidic phosphates are interacting with silanol groups.

    • Action: Prepare fresh mobile phase. Ammonia is highly volatile; old mixtures lose their basicity and fail to mask silanol interactions.

  • Issue: High background signal during Autoradiography or UV detection (PEI-Cellulose).

    • Diagnosis: Soluble PEI oligomers or manufacturing impurities are present [4].

    • Action: Ensure the pre-washing step (Protocol 1, Step 1) is strictly followed to elute these impurities before sample application.

  • Issue: Rf​ values are shifting systematically across the plate (Smiling/Frowning).

    • Diagnosis: Temperature gradients or uneven chamber saturation.

    • Action: Use a twin-trough chamber with saturation pads, and keep the setup away from HVAC vents or direct sunlight.

References

  • Journal of Clinical Investigation (JCI)
  • Nucleotide metabolism by gastric glands and H+-K+-ATPase-enriched membranes American Journal of Physiology-Cell Physiology URL
  • American Heart Association (AHA)
  • Proceedings of the National Academy of Sciences (PNAS)
Application

Application Note: Rational Design and Evaluation of 6-Amino-9H-purine-8-sulfonic acid Derivatives as Kinase Inhibitors

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily relies on mimicking the endogenous phosphate donor, adenosine triphosphate (ATP). Because the adenine ring of ATP forms cri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on mimicking the endogenous phosphate donor, adenosine triphosphate (ATP). Because the adenine ring of ATP forms critical hydrogen bonds with the hinge region of the kinase catalytic domain, purine analogues have emerged as a privileged, highly potent class of kinase inhibitors[1]. Historically, purine derivatives have been utilized to probe specific signal transduction pathways, including purine-analogue-sensitive protein kinases associated with p75 nerve growth factor receptors[2].

While substitutions at the N6, C2, and N9 positions of the purine ring are extensively documented, the C8 position offers a unique, often underutilized vector pointing directly toward the ribose-binding pocket and the solvent-exposed channel[3].

The Role of the 8-Sulfonic Acid Moiety: Incorporating a sulfonic acid group at the C8 position to form 6-Amino-9H-purine-8-sulfonic acid (8-Sulfoadenine) introduces a strong, permanently ionized pharmacophore at physiological pH. As an Application Scientist, I often encounter the "Permeability Paradox" when discussing sulfonic acids with medicinal chemists. While Lipinski's Rule of 5 generally discourages sulfonic acids due to poor membrane permeability, 6-Amino-9H-purine-8-sulfonic acid serves three highly strategic purposes in drug design:

  • Crystallographic Anchoring: The negatively charged sulfonate forms highly stable, irreversible salt bridges with the conserved catalytic lysine (e.g., Lys33 in CDK2), locking the kinase in a specific conformation for X-ray crystallography.

  • Ecto-Kinase Targeting: Its impermeability makes it an ideal scaffold for designing inhibitors that exclusively target extracellular kinases without off-target intracellular toxicity.

  • Prodrug Scaffolding: The sulfonic acid can be readily converted into sulfonamides or sulfonate esters, masking the charge to allow cellular entry, followed by intracellular cleavage.

G A 6-Amino-9H-purine (Adenine Core) B Hinge Region (H-Bond Acceptor/Donor) A->B Mimics ATP C 8-Sulfonic Acid (C8 Modification) A->C Synthetic Vector D Catalytic Lysine (Salt Bridge) C->D Electrostatic Anchor E Solvent Channel (Aqueous Solubilization) C->E Enhances Solubility

Pharmacophore mapping of 6-Amino-9H-purine-8-sulfonic acid within the kinase ATP-binding pocket.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the biochemical impact of the 8-sulfonic acid substitution, the following table summarizes representative profiling data against a panel of kinases. Notice the stark contrast between biochemical potency (IC₅₀) and cellular target engagement, highlighting the necessity of prodrug strategies for intracellular targets.

CompoundModificationCDK2/CycA IC₅₀ (nM)SRC IC₅₀ (nM)Cellular NanoBRET IC₅₀ (µM)Permeability (Papp)
6-Amino-9H-purine None (Adenine)> 10,000> 10,000> 100High
Compound A 8-Sulfonic acid45112> 100 (Impermeable)Low
Compound B 8-Sulfonamide (Prodrug)8501,4002.5Moderate
Staurosporine Positive Control1.23.50.05High

Table 1: Comparative SAR demonstrating the high biochemical potency but low cellular permeability of the sulfonic acid moiety, and the restorative cellular efficacy of a sulfonamide prodrug.

Experimental Methodologies

To accurately evaluate highly polar compounds like 6-Amino-9H-purine-8-sulfonic acid, standard radiometric assays can suffer from compound precipitation or buffer interference. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET provides a self-validating system: the time-delayed readout eliminates background auto-fluorescence, which is crucial because many aromatic purine derivatives exhibit native fluorescence.

Protocol A: High-Throughput TR-FRET Kinase Binding Assay

Rationale & Causality: This assay measures the competition between the 8-sulfoadenine derivative and a fluorescently labeled ATP-competitive tracer. We utilize a Europium (Eu)-labeled anti-tag antibody that binds to the kinase. When the tracer binds the active site, FRET occurs. If our purine derivative successfully displaces the tracer, the FRET signal drops.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: DTT prevents oxidative cross-linking of catalytic cysteines; Brij-35 prevents the highly polar sulfonic acid from adhering to the plastic well walls).

  • Eu-anti-GST Antibody & Kinase Tracer (e.g., Tracer 236).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 6-Amino-9H-purine-8-sulfonic acid in 100% molecular-grade water or a 50/50 DMSO/Water mix. Expert Insight: Unlike lipophilic inhibitors, sulfonic acids are highly water-soluble. Avoid 100% DMSO as the compound may crash out.

  • Serial Dilution: Prepare a 3-fold, 10-point serial dilution of the compound in Kinase Buffer.

  • Reaction Assembly: In a white 384-well low-volume plate, add:

    • 5 µL of the compound dilution.

    • 5 µL of the Kinase/Antibody mixture (final kinase concentration: 1-5 nM).

    • 5 µL of the Fluorescent Tracer (final concentration at its predetermined K_d).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. (Causality: Salt-bridge formation between the sulfonic acid and the catalytic lysine can have a slower on-rate than hydrophobic interactions; 60 minutes ensures equilibrium is reached).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for Tracer).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Workflow Step1 1. Compound Prep (Aqueous/DMSO Optimization) Step2 2. Kinase & Antibody Incubation (Equilibration) Step1->Step2 Step3 3. Fluorescent Tracer Addition (Displacement) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm | Em: 615/665nm) Step3->Step4 Step5 5. Ratiometric Analysis & IC50 Determination Step4->Step5

Fig 2: High-throughput TR-FRET assay workflow for screening purine-8-sulfonic acid derivatives.

Protocol B: Cellular Target Engagement (NanoBRET)

Because 6-Amino-9H-purine-8-sulfonic acid is generally cell-impermeable, researchers must validate whether prodrug derivatives (e.g., sulfonamides) successfully enter the cell and engage the target.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Seed cells into a 96-well tissue culture plate at 2x10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer and the purine prodrug. Incubate for 2 hours.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor. (Causality: The extracellular inhibitor ensures that only intracellular target engagement is measured, preventing false positives from lysed cells).

  • Detection: Measure luminescence and BRET ratios to confirm that the prodrug successfully permeated the membrane and bound the intracellular kinase.

Expert Insights & Troubleshooting

  • pH Sensitivity: The binding affinity of 8-sulfonic acid derivatives is highly dependent on the protonation state of the target kinase's basic residues. Ensure your assay buffer is strictly maintained at pH 7.4–7.5. A drop in pH can protonate adjacent histidines in the hinge region, causing electrostatic repulsion.

  • False Positives in Biochemical Assays: Highly charged molecules can sometimes cause protein aggregation, mimicking enzyme inhibition. To validate that the inhibition is orthosteric (ATP-competitive), run the TR-FRET assay at three different ATP/Tracer concentrations. A true ATP-competitive inhibitor will show a rightward shift in IC₅₀ as tracer concentration increases.

References

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed / National Library of Medicine.
  • Association of a purine-analogue-sensitive protein kinase activity with p75 nerve growth factor receptors. PubMed / National Library of Medicine.
  • High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines. ACS Publications.

Sources

Method

Application Note: LC-MS/MS Analysis of 6-Amino-9H-purine-8-sulfonic Acid

Executive Summary The accurate quantification of highly polar, zwitterionic metabolites such as 6-Amino-9H-purine-8-sulfonic acid (adenine-8-sulfonic acid) presents a unique analytical challenge. Traditional Reversed-Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, zwitterionic metabolites such as 6-Amino-9H-purine-8-sulfonic acid (adenine-8-sulfonic acid) presents a unique analytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such hydrophilic compounds, leading to co-elution with the solvent front and severe matrix-induced ion suppression.

This application note details a self-validating, robust Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol. Designed for researchers and drug development professionals, this guide explains the causality behind our specific chromatographic and mass spectrometric choices, ensuring a highly reproducible workflow for the quantification of purine sulfonic acids in complex biological matrices.

Physicochemical Profiling & Analytical Strategy

To design an effective LC-MS/MS assay, one must first deconstruct the analyte's physicochemical properties. 6-Amino-9H-purine-8-sulfonic acid ( C5​H5​N5​O3​S , Monoisotopic Mass: 215.0113 Da) possesses two competing functional domains:

  • The Adenine Core: Contains basic pyrimidine and imidazole nitrogens, alongside an exocyclic amino group ( pKa​≈4.1 ).

  • The Sulfonic Acid Group: A strongly acidic moiety at the C8 position ( pKa​<1 ), which remains permanently deprotonated under almost all physiological and analytical conditions.

The Causality of Methodological Choices
  • Why HILIC over RPLC? Because of its permanent negative charge and high polarity, this compound elutes in the void volume of standard C18 columns. HILIC provides orthogonal selectivity, utilizing a water-enriched layer on the stationary phase to partition and retain polar analytes [2].

  • Why a Zwitterionic (ZIC) Stationary Phase? Pure amino or silica HILIC columns can cause irreversible secondary electrostatic binding with the sulfonate group. A ZIC-HILIC column features a sulfobetaine surface that provides balanced, mild electrostatic interactions, yielding sharp, symmetrical peaks for complex purine metabolites [3].

  • Why Negative Ion Electrospray (ESI-)? While the adenine moiety can accept a proton in positive mode, sulfonic acids exhibit exceptional ionization efficiency in negative mode, yielding a highly stable [M−H]− precursor ion at m/z 214.0. This dramatically improves the signal-to-noise ratio and limits background interference [1].

Mechanism cluster_HILIC HILIC Retention Mechanism cluster_MS ESI-MS/MS (Negative Mode) Analyte 6-Amino-9H-purine-8-sulfonic acid (Zwitterionic, Highly Polar) WaterLayer Aqueous Partitioning (Stationary Phase) Analyte->WaterLayer Hydrophilic Electrostatic Electrostatic Binding (Zwitterionic Column) Analyte->Electrostatic Ionic Precursor Precursor: [M-H]- m/z 214.0 WaterLayer->Precursor Elution Electrostatic->Precursor Elution Product1 Product 1:[M-H-SO3]- m/z 134.0 Precursor->Product1 CID (-SO3) Product2 Product 2: [M-H-SO3-NH3]- m/z 117.0 Product1->Product2 CID (-NH3)

Mechanistic pathway of HILIC retention and collision-induced dissociation (CID) fragmentation.

Experimental Workflow & Protocols

The following protocol is engineered to be a self-validating system. A critical failure point in HILIC analysis is injecting highly aqueous samples, which disrupts the stationary water layer and causes peak splitting. Our sample preparation intentionally utilizes a high-ratio organic precipitation to ensure the final extract perfectly matches the initial HILIC mobile phase conditions.

Workflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (4x Acetonitrile) Sample->Precipitation Add Solvent Centrifugation Centrifugation (14,000g, 10 min) Precipitation->Centrifugation Vortex & Chill Supernatant Supernatant Collection (High Organic) Centrifugation->Supernatant Isolate HILIC ZIC-HILIC Separation (Gradient Elution) Supernatant->HILIC Direct Inject MS ESI-MS/MS Detection (Negative MRM) HILIC->MS Eluate

Sample preparation and HILIC-MS/MS analytical workflow for 6-Amino-9H-purine-8-sulfonic acid.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of biological matrix (plasma, serum, or diluted urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (e.g., 13C5​ -adenine derivative) to correct for matrix effects and extraction recovery variations.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN). Expert Insight: This 1:4 ratio achieves dual purposes—it quantitatively precipitates proteins and ensures the final matrix is 80% ACN, making it directly compatible with HILIC injection without time-consuming evaporation and reconstitution.

  • Agitation & Incubation: Vortex vigorously for 30 seconds. Incubate at 4°C for 10 minutes to maximize protein flocculation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Instrumental Parameters & Data Presentation

Liquid Chromatography (HILIC) Conditions
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm particle size)

  • Column Temperature: 40°C (Improves mass transfer and peak sharpness)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. Expert Insight: A basic pH ensures the adenine ring remains unprotonated, preventing peak tailing and maximizing the yield of the [M−H]− ion.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2.0 µL

Table 1: Optimized HILIC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.01090Initial
1.01090Isocratic hold
5.04555Linear ramp
7.04555High-aqueous wash
7.11090Return to initial
12.01090Column re-equilibration
Mass Spectrometry (ESI-MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The collision-induced dissociation (CID) of the analyte results in the highly specific neutral loss of the sulfonic acid group ( SO3​ , 80 Da), followed by the loss of ammonia ( NH3​ , 17 Da) from the adenine ring.

  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
6-Amino-9H-purine-8-sulfonic acid214.0134.0503522Quantifier (Loss of SO3​ )
6-Amino-9H-purine-8-sulfonic acid214.0117.0503538Qualifier (Loss of SO3​ + NH3​ )
Labeled Internal StandardMatchedMatched503522Normalization

Method Validation Directives

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met during batch analysis:

  • Matrix Effect Assessment: Because HILIC is susceptible to ion suppression from co-eluting polar lipids (e.g., lysophosphatidylcholines), post-column infusion experiments must be conducted. The internal standard response must not deviate by more than ±15% across different biological lots.

  • Carryover Protocol: The highly polar nature of sulfonic acids can lead to stainless steel adsorption. A blank injection (80:20 ACN:Water) must immediately follow the highest calibration standard, with analyte area counts remaining <20% of the Lower Limit of Quantification (LLOQ).

References

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation PLOS One URL
  • National Institutes of Health (PMC)
  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood MDPI URL
Application

Application Notes and Protocols for the Direct C-H Cyanation of Purines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Cyanated Purines Purine scaffolds are fundamental building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Cyanated Purines

Purine scaffolds are fundamental building blocks in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of a cyano group onto the purine ring system offers a versatile synthetic handle for further molecular elaboration and can significantly modulate the pharmacological properties of the parent molecule.[1] Cyanated purines have demonstrated a range of biological activities, including their potential as antimalarial agents and inhibitors of cysteine proteases.[1]

Traditionally, the synthesis of cyanopurines has relied on multi-step sequences often involving the displacement of halides, which can require harsh reaction conditions, the use of highly toxic cyanide salts like KCN, or transition-metal catalysis.[1][3] This application note details a modern, efficient, and direct method for the regioselective C-H cyanation of purines. The described protocol avoids the need for transition metals and offers a more streamlined approach to accessing these valuable compounds.[1]

Mechanistic Rationale: A Transition-Metal-Free Approach

The protocol outlined below leverages a sequential activation and nucleophilic attack strategy to achieve direct C-H cyanation. This method is particularly effective for the electron-rich imidazole motif of the purine core, typically resulting in regioselective cyanation at the C8 position.[1][3]

The reaction proceeds through the following key steps:

  • Activation of the Purine Ring: Triflic anhydride (Tf₂O) acts as a powerful electrophile, activating the purine system.[4]

  • Nucleophilic Attack: Trimethylsilyl cyanide (TMSCN) then serves as the cyanide source, with the cyanide anion acting as the nucleophile.[1]

  • Elimination: The reaction is completed by a base-mediated elimination of triflous acid (CF₃SO₂H), which regenerates the aromatic purine ring, now functionalized with a cyano group.[1]

This approach offers a significant advantage by enabling the direct functionalization of a C-H bond, which is typically unreactive.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the direct C-H cyanation of purines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dry reaction vial under N₂ add_purine Add solid purine substrate start->add_purine add_solvent Add anhydrous solvent (e.g., DCE) add_purine->add_solvent cool Cool to 0 °C add_solvent->cool add_tfaa Add triflic anhydride (Tf₂O) cool->add_tfaa add_tmscn Add trimethylsilyl cyanide (TMSCN) add_tfaa->add_tmscn add_dbu Add DBU add_tmscn->add_dbu warm Warm to room temperature and stir add_dbu->warm quench Quench with sat. NaHCO₃ warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the direct C-H cyanation of purines.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the direct regioselective C-H cyanation of purines.[1][4]

Materials and Reagents:

  • Purine substrate

  • Triflic anhydride (Tf₂O)

  • Trimethylsilyl cyanide (TMSCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Flame-dried round-bottom flask or vial with a magnetic stir bar

  • Septa and needles

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Reaction Setup: To a flame-dried reaction vial containing a magnetic stir bar, add the purine substrate (1.0 eq.).

  • Inert Atmosphere: Cap the vial with a septum and purge with a stream of dry nitrogen or argon for several minutes.[4]

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add triflic anhydride (Tf₂O) (typically 1.2-1.5 eq.) to the stirred solution.

    • Subsequently, add trimethylsilyl cyanide (TMSCN) (typically 1.5-2.0 eq.).

    • Finally, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 2.0-2.5 eq.). The choice of base is critical, with DBU often providing the best results.[4]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (this can range from a few hours to overnight, and should be monitored by TLC or LC-MS).

  • Workup:

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyanated purine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Summary: Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the cyanation of a model purine substrate as reported in the literature.[4]

ParameterOptimized ConditionRationale
Purine Substrate 1.0 equivalentThe limiting reagent.
Triflic Anhydride (Tf₂O) 1.5 equivalentsActivates the purine for nucleophilic attack.
Trimethylsilyl Cyanide (TMSCN) 2.0 equivalentsThe cyanide source.
Base DBU (2.5 equivalents)DBU was found to be the optimal base for the elimination step.[4]
Solvent 1,2-Dichloroethane (DCE)Halogenated solvents and toluene were found to be effective.[4]
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time Monitored by TLC/LC-MSVaries depending on the substrate.

Troubleshooting and Expert Recommendations

  • Low Yield:

    • Moisture: Ensure all glassware is rigorously dried and that anhydrous solvents are used. Moisture can quench the triflic anhydride.[4]

    • Reagent Quality: Use freshly opened or properly stored triflic anhydride and TMSCN.

    • Incomplete Reaction: Extend the reaction time or consider a slight increase in temperature. Monitor the reaction progress closely.

  • Formation of Side Products:

    • Purification: Careful purification by column chromatography is crucial.

    • Stoichiometry: Precise control over the stoichiometry of the reagents is important.

  • Regioselectivity Issues:

    • For some purine derivatives, the regioselectivity can be influenced by directing groups. For instance, an electron-donating group at the 6-position can direct cyanation to the C2 position.[1]

Conclusion

The direct C-H cyanation of purines via triflic anhydride activation represents a significant advancement in the synthesis of these valuable heterocyclic compounds. This transition-metal-free method provides a more efficient and environmentally benign alternative to traditional synthetic routes. The protocol detailed in this application note offers a robust starting point for researchers in medicinal chemistry and drug discovery to access a wide range of cyanated purine derivatives for further investigation.

References

  • D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of condensed heterocycles. Chemical Society Reviews, 36(7), 1095-1108.
  • Li, H., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 914. [Link][1]

  • Optimization of the cyanation of purine 1a. (2023). ResearchGate. [Link][4]

  • (PDF) Direct Regioselective C-H Cyanation of Purines. (2023). ResearchGate. [Link][3]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2020). Chemical Reviews. [Link]

  • Transition metal-catalyzed C-H functionalization of nucleoside bases. (n.d.). FIU Discovery. [Link]

  • Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction. (2013). Organic Letters. [Link][5]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules. [Link]

Sources

Method

Enhancing Recombinant Protein Stability in Cell-Based Assays: Application of 6-Amino-9H-purine-8-sulfonic Acid and Sulfonic Acid Derivatives as Serine Protease Inhibitors

Executive Summary Recombinant protein production in cell suspension cultures (e.g., plant BY-2 cells, mammalian CHO cells) is frequently bottlenecked by the proteolytic degradation of secreted target proteins[1]. Endogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recombinant protein production in cell suspension cultures (e.g., plant BY-2 cells, mammalian CHO cells) is frequently bottlenecked by the proteolytic degradation of secreted target proteins[1]. Endogenous serine proteases, particularly subtilases, rapidly cleave complex biologics such as the broadly-neutralizing anti-HIV monoclonal antibody 2F5 (mAb2F5)[1]. This application note details the mechanistic rationale and self-validating protocols for utilizing 6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8) and related sulfonic acid derivatives as targeted protease inhibitors in cell-based assays[2]. Identified via structure-based in silico screening, these compounds offer a novel scaffold for stabilizing recombinant proteins without the severe cytotoxicity associated with classical broad-spectrum inhibitors like PMSF[2].

Mechanistic Rationale: The Role of Purine Sulfonic Acids in Protease Inhibition

Expertise & Experience: Understanding the Causality of Molecular Design

While purine derivatives are traditionally utilized in kinase or purinergic receptor assays, the addition of an 8-sulfonic acid moiety fundamentally alters the molecule's interactome. Serine proteases utilize a highly conserved catalytic triad (Ser-His-Asp) to hydrolyze peptide bonds. The bulky, negatively charged sulfonic acid group in 6-Amino-9H-purine-8-sulfonic acid acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide cleavage.

The purine ring provides essential steric bulk, allowing the molecule to dock securely within the S1/S4 specificity pockets of subtilases[1]. By occupying the active site, the inhibitor competitively prevents the endogenous proteases from degrading secreted recombinant targets.

Mechanism Sub Endogenous Subtilase (Serine Protease) CatTriad Catalytic Triad (Ser-His-Asp) Sub->CatTriad contains Complex Enzyme-Inhibitor Complex CatTriad->Complex forms Target Recombinant mAb (e.g., 2F5) CatTriad->Target cleaves (untreated) Inhibitor 6-Amino-9H-purine- 8-sulfonic acid Inhibitor->CatTriad blocks active site Complex->Target protects (treated) Degradation Proteolytic Degradation Target->Degradation results in

Fig 1: Mechanism of subtilase inhibition by 6-Amino-9H-purine-8-sulfonic acid protecting target mAbs.

Assay Design Causality & Self-Validation Strategy

Trustworthiness: Building a Self-Validating System

A robust cell-based assay must isolate variables to prove causality. If an inhibitor is added directly to a live fermentation culture and protein stability increases, it is impossible to immediately determine if the compound inhibited the protease directly, or if it induced cellular stress that down-regulated protease secretion.

To create a self-validating system, this workflow is divided into two distinct phases:

  • The Secretome Isolation (Spent Media Assay) : By utilizing cell-free spent media containing the full secretome of endogenous proteases, we decouple direct enzymatic inhibition from cellular viability. Spiking a known concentration of a model target (e.g., mAb2F5) into this media allows for precise, interference-free quantification of degradation kinetics[1].

  • The Live-Cell Fermentation and PCV Assessment : Once validated in vitro, the inhibitor is applied to live suspension cultures. Here, we must measure the Packed Cell Volume (PCV). If PCV drops significantly, the apparent "stabilization" of the target protein may merely be an artifact of cell growth arrest (which halts both protease and target protein production). A successful assay demonstrates target stabilization with minimal reduction in PCV.

Workflow A 1. Cell Suspension Culture (e.g., BY-2) B 2. Secretion of mAb & Proteases A->B Incubation C 3. Addition of 6-Amino-9H-purine- 8-sulfonic acid B->C Assay Setup D 4. Subtilase Inhibition C->D Binding E 5. Target Protein Stabilization D->E Prevention of Degradation

Fig 2: Self-validating workflow decoupling direct enzyme inhibition from cellular toxicity metrics.

Experimental Protocols
Protocol I: Secretome Isolation and In Vitro Degradation Assay

This protocol isolates the extracellular proteases to validate the direct inhibitory kinetics of 6-Amino-9H-purine-8-sulfonic acid and its derivatives.

Reagents & Preparation:

  • Inhibitor Stock : Dissolve 6-Amino-9H-purine-8-sulfonic acid in 100% DMSO to create a 100 mM stock.

  • Positive Control : Prepare a 100 mM stock of Phenylmethylsulfonyl fluoride (PMSF) in isopropanol.

  • Spent Media Collection : Centrifuge a 7-day-old cell suspension culture (e.g., tobacco BY-2) at 4,000 × g for 15 minutes. Filter the supernatant (spent media) through a 0.22 µm membrane to remove residual cells.

Step-by-Step Methodology:

  • Aliquot 900 µL of the filtered spent media into sterile microcentrifuge tubes.

  • Spike the media with the target recombinant protein (e.g., purified mAb2F5) to a final concentration of 50 µg/mL.

  • Add the inhibitor (6-Amino-9H-purine-8-sulfonic acid) to achieve a final concentration of 1 mM[3]. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Prepare parallel tubes for the positive control (1 mM PMSF) and the negative vehicle control (1% DMSO)[3][2].

  • Incubate the mixtures at 25°C on a rotary shaker.

  • Extract 50 µL aliquots at designated time points (0h, 24h, 48h, 72h). Immediately halt the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 10 minutes[2].

  • Analyze the aliquots via quantitative immunoblotting (Western Blot) targeting the heavy and light chains of the recombinant protein to calculate the degradation rate[2].

Protocol II: Live-Cell Fermentation and PCV Viability Assessment

This protocol applies the inhibitor to live cultures to ensure target stabilization occurs without severe cytotoxicity.

Step-by-Step Methodology:

  • Inoculate fresh liquid culture media with a 5% (v/v) stationary phase cell suspension.

  • Allow the culture to proliferate for 72 hours to reach the exponential growth phase.

  • Dose the cultures with 1 mM of 6-Amino-9H-purine-8-sulfonic acid. For highly potent derivatives like 4,5-diamino-1-naphtalenesulfonic acid (CAS 6362-18-1), dose-response curves (0.1 mM to 1 mM) should be established[3].

  • Re-apply the inhibitor every 48 hours to account for potential molecular degradation or cellular uptake.

  • PCV Assessment : On day 7, transfer 10 mL of the homogenous cell suspension into a graduated conical centrifuge tube.

  • Centrifuge at 2,000 × g for 10 minutes.

  • Calculate the Packed Cell Volume (PCV) as the percentage of the cell pellet volume relative to the total volume (10 mL)[3].

  • Validation Check: Compare the PCV of the treated culture against the untreated control. A valid, non-toxic inhibitor should maintain a PCV within 10-15% of the untreated baseline (e.g., dropping from 52.3% to ~40.9% is acceptable for potent hits)[3].

Quantitative Efficacy Profiling

The following table summarizes the comparative efficacy and cytotoxicity profiles of putative inhibitors identified via in silico screening and validated in the described cell-based assays[3][2].

Compound NameCAS NumberTarget Protease FamilyRelative Inhibition EfficacyCytotoxicity Profile (PCV Impact)
6-Amino-9H-purine-8-sulfonic acid 696638-47-8Subtilases (Serine)Moderate (Screening Hit)Low
4,5-Diamino-1-naphtalenesulfonic acid 6362-18-1Subtilases (Serine)High (Comparable to PMSF)Moderate (Dose-dependent)
Phenylmethylsulfonyl fluoride (PMSF) 329-98-6Broad Serine ProteasesHigh (Positive Control)High (Toxic at sustained doses)
Vehicle Control (DMSO) 67-68-5N/ANone (Negative Control)Baseline (No impact)
References
  • Mandal MK, Kronenberger T, Zulka MI, Windshügel B, Schiermeyer A. Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant suspension cells. Biotechnol J. 2022 Apr;17(4):e2100266. doi: 10.1002/biot.202100266. URL:[Link]

Sources

Application

Application Notes and Protocols: Derivatization of 6-Amino-9H-purine-8-sulfonic Acid for Biological Screening

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery The purine ring system is a fundamental component of life, forming the core of the nucleobases adenine and guanine, which are the building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system is a fundamental component of life, forming the core of the nucleobases adenine and guanine, which are the building blocks of DNA and RNA.[1] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, frequently serving as the foundation for the development of novel therapeutic agents.[2] Purine analogs have been successfully developed as antiviral, anticancer, and anti-inflammatory drugs, among others. Modifications to the purine core can modulate their interaction with a wide array of biological targets, including protein kinases, polymerases, and metabolic enzymes.[2][3]

6-Amino-9H-purine (adenine) and its derivatives are of particular interest. The strategic introduction of functional groups at various positions on the purine ring can lead to compounds with enhanced potency and selectivity. 6-Amino-9H-purine-8-sulfonic acid presents a unique starting point for the synthesis of a diverse chemical library for biological screening. The sulfonic acid group at the C8 position is a versatile chemical handle that can be readily converted into a variety of other functional groups, most notably sulfonamides. Sulfonamides themselves are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties.

This application note provides a comprehensive guide to the derivatization of 6-Amino-9H-purine-8-sulfonic acid, with a focus on the synthesis of a sulfonamide library. We will detail a robust synthetic strategy that addresses the challenge of chemoselectivity posed by the presence of the 6-amino group. Furthermore, we will provide detailed, step-by-step protocols for a panel of biological screening assays to evaluate the therapeutic potential of the newly synthesized compounds.

Synthetic Strategy: A Chemoselective Approach to Sulfonamide Derivatives

The primary challenge in the derivatization of 6-Amino-9H-purine-8-sulfonic acid is the presence of two nucleophilic sites: the 6-amino group and the potential for N-sulfonylation at the purine ring nitrogens (N7 or N9). Direct reaction of the sulfonic acid with an amine to form a sulfonamide is not feasible. The common strategy for sulfonamide synthesis involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be reacted with a primary or secondary amine.[4] However, the highly reactive sulfonyl chloride would indiscriminately react with the 6-amino group of our starting material.

To overcome this, a protection strategy is essential. We will employ an orthogonal protection strategy, where the 6-amino group is temporarily masked with a protecting group that is stable to the conditions required for sulfonyl chloride formation and subsequent sulfonamidation, and can be cleanly removed later. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose as it is stable to the mild basic and nucleophilic conditions of sulfonamide synthesis but can be readily removed under acidic conditions.[5]

The overall synthetic workflow is depicted below:

Synthetic Workflow Start 6-Amino-9H-purine-8-sulfonic acid Protected Step 1: Boc Protection 6-(Boc-amino)-9H-purine-8-sulfonic acid Start->Protected (Boc)₂O, Base Activated Step 2: Sulfonyl Chloride Formation 6-(Boc-amino)-9H-purine-8-sulfonyl chloride Protected->Activated Mild Chlorinating Agent (e.g., Cyanuric Chloride) Derivatized Step 3: Sulfonamide Formation N-substituted-6-(Boc-amino)-9H-purine-8-sulfonamide Activated->Derivatized R¹R²NH, Base Deprotected Step 4: Deprotection N-substituted-6-amino-9H-purine-8-sulfonamide Library Derivatized->Deprotected Acid (e.g., TFA)

A four-step synthetic workflow for the derivatization of 6-Amino-9H-purine-8-sulfonic acid.

This strategy ensures that the desired sulfonamide linkage is formed exclusively at the C8 position, allowing for the generation of a diverse library of compounds by varying the amine component in Step 3.

Experimental Protocols: Synthesis of the Sulfonamide Library

PART 1: Protection of the 6-Amino Group

Protocol 1: Synthesis of tert-butyl (8-sulfo-9H-purin-6-yl)carbamate

This protocol describes the protection of the 6-amino group of 6-Amino-9H-purine-8-sulfonic acid with a Boc group.

Materials:

  • 6-Amino-9H-purine-8-sulfonic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 6-Amino-9H-purine-8-sulfonic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Add triethylamine or DIPEA (2.5 eq) dropwise to the suspension with stirring.

  • Add a solution of di-tert-butyl dicarbonate (1.5 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and then with diethyl ether.

  • Dry the product under vacuum to yield tert-butyl (8-sulfo-9H-purin-6-yl)carbamate.

PART 2: Synthesis of the Sulfonyl Chloride Intermediate

Protocol 2: Synthesis of tert-butyl (8-(chlorosulfonyl)-9H-purin-6-yl)carbamate

This protocol details the conversion of the sulfonic acid to the sulfonyl chloride using a mild chlorinating agent.

Materials:

  • tert-butyl (8-sulfo-9H-purin-6-yl)carbamate

  • Cyanuric chloride or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)[6]

  • Triethylamine (TEA)

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend tert-butyl (8-sulfo-9H-purin-6-yl)carbamate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add cyanuric chloride (0.5 eq) or TAPC (0.4 eq) to the suspension.

  • Add triethylamine (2.0 eq) dropwise with vigorous stirring.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl (8-(chlorosulfonyl)-9H-purin-6-yl)carbamate. This intermediate is often used immediately in the next step without further purification.

PART 3: Sulfonamide Library Synthesis

Protocol 3: General Procedure for the Synthesis of N-substituted-6-(Boc-amino)-9H-purine-8-sulfonamides

This protocol describes the parallel synthesis of a sulfonamide library by reacting the sulfonyl chloride intermediate with a diverse set of primary and secondary amines.

Materials:

  • tert-butyl (8-(chlorosulfonyl)-9H-purin-6-yl)carbamate

  • A library of primary and secondary amines

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer or shaker

Procedure:

  • In each well of the reaction block or in individual vials, dissolve the desired amine (1.2 eq) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.5 eq) to each reaction vessel.

  • Prepare a stock solution of tert-butyl (8-(chlorosulfonyl)-9H-purin-6-yl)carbamate (1.0 eq) in anhydrous DCM or THF.

  • Add the sulfonyl chloride solution to each reaction vessel containing the amine.

  • Seal the reaction block or vials and stir or shake at room temperature for 4-12 hours.

  • Monitor the progress of a representative reaction by TLC or LC-MS.

  • Upon completion, the reaction mixtures can be worked up by washing with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude sulfonamides can be purified by column chromatography or preparative HPLC.

PART 4: Deprotection to Yield the Final Compounds

Protocol 4: General Procedure for the Deprotection of Boc-protected Sulfonamides

This protocol outlines the final deprotection step to yield the free amino-purine sulfonamides.

Materials:

  • N-substituted-6-(Boc-amino)-9H-purine-8-sulfonamides

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Reaction vials

Procedure:

  • Dissolve the Boc-protected sulfonamide in a mixture of TFA and DCM (e.g., 1:1 or 1:4 v/v).

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-substituted-6-amino-9H-purine-8-sulfonamide as a TFA salt.

Biological Screening: Protocols for Identifying Bioactive Derivatives

The newly synthesized library of 6-Amino-9H-purine-8-sulfonamide derivatives is now ready for biological evaluation. Below are detailed protocols for a range of in vitro assays to screen for potential anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Screening_Workflow Start Synthesized Compound Library Primary Primary Screening (Single High Concentration) Start->Primary Broad Target Panels DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination Primary->DoseResponse Active Compounds Secondary Secondary & Mechanistic Assays DoseResponse->Secondary Potent Compounds Hit Hit Compound(s) Secondary->Hit Confirmed Activity & MoA Insights

A generalized workflow for the biological screening of the synthesized compound library.
Protocol 5: In Vitro Anticancer Activity - MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 6: Antimicrobial Activity - Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 0.5 McFarland standard

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Optionally, resazurin can be added to the wells to confirm viability (a color change from blue to pink indicates viable cells).

Protocol 7: Antiviral Activity - Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of the compounds to inhibit virus-induced cell death.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the host cells in 96-well plates and incubate to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. Include uninfected and virus-infected controls without any compound.

  • Incubate the plates until the desired level of CPE is observed in the virus control wells.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration that protects 50% of the cells from virus-induced death).

  • In a parallel plate, assess the cytotoxicity of the compounds on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Protocol 8: Anti-inflammatory Activity - Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (for NO measurement)

  • Test compounds

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-stimulated controls without compounds.

  • After incubation, collect the cell culture supernatants.

  • Determine the nitrite concentration in the supernatants (as an indicator of NO production) using the Griess reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition for each compound concentration and determine the IC₅₀ value.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Analysis and Interpretation

For each assay, the results should be tabulated and, where appropriate, dose-response curves should be generated to determine IC₅₀ or EC₅₀ values. A summary table of the most active compounds across all assays should be compiled to identify "hits" for further investigation.

Table 1: Example Data Summary for Hit Compounds

Compound IDAnticancer (HeLa) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Antiviral (Influenza) EC₅₀ (µM)Anti-inflammatory (NO) IC₅₀ (µM)
PD-0015.2>12812.58.7
PD-00278.116>5045.3
PD-00312.4>128>502.1
...............

Conclusion

The derivatization of 6-Amino-9H-purine-8-sulfonic acid via a chemoselective, protection-based strategy provides a powerful avenue for the creation of novel sulfonamide libraries. The protocols outlined in this application note offer a robust framework for both the synthesis and the comprehensive biological evaluation of these compounds. By employing a diverse panel of in vitro screening assays, researchers can efficiently identify lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. The modular nature of the synthetic route allows for the systematic exploration of the chemical space around the purine-8-sulfonamide scaffold, facilitating structure-activity relationship (SAR) studies and the optimization of hit compounds into promising drug candidates.

References

  • Blotny, G. (2003). A new, mild preparation of sulfonyl chlorides. Tetrahedron Letters, 44(7), 1499-1501.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). A Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Hassan, A. S., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Medicinal Chemistry Research, 32, 1039–1061.
  • Hocek, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17536–17551.
  • BOC Sciences. (n.d.). Purine Synthesis for Research.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • MDPI. (2021). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
  • Macmillan Group - Princeton University. (2023).
  • Google Patents. (2015).
  • Google Patents. (2002).
  • Google Patents. (1992).
  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2023). Pyrimidine and Purine Derivatives in Medicinal Chemistry. Pharmaceuticals, 16(5), 735.
  • Oxford Academic. (2002). orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(20), e113.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-35.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
  • MDPI. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 63.
  • PubMed. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • MDPI. (2023).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1-12.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Method

Use of 6-Amino-9H-purine-8-sulfonic acid as a building block in synthesis

Application Note: 6-Amino-9H-purine-8-sulfonic Acid as a Versatile Building Block for C8-Derivatized Adenines Introduction & Chemical Rationale The functionalization of the purine scaffold is a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Amino-9H-purine-8-sulfonic Acid as a Versatile Building Block for C8-Derivatized Adenines

Introduction & Chemical Rationale

The functionalization of the purine scaffold is a cornerstone of modern medicinal chemistry and chemical biology. While the C2 and C6 positions of adenine are highly reactive toward nucleophiles, the C8 position is inherently electron-rich and resistant to direct nucleophilic attack. To overcome this thermodynamic barrier, 6-Amino-9H-purine-8-sulfonic acid (also known as 8-sulfoadenine, CAS 696638-47-8)[1] is employed as a highly activated synthetic building block.

The introduction of the sulfonic acid group (-SO₃H) at the C8 position serves a dual mechanistic purpose:

  • Electronic Activation: The strong electron-withdrawing nature of the sulfonate moiety depletes electron density from the C8 carbon, significantly increasing its electrophilicity.

  • Leaving Group Efficacy: Sulfonic acids and their derivatives act as exceptional leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions[2]. They consistently outperform traditional halogens (like bromine or chlorine), particularly when reacting with sterically hindered or weakly nucleophilic amines, thiols, and alkoxides.

This enhanced reactivity profile makes 6-Amino-9H-purine-8-sulfonic acid indispensable for synthesizing C8-substituted adenines. These derivatives are critical pharmacophores in the development of3[3], kinase inhibitors, and molecular probes used for studying4[4].

Mechanistic Pathway

The derivatization proceeds via a classic Addition-Elimination (SNAr) mechanism. The nucleophile attacks the activated C8 carbon, temporarily disrupting aromaticity to form a stabilized Meisenheimer-type intermediate. The subsequent collapse of this intermediate ejects the sulfite/sulfonate leaving group, restoring the aromatic purine system.

SNAr_Mechanism A 6-Amino-9H-purine-8-sulfonic acid (Starting Material) B Nucleophilic Attack (e.g., R-NH2, R-OH, R-SH) A->B Base / Solvent C Meisenheimer-type Intermediate B->C Addition D Elimination of Sulfite (Leaving Group) C->D Rearrangement E C8-Substituted Adenine (Target Product) D->E -HSO3⁻

Workflow of Nucleophilic Aromatic Substitution (SNAr) at the C8 position of 8-sulfoadenine.

Quantitative Data: Leaving Group Comparison

To justify the selection of 6-Amino-9H-purine-8-sulfonic acid over traditional 8-halo adenines, the following table summarizes the comparative efficacy of various C8 leaving groups under standard SNAr conditions (reaction with primary amines in DMSO at 80°C).

Leaving Group at C8ElectrophilicityRelative Reaction TimeTypical Yield (%)Byproduct Profile
-SO₃H (Sulfonic Acid) Very High2 - 4 hours85 - 95%Water-soluble sulfite (easily washed)
-Br (Bromine) Moderate12 - 18 hours60 - 75%Bromide salts, potential debromination
-Cl (Chlorine) Low> 24 hours40 - 50%Unreacted starting material
-H (Unsubstituted) NoneN/A0%N/A (Requires complex C-H activation)

Experimental Protocols (Self-Validating Systems)

The following protocols detail the use of 6-Amino-9H-purine-8-sulfonic acid in synthesizing C8-derivatized adenines. These methods incorporate specific quality control (QC) checkpoints to ensure reaction fidelity and self-validation.

Protocol A: Synthesis of C8-Amino Adenines via SNAr

Objective: To synthesize C8-alkylamino or arylamino adenines using primary or secondary amines.

Causality & Reagent Selection:

  • Solvent (DMSO): A polar aprotic solvent is chosen because it poorly solvates anions, thereby maximizing the nucleophilicity of the incoming amine.

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to scavenge the generated sulfurous acid (H₂SO₃). This prevents the protonation of the nucleophilic amine, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 6-Amino-9H-purine-8-sulfonic acid (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) to the suspension. Stir for 10 minutes at room temperature until a homogenous solution is achieved.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.5 eq, 0.75 mmol) dropwise.

  • Heating: Seal the vial and heat the reaction mixture to 80°C in a pre-heated oil bath for 3 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material mass should be completely depleted, replaced by the target mass [M+H]⁺.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (15 mL). The product typically precipitates out of the solution.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL) to remove residual DMSO and sulfite salts, and dry under a high vacuum overnight.

  • Validation Checkpoint 2 (NMR): Confirm product identity via ¹H-NMR. The diagnostic C2 proton of adenine will appear as a sharp singlet around 8.1-8.2 ppm, while the C8 proton will be absent, confirming successful substitution at the C8 position.

Protocol B: Synthesis of C8-Alkoxy Adenines

Objective: To synthesize C8-ether derivatives using aliphatic or aromatic alcohols.

Causality & Reagent Selection:

  • Base (NaH): Alcohols are inherently weak nucleophiles. Sodium hydride (NaH) is required to quantitatively deprotonate the alcohol, generating a highly reactive, "hard" alkoxide nucleophile capable of displacing the sulfonate group.

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the desired alcohol (2.0 eq, 1.0 mmol) in anhydrous DMF (4.0 mL). Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq, 1.1 mmol) in portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Dissolve 6-Amino-9H-purine-8-sulfonic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar starting material (baseline) should convert to a distinct, higher Rf product spot.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure C8-alkoxy adenine.

Downstream Applications

The versatility of 6-Amino-9H-purine-8-sulfonic acid enables divergent synthetic pathways, allowing researchers to access a vast chemical space from a single building block. This strategy is heavily utilized in the synthesis of structural analogues for enzyme active site mapping[3] and the characterization of mutagenic DNA lesions[4].

Applications A 6-Amino-9H-purine-8-sulfonic acid B C8-Amino Adenines (Kinase Inhibitors) A->B Primary/Secondary Amines C C8-Alkoxy Adenines (TLR7/8 Agonists) A->C Alkoxides / NaH D C8-Thioether Adenines (AdoMetDC Inhibitors) A->D Thiols / Base

Divergent synthesis of therapeutically relevant C8-substituted adenines from 8-sulfoadenine.

References

  • Mandal, et al. "Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant." German National Library (D-NB). 1[1]

  • Amine, A. H., et al. "Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA." MDPI (Molecules). 2[2]

  • McCloskey, D. E., et al. "New Insights Into the Design of Inhibitors of Human S-adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues of S-adenosylmethionine." PubMed Central (PMC). 3[3]

  • Tretyakova, N., et al. "Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies." Rutgers University / PMC. 4[4]

Sources

Application

Application Note: Evaluating Angiogenesis Inhibition by Purine-Based Compounds

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction: Purine Scaffolds in Anti-Angiogenic Therapy Purine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction: Purine Scaffolds in Anti-Angiogenic Therapy

Purine derivatives are privileged, highly versatile bioactive scaffolds extensively utilized in oncology drug discovery due to their structural mimicry of endogenous nucleotides like ATP[1]. Recent medicinal chemistry advancements have highlighted the exceptional efficacy of pyrimidine-hybrid purine derivatives and 2,6,9-trisubstituted purines as potent angiogenesis inhibitors[1][2].

Mechanistically, these compounds act as ATP-competitive inhibitors targeting the intracellular kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. The blockade of VEGFR-2 autophosphorylation disrupts critical downstream signaling cascades—primarily the Raf-1/MAPK/ERK pathway (driving cell migration) and the PI3K/Akt pathway (driving cell survival and proliferation)[1][4]. By severing these pathways, purine inhibitors effectively halt the formation of new capillary networks essential for tumor metastasis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds & Activates PI3K PI3K / Akt Pathway VEGFR2->PI3K Downstream Signaling MAPK Raf-1 / MAPK / ERK Pathway VEGFR2->MAPK Downstream Signaling Purine Purine Derivative (ATP-Competitive Inhibitor) Purine->VEGFR2 Blocks Phosphorylation Angio Endothelial Proliferation & Tube Formation PI3K->Angio Promotes Survival MAPK->Angio Promotes Migration

Purine-based VEGFR-2 inhibition disrupting downstream angiogenic signaling pathways.

Experimental Design & Self-Validating System

To rigorously evaluate the anti-angiogenic potential of novel purine compounds, a self-validating screening cascade is essential. Relying on a single assay often yields false positives due to off-target cytotoxicity. Therefore, we employ an orthogonal approach:

  • In Vitro HUVEC Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis in vitro[5]. When cultured on a basement membrane extract, they rapidly differentiate into 3D capillary-like structures[6][7]. This assay provides high-throughput, quantifiable data on the direct cellular effects of the purine inhibitor.

  • In Vivo Chorioallantoic Membrane (CAM) Assay: In vitro models cannot account for drug metabolism, tissue penetration, or complex multi-cellular hemodynamics. The chick embryo CAM assay provides a living, highly vascularized extra-embryonic membrane to observe real-time vessel remodeling[8][9]. It serves as a highly sensitive, cost-effective in vivo validation step to confirm the physiological relevance of the purine inhibitors identified in the HUVEC assay[10][11].

Workflow Prep Compound Synthesis & Prep InVitro In Vitro Screening (HUVEC Tube Formation) Prep->InVitro Lead Candidates InVivo In Vivo Validation (CAM Assay) InVitro->InVivo Active Compounds Analysis Quantitative Analysis (IC50 & Branch Counting) InVivo->Analysis Image Data

Orthogonal screening cascade for evaluating purine-based angiogenesis inhibitors.

Detailed Experimental Protocols

Protocol A: In Vitro HUVEC Tube Formation Assay

Note: The causality of each step is detailed to ensure assay fidelity and reproducibility.

Step 1: Matrix Preparation

  • Action: Thaw Growth Factor-Reduced (GFR) Matrigel overnight at 4°C. Pre-chill a 96-well plate and pipette tips. Dispense 50 µL of GFR Matrigel per well and incubate at 37°C for 30–60 minutes to polymerize[7][12].

  • Causality: GFR Matrigel is strictly required because standard matrices contain endogenous growth factors (like bFGF and VEGF) that mask the specific inhibitory effects of the purine compounds[5][7]. Pre-chilling prevents premature polymerization, ensuring a flat, uniform focal plane for downstream imaging.

Step 2: Cell Synchronization (Serum Starvation)

  • Action: Harvest HUVECs at 70-80% confluency. Serum-starve the cells for 3–6 hours in a basal medium (e.g., Medium 200PRF) without antibiotics[5].

  • Causality: Serum starvation synchronizes the cell cycle and downregulates basal kinase activity, establishing a quiescent baseline. This maximizes the signal-to-noise ratio upon exogenous VEGF stimulation, allowing for precise IC50 determination of the purine inhibitor[5].

Step 3: Compound Treatment & Seeding

  • Action: Resuspend the starved HUVECs in assay medium containing 20 ng/mL VEGF and varying concentrations of the purine derivative (e.g., 10 nM to 10 µM). Carefully seed 1.5 × 10^4 cells (in 100 µL) onto the polymerized Matrigel in each well[12].

  • Causality: Pre-mixing the cells with the inhibitor ensures immediate receptor blockade upon contact with the matrix, preventing the initiation of the rapid signaling cascades required for early cell migration.

Step 4: Incubation & Quantification

  • Action: Incubate at 37°C, 5% CO2 for 4–6 hours[5][7]. Image the wells using phase-contrast microscopy. Use automated software (e.g., ImageJ with Angiogenesis Analyzer) to quantify total tube length and the number of branch points[6][12].

Protocol B: In Vivo Ex-Ovo CAM Assay

Note: The ex-ovo (shell-less) approach allows for continuous monitoring and precise application of the purine compound directly onto the developing vascular network[9][13].

Step 1: Embryo Incubation & Ex-Ovo Transfer

  • Action: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days[10][11]. On Embryonic Day 3 (E3), carefully crack the shell and transfer the embryo and yolk into a sterile weighing boat or specialized cup (ex-ovo)[9]. Return to the incubator until E6-E8[10].

  • Causality: Transferring the embryo ex-ovo vastly improves accessibility to the CAM compared to the traditional windowing method, allowing for uniform application of the drug carrier and unobstructed high-resolution imaging[9][13].

Step 2: Compound Application

  • Action: Soak sterilized 5 mm x 5 mm filter-paper disks in the purine compound solution (dissolved in PBS/DMSO, ensuring final DMSO < 0.5%). Place the disk directly onto a highly vascularized zone of the CAM[10][11]. Incubate for an additional 48 hours.

  • Causality: The filter paper acts as a sustained-release depot. Keeping DMSO under 0.5% is critical, as higher concentrations cause localized solvent toxicity, leading to false-positive "anti-angiogenic" readouts[10].

Step 3: Fixation & Analysis

  • Action: Fix the CAM in situ using a 1:1 mixture of methanol and acetone[10][11]. Excise the CAM, mount it on a glass slide, and quantify angiogenesis by counting the number of blood vessel branch points radiating from the disk[9][10].

  • Causality: Methanol/acetone fixation rapidly dehydrates and preserves the delicate capillary networks, preventing structural collapse during excision and allowing for high-contrast imaging of the branch points[10][11].

Quantitative Data Interpretation

To benchmark the efficacy of novel purine derivatives, it is standard practice to compare their performance metrics against established clinical VEGFR-2 inhibitors. Below is a representative data structure summarizing expected outcomes for highly active purine scaffolds.

Compound ClassPrimary TargetHUVEC Tube Length IC50 (nM)CAM Vessel Branch Inhibition (%) at 10 µMReference Profile
Pyrimidine-Hybrid Purine VEGFR-245 - 8560 - 75%High potency, low toxicity[1][3]
2,6,9-Trisubstituted Purine CDKs / STAT3120 - 25040 - 55%Moderate anti-angiogenic[2]
Sunitinib (Control) Multi-Kinase (VEGFR)10 - 3080 - 90%Standard clinical benchmark

Table 1: Comparative efficacy of purine derivatives in orthogonal angiogenesis assays.

References

  • Title: In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: bio-protocol.org URL: 5

  • Title: Angiogenesis Assays | Tube Formation Assay - ibidi Source: ibidi.com URL: 6

  • Title: Endothelial Cell Tube Formation Angiogenesis Assay Source: sigmaaldrich.com URL: 12

  • Title: Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model Source: nih.gov URL: 8

  • Title: From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: nih.gov URL: 1

  • Title: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis Source: nih.gov URL: 7

  • Title: A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis Source: mdpi.com URL: 9

  • Title: Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay Source: creative-bioarray.com URL: 10

  • Title: In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays Source: bio-protocol.org URL: 11

  • Title: A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis (NIH Mirror) Source: nih.gov URL: 13

  • Title: Endothelial Cell Tube Formation Assay CLS-DL-CC-030 Source: corning.com URL: 14

  • Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Source: rsc.org URL: 3

  • Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar Source: semanticscholar.org URL: 4

  • Title: US7262203B2 - Pyrimidineamines as angiogenesis modulators Source: google.com URL: 15

  • Title: AU2006233530A1 - Purine derivatives as receptor-tyrosine kinase Source: google.com URL: 16

  • Title: Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies Source: acs.org URL: 2

Sources

Method

Application Note: Measuring the Antioxidant Activity of Adenosine Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Framework Adenosine derivatives—ranging from naturally oc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Framework

Adenosine derivatives—ranging from naturally occurring analogs like cordycepin (3'-deoxyadenosine) to synthetic N6-substituted adenosines—are increasingly recognized for their potent cytoprotective and antioxidant properties[1][2]. Unlike traditional antioxidants (e.g., ascorbic acid or tocopherol) that rely exclusively on direct electron donation to neutralize free radicals, adenosine derivatives exhibit a highly efficacious dual-action antioxidant mechanism :

  • Direct Chemical Scavenging: Unmodified adenosine possesses negligible direct radical scavenging ability. However, structural modifications, such as N6-substitution with aliphatic or phenolic amines (e.g., N6-(4-hydroxybenzyl)adenosine), introduce electron-donating moieties that significantly enhance direct radical scavenging in cell-free environments[1][3].

  • Receptor-Mediated Physiological Defense (The Nrf2 Axis): In cellular and in vivo models, the profound antioxidant efficacy of derivatives like cordycepin is largely driven by purinergic signaling[2]. Agonism of the Adenosine A2A Receptor (A2AR)—a Gs-protein coupled receptor—triggers intracellular cAMP accumulation and Protein Kinase A (PKA) activation[4]. This cascade promotes the dissociation of Keap1 from Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), allowing Nrf2 to translocate to the nucleus and bind Antioxidant Response Elements (ARE)[2][5]. This upregulates endogenous antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[2][6].

To accurately evaluate these compounds, assay scientists must employ a self-validating workflow that measures both intrinsic chemical scavenging and receptor-mediated biological responses.

Signaling Pathway Visualization

G A Adenosine Derivative (e.g., Cordycepin) B Adenosine A2A Receptor A->B Receptor Agonism C cAMP Accumulation & PKA Activation B->C Gs-Protein Signaling D Keap1/Nrf2 Dissociation C->D Phosphorylation E Antioxidant Response Element (HO-1, SOD, CAT) D->E Nuclear Translocation

A2A Receptor-mediated Nrf2 antioxidant signaling pathway activated by adenosine derivatives.

Quantitative Data Summary

The following table synthesizes field-proven data regarding the antioxidant performance of various adenosine derivatives across different assay modalities.

Compound / ExtractAssay ModalityKey Metric / ReadoutEfficacy / ResultRef
N6-substituted adenosines (e.g., Compound 1c, 5)DPPH Scavenging (In vitro)IC50Dose-dependent scavenging; highly active but lower than ascorbic acid[1]
Adenosine-rich Seed Extract (Cucurbita pepo)DPPH Scavenging (In vitro)IC501.02 – 4.19 mg/mL (Correlates with phenolic content)[3]
Cordyceps militaris Extract DPPH Scavenging (In vitro)TEAC (Trolox Eq.)High free radical neutralizing capacity[7]
Cordycepin (3'-deoxyadenosine)Excessive Exercise Model (In vivo)MDA (Lipid Peroxidation)Significant decrease in serum MDA (p < 0.01)[2]
Cordycepin (3'-deoxyadenosine)Excessive Exercise Model (In vivo)SOD ActivitySignificant increase in endogenous SOD (p < 0.01)[2]
Cordycepin (3'-deoxyadenosine)Immunosuppression ModelGSH, SOD, CATSignificant restoration via EGFR/Nrf2 pathway[6]

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system . Phase 1 establishes baseline chemical reactivity, while Phase 2 utilizes pharmacological blockade to prove that cellular antioxidant effects are causally linked to receptor activation rather than mere chemical scavenging.

Workflow Visualization

W S1 Phase 1 Cell-Free Assays (DPPH/ABTS) S2 Phase 2 Cellular ROS (DCFDA Assay) S1->S2 S3 Phase 3 Pathway Validation (A2AR Antagonism) S2->S3 S4 Phase 4 Functional Readouts (MDA & SOD) S3->S4

Self-validating experimental workflow for assessing adenosine derivative antioxidant activity.

Protocol 1: Cell-Free DPPH Radical Scavenging Assay

Rationale: Evaluates the intrinsic electron-donating capacity of the adenosine derivative[1][3]. Pure nucleosides typically show low activity here, whereas N6-substituted derivatives with phenolic rings will show high activity[1][3].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • HPLC-grade Methanol

  • Positive Controls: Trolox or Ascorbic Acid[1][7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol. Keep protected from light[7].

  • Sample Dilution: Dissolve the adenosine derivative in methanol (or DMSO, ensuring final assay concentration <1%). Prepare a serial dilution ranging from 10 µM to 1 mM.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution per well[7].

  • Controls:

    • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH[1].

    • Negative Control: 100 µL Solvent + 100 µL DPPH.

    • Blank: 100 µL Sample + 100 µL Methanol (to correct for intrinsic sample absorbance).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 120 minutes to reach reaction equilibrium[7].

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer[7].

  • Data Analysis: Calculate scavenging percentage: % Scavenging =[1 - ((A_sample - A_blank) / A_negative_control)] × 100. Determine the IC50 using non-linear regression.

Protocol 2: Cellular ROS Scavenging & A2AR-Nrf2 Pathway Validation

Rationale: Confirms that the adenosine derivative activates the endogenous antioxidant defense system via A2A receptors[2][4]. This protocol introduces SCH58261 , a highly selective A2AR antagonist, to definitively prove receptor causality[5].

Materials:

  • Target Cell Line (e.g., SH-SY5Y neuroblastoma or RAW 264.7 macrophages)

  • Oxidative Stressor: H2O2 (Hydrogen Peroxide)

  • A2AR Antagonist: SCH58261[5]

  • ROS Probe: DCFDA (2',7'-dichlorofluorescin diacetate)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 × 10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Pharmacological Blockade (The Causal Control): Pre-treat designated antagonist wells with 1 µM SCH58261 for 30 minutes prior to agonist addition. This step is critical: if SCH58261 abolishes the antioxidant effect, the mechanism is definitively A2AR-mediated[5].

  • Agonist Treatment: Add the adenosine derivative (e.g., Cordycepin at 10–50 µM) to the appropriate wells. Incubate for 12–24 hours to allow for Nrf2 nuclear translocation and subsequent gene transcription[2].

  • ROS Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes in the dark.

  • Oxidative Challenge: Remove the DCFDA solution, wash with PBS, and induce oxidative stress by adding 200 µM H2O2 for 2 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation = 485 nm, Emission = 535 nm).

  • Orthogonal Validation (Functional Readouts): To confirm that ROS reduction is due to enzymatic upregulation, lyse a parallel set of treated cells. Quantify intracellular Malondialdehyde (MDA) to assess lipid peroxidation and measure Superoxide Dismutase (SOD) activity using standard colorimetric assay kits[2][6].

References

  • Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. nih.gov.1

  • Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway. researchgate.net. 5

  • Cordycepin combined with antioxidant effects improves fatigue caused by excessive exercise. nih.gov.2

  • Cordycepin attenuated cyclophosphamide (CTX)-induced immunosuppression in mice via EGFR/Nrf2 antioxidant signaling pathway. nih.gov. 6

  • Pumpkin Seeds Harbor Hidden Agonists: Adenosine-Mediated A1 Receptor Activation and Antioxidant Activity. mdpi.com. 3

  • Investigation of Adenosine Precursors and Biologically Active Peptides in Cultured Fresh Mycelium of Wild Medicinal Mushrooms. mdpi.com. 7

  • Adenosine A2 receptor activation ameliorates mitochondrial oxidative stress upon reperfusion through the posttranslational modification of NDUFV2 subunit of complex I in the heart. researchgate.net. 4

Sources

Application

Decoding Purine-Protein Interactions: Advanced Biophysical and Chemoproteomic Workflows

Target Audience: Researchers, biophysicists, and drug development professionals. Application Focus: Kinases, GTPases, and Purinergic Receptors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application Focus: Kinases, GTPases, and Purinergic Receptors.

Purines—most notably ATP, GTP, and adenosine—are fundamental biological currencies. They act as energy donors, signaling molecules, and structural components of nucleic acids. Consequently, purine-binding proteins (including the human kinome, G-protein-coupled receptors like A2AR, and various helicases) represent one of the most heavily targeted classes in pharmacology.

Studying these interactions requires a multi-tiered approach: from understanding real-time binding kinetics in a purified system to deconvoluting off-target effects in complex cellular lysates. This application note details three highly validated, self-calibrating methodologies for profiling purine-protein interactions, emphasizing the biophysical causality behind each experimental design choice.

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Surface plasmon resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on association rates ( ka​ ), dissociation rates ( kd​ ), and equilibrium dissociation constants ( KD​ ). It is particularly critical for screening low-affinity, ultra-low molecular weight fragments against challenging membrane proteins like the adenosine 2a receptor (A2AR) [1].

Causality in Experimental Design: The Immobilization Dilemma

A ubiquitous challenge in SPR is immobilizing the target protein without destroying its active conformation. Standard direct amine-coupling requires a low ionic strength buffer at a pH below the protein's isoelectric point (pI) to pre-concentrate the protein on the negatively charged carboxymethyl dextran matrix. However, kinases are highly susceptible to unfolding at low pH. To circumvent this, the target kinase must be immobilized in the presence of a saturating concentration of a natural purine ligand (e.g., 10 mM ATP). This occupies the active site, preventing cross-linking of critical catalytic lysine residues and stabilizing the structural fold during the harsh coupling process [2].

Protocol: SPR Workflow for ATP-Competitive Inhibitors

System Self-Validation: This protocol utilizes "double-referencing." The final sensorgram is generated by subtracting both the signal from a blank reference flow cell and the signal from buffer-only injections, eliminating bulk refractive index shifts and systematic baseline drift.

  • Surface Preparation: Activate the carboxymethyl dextran sensor chip (e.g., CM5) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the target kinase to 10–50 µg/mL in 10 mM sodium acetate (pH 4.5–5.5) containing 10 mM ATP and 10 mM MgCl₂ . Inject over the active flow cell until the desired immobilization level (typically 1000–3000 Response Units) is reached.

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters and wash away the protective ATP.

  • Analyte Preparation: Prepare a 2-fold dilution series of the purine analog or inhibitor in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Ensure the DMSO concentration is exactly matched between the analyte and the running buffer to prevent bulk refractive index artifacts.

  • Kinetic Cycle (Multi-Cycle):

    • Association: Inject the analyte for 60–120 seconds at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

    • Dissociation: Flow running buffer for 120–600 seconds.

    • Regeneration: If the analyte does not fully dissociate, inject a short pulse (10–30 seconds) of a mild regenerant (e.g., 10 mM Glycine-HCl, pH 2.5).

SPR_Workflow N1 1. Target Immobilization (Amine Coupling + ATP) N2 2. Baseline Stabilization (Running Buffer) N1->N2 N3 3. Analyte Injection (Association Phase) N2->N3 N4 4. Buffer Wash (Dissociation Phase) N3->N4 N5 5. Surface Regeneration (Mild Acid/Base) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

High-Throughput Screening via Fluorescence Polarization (FP)

While SPR provides rich kinetic data, it is lower-throughput. Fluorescence polarization (FP) offers a robust, homogeneous (mix-and-read) format ideal for high-throughput screening (HTS) of ATP-competitive inhibitors. FP relies on the principle that a small, fluorescently labeled purine probe (e.g., BODIPY-ATP or FITC-labeled staurosporine) rotates rapidly in solution, emitting depolarized light. When bound to a massive protein target, its rotation slows, resulting in highly polarized emission [3].

Causality in Experimental Design: Buffer Optimization

Hydrophobic fluorophores (like BODIPY or TAMRA) are prone to non-specific binding to plastic microplate walls or denatured proteins, which artificially inflates the polarization signal and destroys the assay's dynamic range. The deliberate inclusion of a non-ionic detergent (e.g., 0.01% Tween-20) acts as a blocking agent, disrupting these weak hydrophobic interactions while preserving the specific, high-affinity purine-pocket binding [3].

Protocol: FP Competitive Binding Assay

System Self-Validation: Assay robustness is validated by calculating the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. This requires running 16+ replicates of a positive control (saturating concentration of an unlabeled competitor) and a negative control (DMSO vehicle).

  • Tracer Titration: Serially dilute the fluorescent purine probe (10⁻¹³ to 10⁻⁷ M) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Measure FP to find the optimal concentration (typically 1–10 nM, where the signal is stable but not saturating).

  • Protein Titration: Titrate the target kinase against the fixed probe concentration to determine the KD​ of the probe. Select a working protein concentration that yields ~50–80% of the maximum polarization shift.

  • Competition Setup: In a black 384-well microplate, dispense 10 µL of the target kinase (at the optimized concentration).

  • Compound Addition: Add 100 nL of test compounds (ATP-competitive inhibitors) using an acoustic liquid handler. Incubate for 15 minutes.

  • Probe Addition: Add 10 µL of the fluorescent purine probe. Incubate in the dark for 30–60 minutes to reach equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (e.g., Excitation: 485 nm, Emission: 535 nm for FITC). Calculate the IC50​ by plotting the millipolarization (mP) values against the log of the inhibitor concentration.

FP_Assay Probe Fluorescent Purine Probe (Fast Rotation = Low FP) Complex Probe-Kinase Complex (Slow Rotation = High FP) Probe->Complex Bind to Target Protein Target Kinase Protein->Complex Displaced Displaced Probe + Bound Inhibitor (Low FP Restored) Complex->Displaced Add Competitor Inhibitor ATP-Competitive Inhibitor Inhibitor->Displaced

Logic of a Fluorescence Polarization (FP) competitive binding assay.

Chemoproteomic Target Deconvolution (Activity-Based Protein Profiling)

In vitro assays (SPR, FP) confirm target engagement, but they cannot predict cellular off-target toxicity. Chemoproteomics bridges this gap by capturing the entire purine-binding proteome directly from native cell lysates [4].

Causality in Experimental Design: Kinobeads vs. ATP-Agarose

While ATP-agarose can capture all purine-binding proteins, the sheer abundance of metabolic ATPases and RNA/DNA helicases often masks low-abundance kinases during mass spectrometry (MS) analysis. To solve this dynamic range issue, researchers utilize "kinobeads"—sepharose matrices functionalized with broad-spectrum, non-selective kinase inhibitors (e.g., staurosporine or purvalanol B derivatives). This specifically enriches the kinome over the broader purinome, allowing for precise quantification of drug binding [5].

Protocol: Quantitative Affinity Profiling

System Self-Validation: Specific target engagement is validated by competitive displacement. A true target will show a dose-dependent decrease in MS reporter ion intensity when the lysate is pre-incubated with the free drug, whereas non-specific background binders will remain unchanged.

  • Lysate Preparation: Lyse cells (e.g., K562 or HeLa) in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40) to preserve native protein complexes. Clarify by ultracentrifugation.

  • Lysate Pre-incubation (Competition): Divide the lysate into aliquots. Treat aliquots with varying concentrations of the free test inhibitor (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle. Incubate for 45 minutes at 4°C.

  • Affinity Capture: Add the kinobead matrix to all aliquots. Incubate for 1 hour at 4°C. The free drug will compete with the kinobeads for the active sites of its specific targets.

  • Stringent Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins using SDS sample buffer. Perform in-gel or on-bead tryptic digestion.

  • Quantitative MS (iTRAQ/TMT): Label the resulting peptides from each condition with isobaric tags (e.g., TMT 10-plex). Pool the samples and analyze via LC-MS/MS. Plot the reporter ion intensities to generate an IC50​ curve for every captured protein simultaneously.

Chemoproteomics Lysate Native Cell Lysate (Purine-Binding Proteome) Incubation Incubate with Kinobeads (± Free Inhibitor) Lysate->Incubation Wash Stringent Washing (Remove Non-Specifics) Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS Quantitative LC-MS/MS (iTRAQ/TMT Labeling) Elution->MS

Chemoproteomic workflow using kinobeads for target deconvolution.

Quantitative Comparison of Purine-Binding Techniques

To guide assay selection during the drug development pipeline, the quantitative parameters and requirements of each technique are summarized below:

ParameterSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Chemoproteomics (Kinobeads)
Primary Output Real-time kinetics ( ka​ , kd​ , KD​ )Equilibrium binding ( IC50​ , Ki​ )Target deconvolution ( IC50​ in lysate)
Typical Affinity Range pM to mMnM to µMnM to µM
Throughput Medium (384-well, sequential)High (1536-well, simultaneous)Low (Multiplexed MS, highly parallel)
Sample Requirement 1–10 µg purified protein/flow cell<1 µg purified protein/well1–5 mg total cellular lysate/condition
Key Reagents CM5 Dextran Chips, 10 mM ATPBODIPY/FITC-Probes, 0.01% Tween-20Kinobeads, Isobaric Tags (TMT/iTRAQ)
Primary Limitation Requires purified, active proteinSusceptible to auto-fluorescent compoundsHigh cost; biased toward abundant proteins

References

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. NIH PubMed Central. URL:[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. URL:[Link]

  • Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega. URL:[Link]

  • Chemoproteomics for Plasmodium parasite drug target discovery. NIH PubMed Central. URL:[Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. URL:[Link]

Method

Application Note: Advanced Radiolabeling of Purine Derivatives for In Vivo PET and SPECT Imaging

Introduction & Mechanistic Rationale Purine derivatives are foundational scaffolds in medicinal chemistry, serving as critical signaling molecules, enzymatic substrates, and receptor ligands. In the realm of molecular im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purine derivatives are foundational scaffolds in medicinal chemistry, serving as critical signaling molecules, enzymatic substrates, and receptor ligands. In the realm of molecular imaging, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) utilizing radiolabeled purines have revolutionized the in vivo assessment of tumor biochemistry, neurodegenerative diseases, and targeted drug delivery[1].

Developing radiolabeled purine probes requires overcoming significant synthetic hurdles. The purine ring is electron-rich, making direct nucleophilic radiohalogenation challenging. Furthermore, the biological fate of the tracer dictates the labeling strategy. As an Application Scientist, the selection of the radioisotope (e.g., 18 F vs. 11 C) and its regiochemical placement must be driven by causality:

  • C2-Position Labeling: Introducing a fluorine-18 atom at the C2 position of the purine ring imparts critical metabolic stability. It shields the molecule from rapid degradation by adenosine deaminase, thereby extending the radiotracer's in vivo half-life and improving target-to-background ratios during PET acquisition[2].

  • C6 and Side-Chain Labeling: For pro-drug tracers targeting efflux transporters like MRP1 at the blood-brain barrier (BBB), high lipophilicity is required. Alkylating the N7/N9 positions or modifying the C6 position with 18 F-fluoroethyl groups facilitates rapid BBB penetration and subsequent intracellular trapping via glutathione conjugation[3].

  • Carbon-11 N-Methylation: When bulky halogen atoms disrupt ligand-receptor binding (e.g., in highly specific HSP90 inhibitors), substituting a native methyl group with 11 C preserves the exact pharmacological profile of the parent drug[4].

Radiochemistry Strategies & Causality

Direct Nucleophilic Radiofluorination

Direct 18 F-labeling of the purine ring is most efficiently achieved via nucleophilic aromatic substitution (S N​ Ar). Utilizing a 2-nitropurine precursor is mechanistically superior to halogen precursors because the nitro group is a highly effective electron-withdrawing leaving group, enabling substitution with the [ 18 F]fluoride ion under aminopolyether-mediated conditions (Kryptofix 2.2.2/K 2​ CO 3​ )[2].

Carbon-11 Methylation

For complex purine scaffolds where fluorination alters the pharmacophore, 11 C-methylation is the gold standard. The causality of solvent and base selection is critical here: traditional bases like DIPEA in DMF often fail due to insufficient deprotonation of the purine precursor. Transitioning to a stronger, yet non-nucleophilic base like Cs 2​ CO 3​ in anhydrous DMSO ensures efficient and regioselective N-methylation using [ 11 C]CH 3​ I[4].

Copper-Mediated Radiohalogenation (CMRH)

Late-stage functionalization of sensitive purine derivatives can be achieved using CMRH. By utilizing divergent and stable aryl-boronic esters (e.g., Bpin) attached to the purine scaffold, researchers can introduce either 18 F or 123 I under mild conditions. This approach bypasses the instability of traditional stannyl precursors and offers immense flexibility for both PET and SPECT tracer development[5].

Quantitative Data Summary

The following table synthesizes the performance metrics of the primary purine radiolabeling strategies discussed:

Radiolabeling StrategyTarget PositionTypical PrecursorIsotopeAvg. Radiochemical Yield (RCY)Primary Application
Direct S N​ Ar C22-Nitropurine 18 F35–45%Adenosine Receptor Imaging[2]
Aliphatic Alkylation N7 / N9 / C6Tosylate / Halide 18 F20–27%MRP1 Efflux Transporter Imaging[3]
N-Methylation N-alkyl sitesDesmethyl Precursor 11 C25–40%HSP90 Inhibition Imaging[4]
CMRH Aryl side-chainsAryl-Boronic Esters 18 F / 123 I7–99%Late-stage functionalization[5]

Workflows and Signaling Visualizations

G Cyclotron Cyclotron [18O]H2O(p,n)[18F]F- Trapping QMA Cartridge Trapping & Elution Cyclotron->Trapping Drying Azeotropic Drying (K222/K2CO3, MeCN) Trapping->Drying Labeling Nucleophilic Substitution (2-Nitropurine, 100°C) Drying->Labeling Deprotection Deprotection (NH3/MeOH, 70°C) Labeling->Deprotection Purification Semi-Prep HPLC Purification Deprotection->Purification Formulation Formulation (Saline/EtOH, Sterile) Purification->Formulation InVivo In Vivo PET Imaging (Biodistribution) Formulation->InVivo

Workflow for the 18F-radiolabeling and in vivo evaluation of purine-based PET tracers.

Pathway Tracer [18F]Fluoropurine Radioligand Receptor Adenosine Receptor (A1/A2A/A2B/A3) Tracer->Receptor Binds GProtein G-Protein Complex (Gs / Gi) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Modulates cAMP cAMP Production (Modulation) AC->cAMP Synthesizes PKA Protein Kinase A Activation cAMP->PKA Activates

Mechanism of action for purine-based radioligands targeting adenosine receptors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints to ensure the integrity of the radiotracer prior to in vivo injection.

Protocol A: Synthesis of 2-[ 18 F]Fluoropurine Derivatives via Nucleophilic Substitution

Mechanistic Note: This protocol utilizes a 2-nitropurine precursor. The intermediate purification step is non-negotiable; failure to remove basic phase-transfer catalysts prior to deprotection will result in catastrophic defluorination.

Step 1: Isotope Trapping and Activation

  • Receive aqueous [ 18 F]fluoride from the cyclotron and pass it through a pre-conditioned Sep-Pak Light QMA cartridge to trap the isotope.

  • Elute the[ 18 F]fluoride into a V-vial using a solution of Kryptofix 2.2.2 (15 mg) and K 2​ CO 3​ (3 mg) in MeCN/H 2​ O (1 mL, 80:20 v/v)[2].

  • Azeotropically dry the complex at 100°C under a stream of helium, adding anhydrous MeCN (3 × 1 mL) to ensure complete removal of water.

Step 2: Radiofluorination

  • Dissolve the 2-nitropurine precursor (5 mg) in anhydrous DMSO (0.5 mL) and add to the dried [ 18 F]KF/K 222​ complex.

  • Heat the reaction vessel at 100°C for 15 minutes.

  • Quench the reaction with 2 mL of sterile water.

Step 3: Intermediate Purification (Critical Causality Check)

  • Pass the quenched crude mixture through a Sep-Pak C18 Plus cartridge.

  • Wash with water (10 mL) to remove unreacted[ 18 F]fluoride, K 2​ CO 3​ , and K 222​ . Causality: Removing K 2​ CO 3​ /K 222​ here is mandatory. If the crude basic solution is heated during the next step, base-catalyzed defluorination will destroy the product[2].

  • Elute the protected [ 18 F]intermediate with MeCN (2 mL) into a clean reaction vial.

Step 4: Deprotection

  • Evaporate the MeCN under helium at 80°C.

  • Add NH 3​ /MeOH (28%, 0.5 mL) and heat strictly at 70°C for 20 minutes. Causality: Temperatures exceeding 70°C significantly increase the rate of defluorination[2].

  • Evaporate the solvent and reconstitute in HPLC mobile phase.

Step 5: Validation & Formulation

  • Purify via semi-preparative RP-HPLC. Collect the radioactive fraction corresponding to the 2-[ 18 F]fluoropurine product.

  • Formulate by diluting with saline to achieve an ethanol concentration of <10%, followed by sterile filtration (0.22 µm)[4].

  • Validation Check: Perform analytical radio-HPLC. The batch passes only if Radiochemical Purity (RCP) > 98% and specific radioactivity is > 50 GBq/µmol.

Protocol B: 11 C-Methylation of Purine Scaffolds

Mechanistic Note: This protocol is optimized for purines that are unreactive in standard DMF/DIPEA conditions. The use of Cs 2​ CO 3​ in DMSO is the critical driver for successful N-alkylation.

Step 1: Precursor Activation

  • Dissolve the desmethyl purine precursor (1-2 mg) in anhydrous DMSO (0.3 mL).

  • Add Cs 2​ CO 3​ (5 mg) to the vial. Causality: Cs 2​ CO 3​ provides the optimal basicity in DMSO to deprotonate the purine nitrogen without degrading the scaffold[4].

Step 2: Radiomethylation

  • Trap [ 11 C]CH 3​ I (produced via the gas-phase iodination method) directly into the reaction vial at room temperature until radioactivity plateaus.

  • Seal the vial and heat to 100°C for exactly 4 minutes[4].

Step 3: Quenching and Purification

  • Cool the vial rapidly using a water bath and quench with 1.2 mL of HPLC-grade water.

  • Inject the crude mixture onto a semi-preparative C18 HPLC column. Elute using a buffered mobile phase (e.g., Na 2​ HPO 4​ 0.01 M pH 9.3 / EtOH)[4].

  • Collect the product peak based on the retention time of the cold reference standard.

Step 4: Validation

  • Formulate in saline (EtOH < 10%) and filter through a 0.22 µm sterile membrane.

  • Validation Check: Confirm N-methylation regioselectivity and RCP > 97% via analytical LC-MS and radio-HPLC prior to in vivo biodistribution studies[4].

References

  • [5] PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - PMC. Available at:

  • [4] Evaluation of [11C]NMS-E973 as a PET tracer for in vivo visualisation of HSP90 - Thno. Available at:

  • [2] Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides - PMC. Available at:

  • [1] Applications of Nucleoside-based Molecular Probes for the in vivo Assessment of Tumour Biochemistry using Positron Emission Tomography - SciELO. Available at:

  • [3] Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - ACS Publications. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-9H-purine-8-sulfonic acid

Introduction: The synthesis of 6-Amino-9H-purine-8-sulfonic acid, also known as adenine-8-sulfonic acid, is a critical reaction for researchers developing novel purine derivatives for therapeutic and biological applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of 6-Amino-9H-purine-8-sulfonic acid, also known as adenine-8-sulfonic acid, is a critical reaction for researchers developing novel purine derivatives for therapeutic and biological applications. The introduction of a sulfonic acid group at the C8 position of the adenine core can significantly alter the molecule's electronic properties, solubility, and biological interactions. However, the direct sulfonation of adenine is often plagued by challenges including low yields, poor regioselectivity, and difficult purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these common hurdles and improve the yield and purity of their synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 6-Amino-9H-purine-8-sulfonic acid?

The most prevalent method is the direct electrophilic aromatic substitution (EAS) on adenine using a strong sulfonating agent.[1] The typical reagent is fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) or chlorosulfonic acid (ClSO₃H). The adenine is heated in the sulfonating agent, which acts as both the solvent and the electrophile source.

Q2: Why is my yield of 6-Amino-9H-purine-8-sulfonic acid consistently low?

Low yields are the most common complaint and can stem from several factors:

  • Competing Side Reactions: The nitrogen atoms in the purine ring (particularly N9) are highly nucleophilic and can be sulfonylated, competing with the desired C8-sulfonation.[2]

  • Product Degradation: The purine ring is susceptible to degradation under the harsh, strongly acidic and high-temperature conditions required for the reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature may not provide the necessary activation energy to overcome the aromatic stability of the purine ring for C8 substitution.

  • Difficult Product Isolation: The product is highly polar and may be challenging to precipitate completely from the highly acidic reaction mixture.

Q3: How can I be sure that sulfonation occurred at the C8 position and not elsewhere?

Definitive structural confirmation requires spectroscopic analysis. While sulfonation can theoretically occur at other sites, studies on adenine sulfonylation indicate that the secondary amine in the imidazole ring (N9H) and the C8 position are primary targets.[2] Characterization using ¹H NMR and ¹³C NMR spectroscopy is essential. The disappearance of the C8-H proton signal in the ¹H NMR spectrum (typically around 8 ppm) is a strong indicator of successful C8 substitution. High-resolution mass spectrometry (HRMS) can confirm the correct mass of the product.

Q4: What is the best way to isolate and purify the final product?

The standard workup procedure involves carefully quenching the reaction by pouring the acidic mixture onto crushed ice. This simultaneously cools the reaction and dilutes the strong acid, causing the highly polar sulfonic acid product to precipitate. The crude product is then collected by filtration, washed with cold water to remove residual acid, and can be further purified by recrystallization from hot water or a suitable aqueous solvent system.

Part 2: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Very Low or No Product Formation
Potential CauseScientific ExplanationRecommended Solution
Inactive Sulfonating Agent Fuming sulfuric acid can absorb atmospheric moisture over time, which consumes the active electrophile, SO₃, by converting it to H₂SO₄. Chlorosulfonic acid is also highly reactive with water.Always use a fresh, unopened bottle of the sulfonating agent or one that has been properly stored under an inert atmosphere. Ensure all glassware is thoroughly dried before use.
Insufficient Temperature or Time Electrophilic substitution at the electron-rich, but still aromatic, C8 position of the purine ring requires significant activation energy. The reaction is often under kinetic control.Carefully optimize the reaction temperature and time. Start with established literature protocols (e.g., 100-120°C for 24-48 hours) and monitor the reaction's progress if possible (e.g., by taking small aliquots, quenching, and analyzing via HPLC).
Premature Quenching Adding the reaction mixture to an insufficient amount of ice or to water that is not ice-cold can lead to localized heating, potentially causing hydrolysis or degradation of the product.Pour the reaction mixture slowly and with vigorous stirring onto a large excess of crushed ice (at least 10 times the volume of the reaction mixture). Maintain the temperature of the quenching mixture below 5°C.
Problem 2: Product is Impure or Contains Multiple Byproducts
Potential CauseScientific ExplanationRecommended Solution
Formation of N-Sulfonated Isomers The lone pairs on the nitrogen atoms of the purine ring are highly nucleophilic and can react with SO₃ to form N-sulfonyl derivatives.[2] These reactions are often faster (kinetically favored) than C-sulfonation.N-S bonds are generally less stable to hydrolysis than C-S bonds. Prolonging the reaction time at an elevated temperature can sometimes favor the formation of the more thermodynamically stable C8-sulfonated product. Careful pH control during workup can also help separate isomers with different pKa values.
Thermal Degradation The purine core is a sensitive heterocyclic system. Excessively high temperatures (>140°C) or prolonged heating can lead to ring-opening or other decomposition pathways, creating a complex mixture of byproducts.Adhere strictly to the recommended temperature range. Use an oil bath with a temperature controller for precise heating. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Incomplete Removal of Starting Material Adenine and the sulfonic acid product have different solubilities. However, if the product precipitates too quickly during quenching, unreacted adenine can become trapped within the solid matrix.After initial precipitation and filtration, perform a recrystallization from hot water. 6-Amino-9H-purine-8-sulfonic acid is typically more soluble in hot water than adenine, allowing for effective separation upon cooling.
Problem 3: Difficulty with Product Isolation
Potential CauseScientific ExplanationRecommended Solution
Product Remains Soluble 6-Amino-9H-purine-8-sulfonic acid is a zwitterionic compound and has some solubility in acidic aqueous solutions, which can lead to losses during filtration.After quenching on ice, allow the mixture to stand in an ice bath for an extended period (1-2 hours) to maximize precipitation. Ensure the pH is near the isoelectric point of the product, which minimizes its solubility, before final filtration. This may require careful addition of a base like NaOH or NH₄OH.
Fine, Colloidal Precipitate Rapid precipitation can sometimes form very fine particles that are difficult to collect by filtration and can pass through standard filter paper.Use a fine-porosity filter funnel (e.g., a Büchner funnel with fine filter paper or a fritted glass filter). If the precipitate is extremely fine, centrifugation followed by decantation of the supernatant can be an effective alternative to filtration.

Part 3: Optimized Experimental Protocol

This protocol is a synthesized methodology based on established principles of purine chemistry and electrophilic aromatic substitution.

Objective: To synthesize 6-Amino-9H-purine-8-sulfonic acid from adenine.

Materials:

  • Adenine (99%+)

  • Fuming Sulfuric Acid (20% free SO₃)

  • Deionized Water

  • Crushed Ice

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and hotplate with oil bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add adenine (e.g., 5.0 g). In a fume hood, slowly add fuming sulfuric acid (25 mL) to the flask with gentle stirring.

  • Sulfonation: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture in an oil bath to 110°C with continuous stirring. Maintain this temperature for 36 hours. The mixture should become a dark, viscous solution.

  • Reaction Quenching: Prepare a 1 L beaker containing approximately 250 g of crushed ice. While vigorously stirring the ice, slowly and carefully pour the hot reaction mixture into the beaker. Caution: This is an exothermic process. Add the acid mixture in a slow stream to control the temperature.

  • Precipitation: A white or off-white precipitate should form. Continue stirring the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with ice-cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol to aid in drying.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Part 4: Data & Visualization

Table 1: Key Parameters for Adenine Sulfonation
ParameterRecommended ValueRationale
Sulfonating Agent Fuming H₂SO₄ (20% SO₃)Provides a high concentration of the SO₃ electrophile necessary for the reaction.[1]
Reagent Ratio Adenine as limiting reagentFuming sulfuric acid serves as both reagent and solvent.
Temperature 100-120 °CBalances the need for sufficient activation energy with the risk of thermal degradation.
Reaction Time 24-48 hoursEnsures sufficient time for the thermodynamically favored C8 product to form.
Typical Yield 40-60%Yields are moderate due to competing side reactions and potential degradation.
Diagrams

Synthesis_Pathway Adenine Adenine (6-Amino-9H-purine) Reagent Fuming H₂SO₄ (SO₃) 110°C, 36h Adenine->Reagent Product 6-Amino-9H-purine-8-sulfonic acid Reagent->Product Electrophilic Aromatic Substitution

Caption: Synthesis pathway for 6-Amino-9H-purine-8-sulfonic acid.

Troubleshooting_Flowchart start Low Yield or No Product check_reagent Was Sulfonating Agent Fresh? start->check_reagent check_temp Was Reaction Temp. 100-120°C? check_time Was Reaction Time >24 hours? check_temp->check_time Yes sol_temp Solution: Adjust temperature. Avoid overheating. check_temp->sol_temp No check_reagent->check_temp Yes sol_reagent Solution: Use fresh, dry reagent & glassware. check_reagent->sol_reagent No sol_time Solution: Increase reaction time to favor C8 product. check_time->sol_time No

Caption: Troubleshooting flowchart for low yield issues.

References

  • Yuan, F., et al. (2020). Sulfonylation sites for adenine and its nucleosides/nucleotides. ScienceDirect.
  • Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Sulfonation. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Purine Sulfonic Acids

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and researchers struggling with the anomalous and often frustrating solubility behaviors of purine sulfonic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and researchers struggling with the anomalous and often frustrating solubility behaviors of purine sulfonic acids. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing instead on the thermodynamic causality of precipitation and providing self-validating protocols to permanently resolve these bottlenecks.

Core Diagnostics: The Mechanics of Insolubility

Q: Why do purine sulfonic acids exhibit such intractable solubility profiles in both aqueous and organic media? A: The insolubility of purine sulfonic acids is a thermodynamic issue driven by conflicting molecular forces. The purine ring system is highly hydrophobic and planar, promoting strong intermolecular π-π stacking and hydrogen bonding, which results in an exceptionally high 1[1].

When a sulfonic acid moiety (-SO₃H) is introduced, the molecule becomes ampholytic. In aqueous environments, the basic nitrogen atoms on the purine ring (e.g., N1, N3, N7) protonate, while the strongly acidic sulfonic group deprotonates. This creates a tightly bound zwitterionic network. At the compound's isoelectric point (pI), the net charge is zero, maximizing crystal packing efficiency and completely 2[2].

Troubleshooting Guide: Scenario-Based Interventions

Issue A: Solvent-Shift Precipitation

  • Symptom: "My purine sulfonic acid dissolves perfectly in 100% DMSO, but precipitates immediately as a milky suspension when diluted into a physiological buffer (pH 7.4) for my cellular assay."

  • Causality: This is a classic solvent-shift nucleation event. DMSO effectively disrupts the crystal lattice, but upon rapid dilution into water, the hydrophobic purine cores aggregate via hydrophobic collapse faster than the polar sulfonic acid groups can coordinate with water molecules[3].

  • Solution: Pre-complexation with Cyclodextrins. Before diluting into the aqueous buffer, complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the purine ring, while the hydrophilic exterior maintains aqueous solubility, 1[1].

Issue B: Refractory Aqueous Suspensions

  • Symptom: "I attempted to force the compound into solution by adjusting the pH, but it remains a cloudy suspension regardless of continuous stirring."

  • Causality: You are likely operating too close to the compound's pKa, resulting in a partial zwitterionic state, or the chosen counter-ion (e.g., Na⁺) is too small to sufficiently disrupt the strong intermolecular lattice forces[4].

  • Solution: Bulky Counter-Ion Salt Formation. Shift the pH at least 2 units away from the pKa of the ionizable groups. If standard sodium or potassium salts fail, utilize bulky counter-ions like tetrabutylammonium or choline to form a purine-based ionic liquid (IL). The steric bulk of these counter-ions prevents the purine rings from re-aligning into a crystalline lattice, drastically lowering the melting point and2[2].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Phase-Solubility Profiling & Cyclodextrin Complexation

Purpose: To determine the exact stoichiometric ratio required to solubilize the purine sulfonic acid without precipitating in downstream biological assays.

  • Preparation of Host Solutions: Prepare a series of HP-β-CD solutions in your target physiological buffer (e.g., PBS, pH 7.4) ranging from 0 to 50 mM.

  • Saturation: Add an excess amount (beyond the expected solubility limit) of the solid purine sulfonic acid to each HP-β-CD solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Quantification): Analyze the filtrate via HPLC-UV. Plot the molar concentration of the dissolved purine sulfonic acid against the HP-β-CD concentration. A linear phase-solubility (AL-type) diagram confirms a 1:1 inclusion complex. The slope of this line validates the stability constant ( K1:1​ ), mathematically proving the formulation's stability before in vivo application[1].

Protocol 2: Synthesis of Purine-Based Ionic Liquids (ILs)

Purpose: To permanently alter the physical state of the API from a high-melting-point crystal to a highly soluble liquid or amorphous solid salt.

  • Deprotonation: Suspend the purine sulfonic acid in a polar aprotic solvent (e.g., DMF) and add 1.05 equivalents of a strong, bulky base, such as tetrabutylammonium hydroxide (TBAOH) or choline hydroxide.

  • Reaction: Stir the mixture at 60°C for 12 hours under an inert nitrogen atmosphere to facilitate complete proton transfer.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting viscous liquid or amorphous solid with a non-polar solvent (e.g., diethyl ether) to remove unreacted base and impurities. Dry under a high vacuum for 24 hours.

  • Self-Validation (Characterization): Perform Differential Scanning Calorimetry (DSC). The absence of a sharp endothermic melting peak (characteristic of the original crystalline purine sulfonic acid) validates the successful disruption of the crystal lattice and formation of the IL[2].

Quantitative Data: Solubility Enhancement Comparison

The following table synthesizes the expected quantitative outcomes of various solubility enhancement strategies applied to purine derivatives:

Enhancement StrategyPrimary Mechanism of ActionTypical Fold-Increase in Aqueous SolubilityThermodynamic StabilityBest Application Phase
pH Adjustment (>2 units from pKa) Ionization of sulfonic/purine groups5x - 20xLow (Prone to solvent-shift)Early in vitro screening[4]
Co-solvency (10% DMSO/PEG) Disruption of hydration shell10x - 50xModerateCell-free biochemical assays[1]
Cyclodextrin Complexation Hydrophobic core encapsulation50x - 150xHigh (Dependent on K1:1​ )Cell-based assays & In vivo[1][3]
Ionic Liquid / Bulky Salt Formation Crystal lattice disruption200x - 870xVery High (Permanent state change)Formulation & Drug Delivery[2]

Decision Workflow

G A Purine Sulfonic Acid Precipitation Detected B Determine Isoelectric Point (pI) A->B C Is Assay pH Near pI? B->C D Adjust pH >2 Units From pKa C->D Yes E Assess Application Constraints C->E No D->E F In Vitro Assays: Use Co-solvents (DMSO) E->F G In Vivo / Biological: Cyclodextrin Complexation E->G H Formulation / Storage: Synthesize Ionic Liquid E->H

Decision matrix for resolving purine sulfonic acid solubility failures.

References

  • MDPI. "Synthesis of Purine-Based Ionic Liquids and Their Applications." Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in Purine Sulfonylation

Welcome to the Technical Support Center for purine sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in purine sulfonylation?

    • How do I control regioselectivity (e.g., N9 vs. N7 vs. exocyclic amino group)?

    • What is the role of the base and how do I choose the correct one?

    • How does temperature influence the reaction outcome?

    • My starting material is degrading. What are the likely causes?

  • Troubleshooting Guides

    • Problem 1: Polysulfonylation is observed in my product mixture.

    • Problem 2: The reaction is yielding the wrong regioisomer (e.g., N7 instead of N9).

    • Problem 3: Low or no yield of the desired sulfonated purine.

  • Experimental Protocols

    • General Protocol for Regioselective N9 Sulfonylation of Guanine Derivatives.

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in purine sulfonylation?

The primary challenges in purine sulfonylation revolve around controlling reactivity and selectivity. The purine core possesses multiple nucleophilic sites, leading to several potential side reactions:

  • Polysulfonylation: The addition of more than one sulfonyl group to the purine ring or its substituents. This is often caused by using an excess of the sulfonating agent or reaction conditions that are too harsh.[1]

  • Lack of Regioselectivity: Purines like adenine and guanine have multiple nitrogen atoms (e.g., N1, N3, N7, N9) and an exocyclic amino group (N6 in adenine, N2 in guanine), all of which can potentially be sulfonated.[2][3] The desired site of sulfonylation often depends on the specific research goal, with N9 being a common target for modifying nucleosides.[2]

  • N- vs. O-Sulfonylation: For purines with hydroxyl groups (like guanine and its derivatives, or the ribose moiety in nucleosides), competition between N-sulfonylation and O-sulfonylation can occur. Studies on adenine nucleosides show that the hydroxyl groups on the ribose moiety are often preferred sulfonylation sites.[2]

  • Ring Opening/Degradation: The purine ring system can be sensitive to harsh reaction conditions. Strong bases or highly reactive electrophiles can lead to the degradation of the starting material or the desired product.[4]

  • Reaction with Solvent: Some solvents can participate in the reaction, leading to unexpected byproducts.

How do I control regioselectivity (e.g., N9 vs. N7 vs. exocyclic amino group)?

Controlling where the sulfonyl group attaches is critical and depends on a combination of electronic and steric factors.

  • Protecting Groups: The most reliable method is to use protecting groups to block reactive sites other than the desired one. For instance, to achieve N9 sulfonylation on guanine, the exocyclic N2 amine and the O6 lactam oxygen can be protected.[5]

  • Steric Hindrance: The choice of sulfonating agent and the structure of the purine itself can sterically direct the reaction. Bulky sulfonyl chlorides may preferentially react at the less hindered N9 position over the more sterically crowded N7 position.

  • Reaction Conditions:

    • Base: The choice of base can significantly influence regioselectivity.[6] A non-nucleophilic, sterically hindered base like proton sponge can selectively deprotonate one nitrogen over another.

    • Solvent: The solvent can affect the reactivity of different nucleophilic centers. Aprotic polar solvents like DMF or acetonitrile are common.

    • Kinetic vs. Thermodynamic Control: At lower temperatures (kinetic control), the reaction may favor the most accessible and nucleophilic site, which is often the N9 position in adenine.[2] At higher temperatures (thermodynamic control), a more stable isomer may be formed, which could be different.

A systematic study on the sulfonylation of adenine and its nucleosides found that for the adenine base itself, the N9H on the imidazole ring was the major sulfonylation site.[2] For guanine derivatives, both N7 and N9 are potential sites of direct glycosylation, a reaction analogous to sulfonylation.[3]

What is the role of the base and how do I choose the correct one?

The base plays a crucial role in sulfonylation reactions. Its primary functions are to deprotonate the purine, increasing its nucleophilicity, and to scavenge the HCl generated when using sulfonyl chlorides.

The choice of base can steer the regioselectivity of the reaction.[6] For example, in the sulfonylation of pyridine, a related N-heterocycle, switching from DABCO to N-methylpiperidine significantly improved the regioselectivity.[6]

Table 1: Comparison of Common Bases in Sulfonylation

BaseTypepKa (Conjugate Acid)Common Applications & Considerations
Triethylamine (TEA) Tertiary Amine~10.7Standard, inexpensive, and effective HCl scavenger. Can sometimes lead to side reactions.
DIPEA (Hünig's Base) Sterically Hindered Amine~11Less nucleophilic than TEA, reducing potential side reactions. Good for sensitive substrates.
Pyridine Aromatic Amine~5.2Acts as a base and sometimes as a nucleophilic catalyst. Can be a solvent.
DMAP Catalyst~9.7Often used in catalytic amounts with a stoichiometric base like TEA to accelerate the reaction.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3Heterogeneous base, useful for simpler substrates. Can be slow.
Sodium Hydride (NaH) Strong, Non-nucleophilic~35Used for complete deprotonation of less acidic N-H bonds. Requires anhydrous conditions.
How does temperature influence the reaction outcome?

Temperature is a critical parameter for controlling both the rate and selectivity of the reaction.

  • Reaction Rate: As with most reactions, higher temperatures increase the reaction rate. However, this can also increase the rate of side reactions and degradation.

  • Selectivity: Temperature can be used to switch between kinetic and thermodynamic products. Cryogenic conditions (e.g., -78 °C or -30 °C) are often necessary, especially during the initial activation and addition steps, to prevent side reactions and improve selectivity.[7] In some photocatalytic systems, temperature can even be used to switch between sulfonylation and arylation pathways using the same starting materials.[8]

  • Stability: Purine derivatives and sulfonylating agents can be unstable at elevated temperatures. Running the reaction at the lowest effective temperature is generally advisable.

My starting material is degrading. What are the likely causes?

Degradation of the purine starting material is a common issue, often pointing to overly harsh reaction conditions.

  • Strong Base: Using a base that is too strong (e.g., NaH) when a milder one (e.g., TEA) would suffice can lead to decomposition.

  • High Temperature: As mentioned, elevated temperatures can cause degradation.[9] It is crucial to maintain the recommended temperature, especially for sensitive substrates.

  • Reactive Sulfonylating Agent: Some sulfonylating agents, like triflic anhydride (Tf₂O), are extremely reactive and can cause charring or complex side reactions if not handled carefully at low temperatures.[7]

  • Presence of Water: Many sulfonylating agents react violently with water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the reagent and potential degradation of the starting material.

Troubleshooting Guides

Problem 1: Polysulfonylation is observed in my product mixture.
  • Symptom: Mass spectrometry analysis shows peaks corresponding to the addition of two or more sulfonyl groups.

  • Probable Cause: The concentration of the active sulfonating agent is too high relative to the purine substrate. This can be due to adding the reagent too quickly or using an incorrect stoichiometric ratio.

  • Solution Workflow:

    Caption: Troubleshooting workflow for polysulfonylation.

Problem 2: The reaction is yielding the wrong regioisomer (e.g., N7 instead of N9).
  • Symptom: NMR and/or mass spectrometry confirms the formation of an undesired regioisomer.

  • Probable Cause: The reaction conditions favor the formation of the undesired isomer. This could be due to the choice of base, solvent, or temperature, which influences the relative nucleophilicity of the different nitrogen atoms.

  • Solution Strategy:

    • Protecting Groups: The most robust solution is to introduce a protecting group on the nitrogen you wish to block (e.g., protect N7 to force reaction at N9). This provides the highest level of control.

    • Modify the Base: As demonstrated in related heterocycles, the base can have a profound effect on regioselectivity.[6] If using a small base like TEA, try a bulkier, non-nucleophilic base like DIPEA or 2,6-lutidine.

    • Change the Solvent: Altering the solvent polarity can change which nitrogen is more effectively solvated and, therefore, which is more nucleophilic. Try switching from a polar aprotic solvent like DMF to a less polar one like THF or dichloromethane.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -40°C or -78°C) to favor the kinetically controlled product, which is often the less sterically hindered N9 isomer.[7]

    G cluster_Regioselectivity Controlling Regioselectivity (N9 vs. N7) Start Undesired Isomer Formed Protect Use Protecting Group on N7 Start->Protect Most Robust Base Change Base (e.g., TEA -> DIPEA) Start->Base Easier to Screen Solvent Change Solvent (e.g., DMF -> THF) Start->Solvent Temp Lower Temperature (-78°C) Start->Temp Result Desired N9 Isomer Protect->Result Base->Result Solvent->Result Temp->Result

    Caption: Decision tree for controlling regioselectivity.

Problem 3: Low or no yield of the desired sulfonated purine.
  • Symptom: TLC or LC-MS analysis shows unreacted starting material and no desired product.

  • Probable Cause: The reaction is not proceeding due to insufficient activation of the purine, an inactive sulfonating agent, or inappropriate temperature.

  • Solution Strategy:

    • Check Reagents: Ensure the sulfonating agent (e.g., sulfonyl chloride) has not hydrolyzed. It should be fresh or stored under anhydrous conditions. Ensure the solvent is anhydrous.

    • Increase Basicity: The chosen base may not be strong enough to deprotonate the purine effectively. If using a mild base like K₂CO₃, consider moving to an amine base like TEA or DIPEA. For very weakly acidic purines, a stronger base like NaH may be required, but proceed with caution to avoid degradation.

    • Increase Temperature: If the reaction is clean but incomplete at low temperatures, a modest increase in temperature may be necessary to drive it to completion. Try moving from 0°C to room temperature. Monitor carefully for the appearance of byproducts.

    • Add a Catalyst: For stubborn reactions, adding a catalytic amount (5-10 mol%) of DMAP can significantly accelerate the rate of sulfonylation.

Experimental Protocols

General Protocol for Regioselective N9 Sulfonylation of a Protected Guanine Derivative

This protocol is a representative example and may require optimization for your specific substrate.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the protected guanine derivative (1.0 eq).

    • Add anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M concentration).

    • Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Deprotonation:

    • Add the chosen base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.

    • Stir the mixture at this temperature for 15-30 minutes to allow for complete deprotonation.

  • Sulfonylation:

    • Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Schmalzbauer, M., et al. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal. Available from: [Link]

  • Gao, F., et al. (2018). Temperature Controlled Selective C-S or C-C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters, 20(3), 648-651. Available from: [Link]

  • Schmalzbauer, M., et al. (2017). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. Angewandte Chemie International Edition, 56(39), 11835-11839. Available from: [Link]

  • Chen, M., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. ACS Central Science. Available from: [Link]

  • Wang, X., et al. (2022). Sulfonylation sites for adenine and its nucleosides/nucleotides. Talanta, 238, 123049. Available from: [Link]

  • Zaplinsky, E., et al. (2019). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry. Available from: [Link]

  • Mikhailopulo, I. A., & Sivets, G. G. (1993). Regioselectivity and mechanism of transpurination reactions in the guanine nucleosides series. Journal of the Chemical Society, Perkin Transactions 2, (2), 373-378. Available from: [Link]

  • Kan, T., et al. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Foods, 10(11), 2828. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of HPLC Separation for Polar Purine Compounds

Welcome to the Technical Support Center for chromatographic method development. Purine derivatives (e.g., adenine, guanine, xanthine, hypoxanthine, and uric acid) present unique challenges in High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. Purine derivatives (e.g., adenine, guanine, xanthine, hypoxanthine, and uric acid) present unique challenges in High-Performance Liquid Chromatography (HPLC). Because they are highly hydrophilic (LogP < 0) and amphoteric, they exhibit poor retention on standard reversed-phase (RP) C18 columns and are highly sensitive to mobile phase pH[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and physicochemical data to optimize purine separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) chromatography.

Method Selection Workflow

Before troubleshooting, ensure you have selected the correct chromatographic mode based on your detection requirements (e.g., Mass Spectrometry vs. UV/DAD).

HPLC_Workflow Start Polar Purine Mixture (LogP < 0, Amphoteric) Q1 Is Mass Spectrometry (MS) compatibility required? Start->Q1 HILIC HILIC Mode (ZIC-HILIC, Amide, or Diol) Q1->HILIC Yes (Requires volatile buffers) IP_RP Ion-Pairing RP-LC (C18 + Ion-Pairing Reagent) Q1->IP_RP No (UV/DAD detection only) PGC Porous Graphitic Carbon (PGC) Q1->PGC Yes (Alternative to HILIC) Opt_HILIC Mobile Phase: Acetonitrile / Water 10-20 mM Amm. Formate pH 3.0 - 5.0 HILIC->Opt_HILIC Opt_IP Mobile Phase: Methanol / Buffer 5-12 mM TBA-OH pH 5.5 - 7.0 IP_RP->Opt_IP Opt_PGC Mobile Phase: Water / Acetonitrile 0.1% Formic Acid PGC->Opt_PGC

Decision tree for selecting the optimal HPLC separation mode for polar purines based on detection.

Physicochemical Properties of Common Purines

Understanding the pKa and lipophilicity (LogP) of your analytes is critical. Purines ionize differently depending on the pH, which directly dictates their partitioning behavior in HILIC and their electrostatic interactions in IP-RP[1].

Purine DerivativepKa1 (Acidic/Basic)pKa2 (Acidic/Basic)LogPPredominant Charge at pH 4.0Predominant Charge at pH 7.0
Adenine 4.15 (Basic, N1)9.80 (Acidic, N9)-0.09+1 / NeutralNeutral
Guanine 3.30 (Basic, N7)9.20 (Acidic, N1)-0.83NeutralNeutral
Hypoxanthine 1.90 (Basic, N7)8.90 (Acidic, N1)-0.73NeutralNeutral
Xanthine 7.50 (Acidic, N3)11.10 (Acidic, N1)-0.89NeutralNeutral
Uric Acid 5.40 (Acidic, N9)9.80 (Acidic, N3)-1.10Neutral-1 (Anionic)

Troubleshooting FAQs

Q1: Why do my purine analytes elute in the void volume on a standard C18 column? Causality: Standard C18 stationary phases rely on hydrophobic interactions. Purines possess multiple nitrogen atoms capable of hydrogen bonding, resulting in highly negative LogP values (extreme hydrophilicity)[1]. Because the thermodynamic drive to partition into the hydrophobic C18 phase is virtually nonexistent, the compounds are swept out with the mobile phase front. Solution: Abandon standard reversed-phase conditions. Switch to HILIC to utilize a hydrophilic partitioning mechanism[2], or add an ion-pairing reagent (e.g., Tetrabutylammonium hydroxide) to your RP method to create a dynamic ion-exchange surface[3].

Q2: I switched to HILIC, but I am seeing severe peak tailing and retention time shifts. How do I fix this? Causality: In HILIC, retention is primarily driven by the analyte partitioning into a water-rich layer immobilized on the polar stationary phase[2]. However, secondary electrostatic interactions occur between the basic nitrogen atoms of the purines and unreacted, negatively charged silanol groups on the silica support. If your buffer concentration is too low, these secondary interactions dominate, causing peak tailing and irreproducibility[4]. Solution: Ensure your aqueous mobile phase contains at least 10–20 mM of a volatile buffer (e.g., ammonium formate or ammonium acetate) to provide sufficient ionic strength to mask these silanol interactions[4]. Adjust the pH to 3.5–4.5 to control the ionization state of both the analytes and the stationary phase[5].

Q3: I am using Ion-Pairing Chromatography (IPC) with tetrabutylammonium hydroxide (TBA-OH), but my baseline is drifting severely during gradient elution. What is the cause? Causality: TBA-OH contains four lipophilic butyl chains that embed into the C18 stationary phase, creating a positively charged surface that retains purines via anion-exchange and induced dipole interactions[6]. Because TBA-OH is a bulky molecule, it requires a significant amount of time to reach a dynamic equilibrium between the mobile phase and the stationary phase. During a gradient, the changing organic concentration constantly disrupts this equilibrium, causing baseline drift and shifting retention times[3]. Solution: IPC is best performed isocratically. If a step-gradient is absolutely necessary to elute tightly bound species, you must implement a prolonged re-equilibration step (minimum 20 column volumes) before the next injection[6].

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Purines (MS-Compatible)

This protocol utilizes a zwitterionic (ZIC-HILIC) or amide column, which provides excellent retention for polar nucleobases[5].

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 100 mM Ammonium formate, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Step 2: Pump Configuration

    • Set the pump to deliver a working isocratic mixture of 10% A and 90% B. Note: In HILIC, the organic solvent is the weak solvent. The final buffer concentration in the column will be 10 mM, which is sufficient to mask silanols without precipitating in high acetonitrile[4].

  • Step 3: Column Equilibration

    • Flush the column with 50 column volumes of the 10:90 (A:B) mixture. HILIC requires longer equilibration than RP-LC to establish the immobilized water layer[2].

  • Step 4: Self-Validation System Check

    • Inject toluene (or uracil) to determine the void volume ( t0​ ).

    • Inject a standard of guanosine as a retention marker.

    • Validation Criteria: The system is ready for sample analysis ONLY IF the retention factor ( k′ ) of guanosine is ≥2.5 and the asymmetry factor ( As​ ) is between 0.9 and 1.2. If k′<2.5 , increase the acetonitrile concentration to 95%.

Protocol B: Ion-Pairing RP-LC Method (UV/DAD Optimized)

This protocol is designed for laboratories relying on UV detection and requires the simultaneous separation of purines and other acidic metabolites[3].

  • Step 1: Mobile Phase Preparation

    • Buffer A: 10 mM monobasic potassium phosphate, 12 mM tetrabutylammonium hydroxide (TBA-OH), 0.125% methanol, adjusted to pH 7.00[6].

    • Buffer B: 100 mM monobasic potassium phosphate, 2.8 mM TBA-OH, 30% methanol, adjusted to pH 5.50[6].

  • Step 2: Column Selection & Temperature

    • Install a fully endcapped ODS-C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to a stable 10 °C to enhance the interaction between the ion-pairing reagent and the stationary phase[6].

  • Step 3: Equilibration & Self-Validation System Check

    • Pump Buffer A at 1.0 mL/min.

    • Validation Criteria: Monitor the UV baseline at 260 nm. The system is validated for injection only when the baseline drift is <1 mAU/min over a 10-minute window.

    • Inject a standard mixture of hypoxanthine and uric acid. The resolution ( Rs​ ) must be ≥1.5 .

  • Step 4: Gradient Execution

    • Run 100% Buffer A for 25 minutes to separate the highly polar purines, followed by a step gradient to Buffer B to elute late-eluting hydrophobic impurities[6].

References

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. nih.gov. Available at:[Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. researchgate.net. Available at:[Link]

  • Partition coefficients of some purine derivatives and its application to pharmacokinetics. academia.edu. Available at:[Link]

  • Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism - PubMed. nih.gov. Available at:[Link]

  • WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines. google.com (Patents).
  • HILIC–MS Sensitivity without Silica - LCGC International. chromatographyonline.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Streaking in TLC of Adenine Derivatives

An in-depth guide to diagnosing and resolving streaking issues in the Thin-Layer Chromatography (TLC) of adenine derivatives. As a Senior Application Scientist, I've frequently encountered researchers facing challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to diagnosing and resolving streaking issues in the Thin-Layer Chromatography (TLC) of adenine derivatives.

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with the chromatography of nitrogen-containing heterocycles like adenine and its derivatives. These molecules, due to their inherent basicity and polarity, are particularly prone to producing streaks rather than sharp, defined spots on a standard silica gel TLC plate. This guide is designed to provide a systematic, cause-and-effect approach to troubleshooting and eliminating this common problem, ensuring you can achieve clean, reproducible separations.

The core of the issue lies in the interaction between the analyte and the stationary phase. Adenine derivatives, being basic, can engage in strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1][2][3][4][5][6] This leads to a non-ideal partitioning process where a portion of the analyte molecules "stick" to the origin or move very slowly, while the rest travel with the mobile phase, resulting in a continuous streak or "tailing" spot.

This guide will walk you through a series of questions and answers to diagnose the specific cause of streaking in your experiment and provide actionable, field-proven protocols to resolve it.

Frequently Asked Questions (FAQs)

Q1: Why is my adenine derivative streaking on the TLC plate? It looks like a long comet, not a spot.

This is the most common issue and can stem from several factors, often acting in combination. Here's a breakdown of the primary causes:

  • Analyte-Stationary Phase Interaction: Adenine's amine functionalities make it a basic compound. Standard silica gel is acidic due to surface silanol groups (Si-OH).[1][2][7] This acid-base interaction causes your basic analyte to bind too strongly to the plate, resulting in tailing or streaking.[2][3]

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking for any compound.[3][4][8][9][10] The mobile phase becomes saturated with the analyte at the origin and cannot move all of it up the plate efficiently, leaving a trail behind.[2][10]

  • Inappropriate Sample Solvent: If you dissolve your sample in a solvent that is too strong or polar (e.g., methanol) for a normal-phase separation, it can disrupt the stationary phase at the point of application. This leads to a poorly formed initial spot that will inevitably streak upon development.[3][11]

  • Low Sample Solubility: If your compound is not fully dissolved in the spotting solvent, insoluble particles will remain at the baseline and smear upwards during development.

  • Compound Degradation: The acidic surface of silica gel can sometimes cause sensitive compounds to decompose, and the resulting mixture of products appears as a streak.[2]

Q2: I think I might be overloading the plate. How can I confirm this and what is the correct concentration to use?

Sample overloading is the first thing you should rule out, as it's the simplest problem to fix.

Diagnosis: A classic sign of overloading is a streak that is very intense at the baseline and fades as it moves up the plate. If you dilute your sample and the streak resolves into a sharp spot, you've found your culprit.[6][10]

Solution: Prepare a series of dilutions of your sample and run them side-by-side on the same TLC plate.

  • Recommended Concentration: A good starting concentration for qualitative TLC is approximately 0.1-1 mg/mL.[12]

  • Spotting Volume: Apply a very small volume, typically 0.5-2 µL.[13] The goal is to create a starting spot that is no more than 1-2 mm in diameter.[6][9] Multiple small applications, allowing the solvent to dry in between, are better than one large application.[14]

Q3: My compound is basic. How does this specifically cause streaking on silica gel, and how do I fix it?

This gets to the chemical heart of the problem. The interaction between your basic analyte and the acidic stationary phase must be neutralized.

The Mechanism: Silica gel's surface is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms in your adenine derivative can be protonated by these groups, forming a strong ionic bond that effectively immobilizes the molecule. This process occurs to varying degrees, leading to tailing.

The Solution: Mobile Phase Modification The most effective way to combat this is to add a small amount of a competitive base to your mobile phase. This additive will neutralize the acidic sites on the silica, allowing your compound of interest to travel up the plate unimpeded.[4][15]

  • Triethylamine (TEA): This is the industry standard. Add a small percentage, typically 0.5-2% (v/v), to your eluent.[1][2][4][5] TEA is volatile and will evaporate with the rest of the mobile phase, so it generally doesn't interfere with visualization.

  • Ammonia (NH₄OH): A solution of ammonia in methanol or as aqueous ammonium hydroxide is also highly effective. A common practice is to add 1-2% of concentrated ammonium hydroxide to the polar component (e.g., methanol) of your mobile phase.[2][3][4]

A tailing spot on a diagnostic TLC is a strong indicator that you will see streaking or poor peak shape during column chromatography.[4] Optimizing the modifier concentration on the TLC plate first is a crucial step.[4]

Q4: I've tried adding triethylamine, but I'm still getting some streaking. What else can I do?

If a basic modifier doesn't completely solve the problem, or if you prefer to avoid amines, consider changing your stationary phase.

  • Alumina (Al₂O₃) Plates: Alumina is a basic stationary phase and is often a better choice for the separation of basic compounds.[2] The interactions that cause streaking on silica are absent on alumina.

  • Reversed-Phase (RP) Plates: For polar amines, reversed-phase TLC (e.g., on C18-bonded silica plates) can be an excellent alternative.[15][16] Here, the stationary phase is non-polar, and you would use a polar mobile phase (like acetonitrile/water or methanol/water).[16] To improve spot shape in RP-TLC, you might add a small amount of an acid (like formic or acetic acid) to the mobile phase to ensure the amine is consistently protonated.[15]

Q5: Could the solvent I use to dissolve my sample be the issue?

Absolutely. The sample should be dissolved in the least polar solvent possible that provides good solubility.[1][11] Using a highly polar solvent like methanol to spot a sample on a silica gel plate that will be run in a non-polar mobile phase (e.g., hexane/ethyl acetate) can create a "solvent effect" where the spot spreads out at the origin, leading to broad bands or streaks.[3] Dichloromethane or a small amount of ethyl acetate are often better choices for sample dissolution in normal-phase TLC.[1]

Troubleshooting Summary

Problem Observed Primary Cause(s) Recommended Solution(s)
Long, Fading Streak Sample OverloadingDilute the sample (target 0.1-1 mg/mL). Apply a smaller volume (1-2 µL).[6][8][10][17]
"Tailing" or "Comet" Shape Strong Acid-Base InteractionAdd a basic modifier to the mobile phase (e.g., 0.5-2% Triethylamine or Ammonia).[2][4]
Persistent Tailing Analyte Incompatible with SilicaSwitch to a basic stationary phase (Alumina) or a reversed-phase plate (C18).[2][15]
Broad or Ring-Shaped Spot Inappropriate Sample SolventDissolve the sample in a less polar solvent (e.g., Dichloromethane instead of Methanol).[1][3][11]
Streak from Baseline Poor Sample SolubilityEnsure the sample is fully dissolved before spotting. Filter if necessary.

Visual Troubleshooting Guides

Workflow for Diagnosing and Solving Streaking

This diagram outlines a systematic approach to troubleshooting. Start with the simplest fix (dilution) and proceed to more complex modifications if the problem persists.

G start Streaking Observed in TLC dilute Step 1: Dilute Sample (e.g., 10-fold) and Re-spot start->dilute check_spot Is the spot sharp? dilute->check_spot add_modifier Step 2: Modify Mobile Phase Add 1% Triethylamine or Ammonia check_spot->add_modifier No problem_solved Problem Solved check_spot->problem_solved Yes check_spot2 Is the spot sharp? add_modifier->check_spot2 change_sp Step 3: Change Stationary Phase Try Alumina or C18 Reversed-Phase check_spot2->change_sp No check_spot2->problem_solved Yes end Consult Advanced Techniques (e.g., 2D-TLC, different solvent system) change_sp->end

Caption: A systematic workflow for troubleshooting streaking in TLC.

Mechanism of a Basic Modifier

This diagram illustrates how a basic additive like Triethylamine (TEA) prevents streaking of a basic analyte (Adenine Derivative) on a silica gel surface.

G Figure 2: Interaction at the Silica Surface cluster_0 A) Without Modifier (Streaking) cluster_1 B) With Triethylamine (TEA) Modifier (Sharp Spot) silica1 Silica Surface Si-OH Si-OH Si-OH adenine1 Adenine Derivative (Basic) adenine1->silica1:f0  Strong Interaction (H-Bonding / Protonation) silica2 Silica Surface Si-O⁻•••H-N⁺Et₃ Si-O⁻•••H-N⁺Et₃ tea TEA tea->silica2:f0  TEA neutralizes  acidic sites adenine2 Adenine Derivative (Free to move) adenine2->adenine2 Elutes Normally

Caption: How a basic modifier prevents analyte-stationary phase interactions.

Experimental Protocols

Protocol 1: Systematic Dilution for Spot Optimization
  • Prepare Stock Solution: Create a stock solution of your dried sample in a suitable, minimally polar solvent (e.g., dichloromethane) at a concentration of approximately 2 mg/mL.

  • Serial Dilution: Create three dilutions from this stock:

    • Dilution A (1:2): 100 µL stock + 100 µL solvent (Final conc. ~1 mg/mL)

    • Dilution B (1:10): 100 µL stock + 900 µL solvent (Final conc. ~0.2 mg/mL)

    • Dilution C (1:20): 50 µL stock + 950 µL solvent (Final conc. ~0.1 mg/mL)

  • Spotting: On a single TLC plate, draw a light pencil line ~1 cm from the bottom. Mark four lanes. Spot 1 µL of the original stock, Dilution A, Dilution B, and Dilution C in their respective lanes. Ensure the spot diameter is <2 mm.[6][9]

  • Develop and Analyze: Develop the plate in your chosen mobile phase. Observe which concentration gives the sharpest, most well-defined spot without tailing. This is your optimal concentration for future runs.[10]

Protocol 2: Developing a Mobile Phase with a Basic Modifier
  • Select Base Solvents: Choose a standard solvent system appropriate for the polarity of your compound. A common starting point for many compounds of intermediate polarity is Hexane:Ethyl Acetate or Dichloromethane:Methanol.

  • Prepare the Eluent:

    • For a 1% TEA modification in a 100 mL system: Mix your primary solvents (e.g., 79 mL Dichloromethane, 20 mL Methanol) and then add 1 mL of Triethylamine.

    • For a 1% Ammonia modification in a 100 mL system: First, prepare an ammoniated methanol stock by adding 1 mL of concentrated NH₄OH to 99 mL of Methanol. Then, prepare your mobile phase using this stock (e.g., 80 mL Dichloromethane, 20 mL ammoniated methanol stock).

  • Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper against the chamber wall, wet with the eluent, and seal the chamber for at least 15-20 minutes to allow the atmosphere to become saturated with solvent vapors.[1][2] This ensures a uniform solvent front and reproducible results.

  • Develop and Compare: Run two TLC plates: one with your original mobile phase and one with the modifier-containing mobile phase. Compare the spot shape to confirm the efficacy of the additive.

By methodically addressing the potential causes of streaking, from sample concentration to the fundamental chemistry of the mobile and stationary phases, you can achieve high-quality, reliable TLC separations for your adenine derivatives.

References

  • Vertex AI Search. (2023, November 13).
  • Safrole.
  • Organomation.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
  • ChemBAM. TLC troubleshooting.
  • Sample Prepar
  • Chemistry LibreTexts. (2022, August 23).
  • Chemistry LibreTexts. (2022, May 5). 2.
  • Živković-Radovanović, V., & Vuckovic, M. (2008). Salting-out thin-layer chromatography (SOTLC) is a reversed-phase (RP) method....
  • ResearchGate. (2019, February 17).
  • Flieger, J., & Tatarczak, M. (2008, July 15). Influence of inorganic mobile phase additives on the retention and separation efficiency of selected amino acids in thin-layer chromatography on cellulose layers. PubMed. [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes.
  • Tips & Tricks for Thin-Layer Chrom
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Chemistry Hall. (2020, January 2).
  • LCGC. (2023, November 1).
  • Practical Science. (2025, September 4).
  • Thin Layer Chrom
  • (2021, April 1).
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • ResearchGate. (2016, July 27).
  • (2007, December 21). Use of Different Salt Solutions in Salting-Out TLC of Co(III) Complexes on Silica Gel.
  • MIT OpenCourseWare.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Bitesize Bio. (2025, June 3).
  • Chromatography Forum. (2013, May 3). Using salt instead of acids or buffers in mobile phase.
  • ResearchGate. TLC Separation of Amino Acids with a Green Mobile Phase | Request PDF.
  • J&K Scientific LLC. (2023, November 20).
  • Benchchem.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Chromatography Forum. (2008, June 16). Use of Sodium Chloride in mobile phase.
  • ResearchGate.
  • Chemistry LibreTexts. (2023, August 29). A.
  • MDPI. (2024, November 28).
  • Interchim – Blog. (2020, February 15).
  • LCGC International. (2020, December 19).
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • PubMed.
  • PubMed.
  • ResearchGate.

Sources

Optimization

Purine Analog Permeability &amp; Activation Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a common, frustrating bottleneck: promising purine analogs that exhibit sub-nanomolar po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a common, frustrating bottleneck: promising purine analogs that exhibit sub-nanomolar potency against isolated viral polymerases or cancer targets, but fail entirely in cell-based efficacy models.

The root cause almost always lies in the physiochemical nature of purine analogs. Because they are highly hydrophilic and polar, they cannot cross lipid bilayers via passive diffusion. Instead, they are entirely at the mercy of cellular influx transporters, efflux pumps, and rate-limiting intracellular kinases. This guide is designed to help you systematically diagnose and overcome these barriers using field-proven analytical workflows.

Diagnostic Workflow

Before modifying your compound, you must identify the exact point of failure. Use the workflow below to determine whether your analog is failing at the cell membrane (permeability/efflux) or inside the cytoplasm (metabolic activation).

PermeabilityTroubleshooting N1 Low Cellular Efficacy of Purine Analog N2 Quantify Intracellular Parent Drug (LC-MS/MS) N1->N2 N3 Low Intracellular Concentration N2->N3 Permeability Deficit N4 High Intracellular Concentration N2->N4 Adequate Entry N5 Assess ENT/CNT Expression Levels N3->N5 Check Influx N6 Evaluate Efflux (BCRP/P-gp Assays) N3->N6 Check Efflux N7 Quantify Intracellular Triphosphate (LC-MS/MS) N4->N7 Check Activation N8 Apply ProTide Technology N5->N8 Transporter Independent Delivery Needed N6->N8 Mask Efflux Recognition Motifs N7->N8 Kinase Bottleneck (Bypass 1st Phosphorylation)

Diagnostic workflow for troubleshooting purine analog cell permeability and metabolic activation.

Troubleshooting FAQs

Q1: Why does my purine analog show high biochemical potency, but zero efficacy in my target cell line? A: This is a classic hallmark of transporter dependence. Because purine analogs (like fludarabine or cladribine) are highly hydrophilic, they cannot enter cells via passive diffusion. Their cellular uptake is strictly mediated by1[1]. If your specific in vitro cell line is deficient in hENT1 expression, the drug will simply pool in the extracellular media. Actionable advice: Profile the ENT1/CNT3 expression of your cell line via Western blot before abandoning the compound.

Q2: My Caco-2 permeability assay shows an apparent permeability ( Papp​ ) of < 1 x 10−6 cm/s and an efflux ratio > 5. Is the drug unviable for oral dosing? A: Not necessarily; you may be looking at an in vitro artifact. Caco-2 cells are known to overexpress efflux transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), relative to the actual human intestine. Many purine analogs, especially those with halogen substitutions, are highly efficient 2[2]. You must run the Caco-2 assay in the presence of specific efflux inhibitors (see Protocol 1) to determine if the low permeability is due to poor intrinsic diffusion or localized efflux.

Q3: We confirmed the analog enters the cell (high intracellular parent drug), but we still see no efficacy. How do we fix this? A: You have hit a metabolic bottleneck. Purine analogs must be sequentially phosphorylated by intracellular kinases to their active triphosphate (NTP) form. For many synthetic analogs, the first phosphorylation step is rate-limiting because the host kinases do not efficiently recognize the modified nucleoside. To solve this, you should implement 3[3]. By masking a pre-phosphorylated monophosphate group with an aryloxy moiety and an amino acid ester, the molecule becomes lipophilic enough to enter cells via passive diffusion, completely bypassing both the ENT transporters and the initial rate-limiting kinase step[4].

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that prove the assay worked before you interpret the data.

Protocol 1: Caco-2 Bidirectional Permeability Assay with Efflux Inhibition

This protocol isolates passive permeability from active efflux, preventing false negatives in oral bioavailability screening.

  • Cell Seeding & Monolayer Formation: Seed Caco-2 cells on polycarbonate transwell inserts ( 1×105 cells/cm²). Culture for 21 days to ensure full differentiation and polarization.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber. If its Papp​ is > 0.5×10−6 cm/s, discard the well; the tight junctions are compromised, which would falsely elevate your analog's apparent permeability.

  • Compound Incubation: Add the purine analog (10 µM) to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Efflux Isolation (Causality Step): In parallel transwells, co-incubate the analog with 1 µM Ko143 (a specific BCRP inhibitor) and 10 µM Verapamil (a specific P-gp inhibitor). Because purine analogs are highly susceptible to BCRP[2], this step proves whether poor A-to-B transit is due to efflux pumping or intrinsic hydrophilicity.

  • Analysis: Sample the receiver chambers at 30, 60, and 120 minutes. Quantify via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 that drops to ~1 in the presence of Ko143 confirms BCRP-mediated efflux.

Protocol 2: Intracellular Nucleoside Triphosphate (NTP) Quantification via Ion-Pair LC-MS/MS

Standard reversed-phase LC cannot retain highly polar, negatively charged triphosphates. This optimized method ensures accurate quantification of the active metabolite.

  • Metabolic Quenching: Rapidly wash treated cells with ice-cold PBS. Immediately extract with 70% cold methanol (-20°C). Causality: Nucleotides undergo rapid degradation by intracellular phosphatases. Cold extraction instantly denatures these enzymes, preserving the transient triphosphate pools.

  • Self-Validation (Internal Standards): Spike the extraction buffer with heavy-isotope labeled NTPs (e.g., 13C5​ -ATP). Matrix effects in cell lysates cause unpredictable ion suppression in the mass spectrometer; the heavy isotopes ensure your absolute quantification is mathematically corrected for matrix variations.

  • Centrifugation & Drying: Centrifuge at 14,000 x g for 15 min at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Ion-Pair LC-MS/MS Analysis: Reconstitute the pellet and inject onto a C18 column.

    • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.

    • Mobile Phase B: Methanol.

    • Causality: While traditional triethylammonium acetate (TEAA) buffers provide retention, they severely suppress electrospray ionization (ESI). The 5 provides volatile ion-pairing, increasing the MS signal intensity for highly polar nucleotides by ~50-fold[5].

Quantitative Data: Permeability & Transporter Kinetics

Use this reference table to benchmark your novel purine analogs against established clinical compounds. Notice how the shift from a parent nucleoside to a ProTide dramatically alters the permeability profile.

CompoundAnalog TypePrimary Influx TransporterPrimary Efflux PumpPermeability ( Caco−2Papp​ )Clinical Delivery Strategy
Cladribine Purine NucleosideENT1, CNT3BCRPLow-Moderate ( ∼0.95×10−6 cm/s)IV / High-dose Oral
Fludarabine Purine NucleosideENT1, ENT2BCRPLowIV Administration
Remdesivir Purine ProTidePassive DiffusionP-gp (Moderate)HighIV (Due to rapid hepatic clearance)
Tenofovir Alafenamide Purine ProTidePassive DiffusionP-gpHighOral

Sources

Troubleshooting

Enhancing regioselectivity in purine substitution reactions

Welcome to the Advanced Therapeutics & Nucleoside Chemistry Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in medicinal chemistry: contro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Therapeutics & Nucleoside Chemistry Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in medicinal chemistry: controlling the regioselectivity of purine substitution reactions.

The ambident nature of the purine anion inherently leads to competing reactions at the N9 and N7 positions. Below, you will find our diagnostic workflows, troubleshooting FAQs, and self-validating protocols to help you rationally design your syntheses, whether you are targeting thermodynamic N9 products or kinetically controlled N7 isomers.

Diagnostic Workflow: Selecting Your Alkylation Strategy

Before diving into the troubleshooting guides, use the decision tree below to identify the optimal synthetic route based on your target regioisomer and available precursors.

Caption: Decision tree for selecting purine alkylation strategies based on target regioisomer.

Troubleshooting Guides & FAQs

Q1: Why am I getting a 1:1 mixture of N9 and N7 isomers during standard base-catalyzed alkylation of 6-chloropurine?

The Causality: When you deprotonate a purine using a standard base (like K₂CO₃ or NaH), you generate an ambident nucleophile. The negative charge is delocalized across the imidazole ring. While the N9-alkylated purine is generally the more stable thermodynamic product (due to favorable aromaticity and electronic distribution), the N7 position is often more nucleophilic and less sterically hindered in unsubstituted or small-substituted purines, leading to a kinetically driven mixture[1].

The Solution: You must alter the kinetic landscape. If you are using an alkyl halide, consider modifying the C6 position of the purine prior to alkylation. Introducing a bulky group (e.g., a cyclopropylamino or azolyl group) at C6 sterically shields the proximal N7 position, effectively blocking the electrophile's approach and forcing exclusive N9 alkylation[2].

Q2: I am synthesizing a carbocyclic nucleoside from an alcohol precursor. Direct SN2 is failing. How can I force N9 regioselectivity?

The Causality: Purines are relatively poor nucleophiles for displacing activated alcohols. Attempting to force the reaction often requires high temperatures, which exacerbates N7/N9 scrambling. The Solution: Transition to a Mitsunobu Coupling . The Mitsunobu reaction utilizes an alcohol and a nucleobase directly, activated by a dialkyl azodicarboxylate (e.g., DIAD) and triphenylphosphine. This method is highly N9-selective because the bulky phosphonium intermediate sterically restricts access to the N7 position during the nucleophilic attack[3],[4]. Furthermore, it proceeds with complete inversion of stereochemistry at the alcohol's chiral center, making it ideal for asymmetric nucleoside synthesis[3].

Q3: My biological assay requires the N7-alkylated isomer, but my reactions heavily favor N9. How do I reverse this preference?

The Causality: As mentioned, N9 is the thermodynamic sink. To trap the N7 isomer, you must operate under strict kinetic control and utilize specific Lewis acid coordination that favors N7 activation. The Solution: Use a direct N7 regioselective method employing SnCl₄ as a catalyst with tert-alkyl halides. The SnCl₄ coordinates preferentially with the purine ring in a manner that directs the bulky tert-alkyl carbocation to the N7 position under kinetically controlled conditions (low temperature, specific solvent polarity)[5]. See Protocol 2 below.

Q4: Are there green chemistry alternatives that improve N9 selectivity without relying on toxic solvents like DMF or DMSO?

The Causality: Purines have notoriously poor solubility, forcing the use of highly polar, toxic aprotic solvents. These solvents freely solvate the purine anion, offering no regiocontrol. The Solution: Utilize basic ionic liquids, specifically Benzyl methyl morpholinium hydroxide ([BMMorph]OH). The oxygen atom in the morpholinium cation acts as a hydrogen-bond acceptor. It interacts specifically with the exocyclic amine (or C6 substituent) of the purine, stabilizing a transition state that sterically blocks the N7 position, thereby driving N9 alkylation with exceptional selectivity[6].

Quantitative Data: Selectivity Comparison

Table 1: Comparison of Alkylation Conditions and Typical N9:N7 Regioselectivity

Synthetic StrategyReagents / CatalystTargetTypical N9:N7 RatioKey Mechanistic Advantage
Standard Base Alkylation K₂CO₃, DMF, Alkyl HalideMixed~ 50:50 to 60:40Low cost, but requires complex chromatographic separation.
Mitsunobu Coupling PPh₃, DIAD, THF, AlcoholN9> 95:5Complete stereochemical inversion; bulky intermediate blocks N7[3].
Steric Shielding (C6) NaH, DMSO, Pd(PPh₃)₄N995:5C6-bulky groups (e.g., cyclopropylamino) physically block N7 approach[2].
Ionic Liquid H-Bonding [BMMorph]OH, MethanolN9> 90:10Morpholinium oxygen H-bonds to purine, blocking N7; eliminates DMF[6].
Lewis Acid Catalysis SnCl₄, DCM, tert-Alkyl HalideN7< 10:90Kinetic control traps the N7 isomer before thermodynamic equilibration[5].

Mechanistic Visualization: The Steric Shielding Principle

Caption: Mechanistic divergence in purine alkylation based on C6 steric shielding.

Standard Operating Procedures (SOPs)

Protocol 1: Regioselective N9-Alkylation via Mitsunobu Coupling

Designed for coupling primary/secondary alcohols with purines, ensuring N9 selectivity and stereochemical inversion.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the purine derivative (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M). Causality: Anhydrous conditions are critical; water will preferentially react with the activated phosphonium intermediate, quenching the reaction.

  • Alcohol Addition: Add the target alcohol (1.2 equiv) to the suspension. Stir at room temperature for 10 minutes.

  • Activation: Cool the mixture to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes. Visual Cue: The reaction will transition from a cloudy suspension to a clear yellow solution as the purine is consumed and the soluble phosphonium-alcohol intermediate forms.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check (TLC & NMR):

    • TLC: Monitor the disappearance of the alcohol.

    • NMR: Isolate a crude aliquot. The C8 proton of the N9 isomer typically resonates upfield (ca. δ 7.85 ppm) compared to the N7 isomer (ca. δ 8.05 ppm)[2]. If the δ 8.05 ppm peak is absent, your N9 selectivity is confirmed.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (typically using a DCM/MeOH gradient).

Protocol 2: Direct N7-tert-Alkylation using SnCl₄

Designed for kinetically trapping the N7 regioisomer using tert-alkyl halides.

  • Silylation: Suspend the 6-substituted purine (1.0 equiv) in hexamethyldisilazane (HMDS, 10 equiv) with a catalytic amount of ammonium sulfate. Reflux until the solution becomes clear (approx. 2-4 hours). Concentrate in vacuo to yield the N-trimethylsilylated purine. Causality: Silylation increases the solubility of the purine in non-polar solvents and activates the ring for Lewis acid-mediated substitution.

  • Lewis Acid Coordination: Dissolve the silylated purine in anhydrous dichloromethane (DCM) under argon. Cool strictly to -20 °C. Add SnCl₄ (1.2 equiv) dropwise. Self-Validation Check: SnCl₄ fumes heavily in moist air. If fuming occurs inside the flask, your system is not truly anhydrous, which will hydrolyze the catalyst and ruin regioselectivity.

  • Alkylation: Slowly add the tert-alkyl halide (1.5 equiv). Maintain the temperature at -20 °C for 4 hours. Causality: Operating at sub-zero temperatures prevents the kinetic N7 product from thermodynamically equilibrating to the N9 isomer[5].

  • Quenching: Quench the reaction cold with saturated aqueous NaHCO₃. Filter the resulting tin salts through a pad of Celite.

  • Isolation: Extract the aqueous layer with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the N7-alkylated purine.

References

  • Filip Nevrlka, Adam Bědroň, Michal Valenta, Lenka Tranová, Jakub Stýskala. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega (2024). URL:[Link]

  • Ali Khalafi-Nezhad, et al. "Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles." RSC Advances (2026). URL:[Link]

  • F. L. Lu, et al. "Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides." The Journal of Organic Chemistry (2007). URL:[Link]

  • Barry M. Trost, et al. "An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy." The Journal of Organic Chemistry (2000). URL:[Link]

  • J. Stýskala, et al. "Ferrocenoyl-adenines: substituent effects on regioselective acylation." Beilstein Journal of Organic Chemistry (2022). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 6-Amino-9H-purine-8-sulfonic acid During Workup

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 6-Amino-9H-purine-8-sulfonic acid. Our goal is to provide you with in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 6-Amino-9H-purine-8-sulfonic acid. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its workup and purification, ensuring the integrity and purity of your compound.

Introduction

6-Amino-9H-purine-8-sulfonic acid, a sulfonated derivative of adenine, is a molecule of significant interest due to its potential applications in medicinal chemistry and drug development. However, its unique chemical structure, featuring both a basic purine core and an acidic sulfonic acid group, presents specific challenges during isolation and purification. Degradation, particularly through desulfonation, can lead to significant yield loss and the generation of impurities that may compromise downstream applications. This guide provides field-proven insights and detailed protocols to help you minimize degradation and achieve high-purity 6-Amino-9H-purine-8-sulfonic acid.

Troubleshooting Guide

This section addresses common problems encountered during the workup and purification of 6-Amino-9H-purine-8-sulfonic acid in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I'm observing a significant loss of my product during aqueous workup, and I suspect degradation. What is the most likely cause?

Answer: The most probable cause of significant product loss during the workup of 6-Amino-9H-purine-8-sulfonic acid is acid-catalyzed desulfonation . The sulfonic acid group attached to the purine ring can be cleaved under acidic conditions, especially in the presence of water and at elevated temperatures.[1][2][3][4][5] This hydrolysis reaction is the reverse of sulfonation and results in the formation of adenine as a major impurity.[1]

Causality: The C-S bond at the 8-position of the purine is susceptible to electrophilic attack by a proton. Protonation of the sulfonic acid group, followed by nucleophilic attack by water, leads to the cleavage of this bond and the loss of sulfur trioxide.

Solutions:

  • Strict pH Control: Maintain a neutral or slightly basic pH (pH 7-8) during all aqueous workup steps. Use a buffered solution if necessary to prevent localized drops in pH.

  • Low-Temperature Processing: Perform all extractions, washes, and concentrations at reduced temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Avoid Strong Acids: Do not use strong acids for pH adjustment. If a pH adjustment to the acidic side is absolutely necessary, use a weak acid like acetic acid and perform the step quickly at low temperatures.

Question 2: My purified compound shows an impurity with a mass corresponding to adenine. How can I confirm this and prevent its formation?

Answer: The presence of an impurity with the mass of adenine is a strong indicator of desulfonation.

Confirmation:

  • LC-MS Analysis: The most definitive way to confirm the presence of adenine is by liquid chromatography-mass spectrometry (LC-MS). Compare the retention time and mass spectrum of the impurity with an authentic sample of adenine.

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, the appearance of a new singlet at approximately 8.1 ppm, corresponding to the C2-H of adenine, would suggest its presence.

Prevention:

  • As detailed in the previous question, the primary prevention strategy is to avoid acidic conditions and elevated temperatures during workup.

Question 3: My compound has very poor retention on a standard C18 reverse-phase HPLC column, making purification difficult. What chromatographic strategy should I use?

Answer: Due to the highly polar nature of the sulfonic acid and amino groups, 6-Amino-9H-purine-8-sulfonic acid often exhibits poor retention on traditional C18 columns. The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6]

Causality: HILIC utilizes a polar stationary phase (like bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

A detailed protocol for HILIC purification is provided below.

Question 4: I'm using flash chromatography on silica gel, but my compound is either sticking to the column or eluting with impurities. What can I do?

Answer: The amphoteric nature of 6-Amino-9H-purine-8-sulfonic acid (having both acidic and basic functionalities) can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor recovery.

Solutions:

  • Use of Modifiers: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic silanol groups and reduce peak tailing.[7]

  • Alternative Stationary Phases: Consider using an amine-functionalized silica gel column, which can provide different selectivity and improved peak shape for polar and basic compounds.[7]

  • Reversed-Phase Flash Chromatography: If available, C18-functionalized silica can be used with a highly aqueous mobile phase, similar to HPLC conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for handling and storing solutions of 6-Amino-9H-purine-8-sulfonic acid?

A1: For optimal stability, solutions of 6-Amino-9H-purine-8-sulfonic acid should be maintained at a neutral to slightly alkaline pH (7.0-8.5). Store solutions at low temperatures (2-8 °C for short-term and -20 °C for long-term storage) to minimize potential degradation. Avoid repeated freeze-thaw cycles.

Q2: Besides desulfonation, are there other degradation pathways I should be aware of?

A2: Yes, while desulfonation is a primary concern, you should also be mindful of oxidation . The purine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species, which could be introduced by certain reagents or exposure to air over extended periods.[8][9][10] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when heating.

Q3: What are the best analytical techniques to monitor the purity of 6-Amino-9H-purine-8-sulfonic acid?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • HPLC with UV/DAD detection: This is a robust method for routine purity checks and quantification. An ion-pair reagent can be used with a C18 column, or preferably, a HILIC method can be employed for better retention and peak shape.[11]

  • LC-MS: This provides mass information, which is invaluable for identifying impurities like adenine resulting from desulfonation.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify impurities if they are present in sufficient amounts.

  • Ion Chromatography: This technique can be used for the specific analysis of sulfonic acids.[12]

Q4: Can I use strong oxidizing or reducing agents in the presence of 6-Amino-9H-purine-8-sulfonic acid?

A4: Caution is advised. Strong oxidizing agents can potentially lead to the degradation of the purine ring.[8][9][10] Strong reducing agents might affect the sulfonic acid group, although this is less common under typical workup conditions. If such reagents are necessary in a synthetic step, they should be thoroughly quenched before proceeding with the workup.

Experimental Protocols

Protocol 1: pH-Controlled Aqueous Workup

This protocol is designed to minimize acid-catalyzed desulfonation during the initial workup of a reaction mixture.

G cluster_0 Step 1: Quenching cluster_1 Step 2: pH Adjustment cluster_2 Step 3: Extraction cluster_3 Step 4: Product Isolation quench Cool reaction mixture to 0-5 °C ph_adjust Slowly add saturated NaHCO₃ solution to adjust pH to 7.0-7.5 quench->ph_adjust ph_monitor Monitor pH continuously extract Extract with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar impurities ph_adjust->extract separate Separate aqueous layer containing the product extract->separate concentrate Concentrate aqueous layer under reduced pressure at low temperature (<30 °C) separate->concentrate precipitate Precipitate product by adding an anti-solvent (e.g., isopropanol or acetone) concentrate->precipitate isolate Isolate by filtration, wash with cold anti-solvent, and dry under vacuum precipitate->isolate

Caption: Workflow for pH-controlled aqueous workup.

Protocol 2: HILIC Purification

This protocol provides a starting point for the purification of 6-Amino-9H-purine-8-sulfonic acid using Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation and Reagents:

  • HPLC system with a gradient pump and UV detector

  • HILIC column (e.g., bare silica, amide, or diol-bonded; 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Sample prepared in 95:5 Acetonitrile:Water

Method:

StepTime (min)%A%B
Initial Conditions 0.0595
Equilibration 2.0595
Gradient Elution 15.05050
Column Wash 17.0955
Re-equilibration 25.0595

Detection: UV at 260 nm Flow Rate: 1.0 mL/min Column Temperature: 25 °C

G cluster_0 Sample Preparation cluster_1 HILIC Separation cluster_2 Analysis & Isolation dissolve Dissolve crude product in 95:5 Acetonitrile:Water inject Inject onto HILIC column dissolve->inject gradient Apply gradient elution (increasing aqueous phase) inject->gradient detect Detect at 260 nm gradient->detect collect Collect pure fractions detect->collect isolate Lyophilize or evaporate solvent under reduced pressure collect->isolate

Caption: HILIC purification workflow.

References

  • Shiama Thiageswaran. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • BenchChem Technical Support Team. (2025, December).
  • Teledyne ISCO.
  • Sigma-Aldrich.
  • Wikipedia.
  • Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of medicinal chemistry, 26(10), 1523–1526.
  • Malecki, M., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Molecules, 24(17), 3142.
  • NEB.
  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Kaka, A., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology, 24(4), 437-447.
  • BenchChem. (2025).
  • Valli Nachiyar C, et al. (2018). Cytotoxicity of 8-Anilino 1-Naphthalene Sulfonic acid and its Degradation Products. Research Journal of Pharmacy and Technology, 11(12), 5431-5434.
  • Di Corcia, A., et al. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. Analytical Chemistry, 80(10), 3829-3835.
  • Cook, A. M., & Hütter, R. (1981). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 41(3), 765-769.
  • Shafirovich, V., et al. (2024). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. International Journal of Molecular Sciences, 25(2), 1195.
  • Google Patents. (1996).
  • ResearchGate.
  • Kalyani, D. C., et al. (2006). Biodegradation of 8-anilino-1-naphthalenesulfonic acid by Pseudomonas aeruginosa. Journal of Industrial Microbiology & Biotechnology, 33(10), 839-845.
  • OpenOChem Learn.
  • The Organic Chemistry Tutor. (2018, May 7).
  • City, University of London. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7069.
  • Chemistry Steps. (2025, October 23).
  • ResearchGate.
  • ResearchGate. (2025, October 16).
  • Nilov, D. I., et al. (2013). Oxidation of adenosine and inosine: the chemistry of 8-oxo-7,8-dihydropurines, purine iminoquinones, and purine quinones as observed by ultrafast spectroscopy. Journal of the American Chemical Society, 135(9), 3423–3438.
  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Wozniak, M., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 2075.
  • Debin, A., Malvy, C., & Svinarchuk, F. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. Nucleic acids research, 25(10), 1965–1974.
  • BenchChem. (2025). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to the Synthesis of 8-Sulfoadenine

Welcome to the technical support center for the synthesis of 8-sulfoadenine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-sulfoadenine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this important purine derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Approach

The most practical and scalable approach to the synthesis of 8-sulfoadenine is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide at the C8 position of the adenine ring with a sulfite-containing nucleophile. For the purposes of this guide, we will focus on the synthesis from 8-bromoadenine, a readily available starting material.[1][2]

The overall transformation is depicted below:

Synthesis of 8-Sulfoadenine 8-Bromoadenine 8-Bromoadenine Reaction 8-Bromoadenine->Reaction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction 8-Sulfoadenine 8-Sulfoadenine Sodium Bromide Sodium Bromide Reaction->8-Sulfoadenine Reaction->Sodium Bromide

Caption: Synthesis of 8-sulfoadenine from 8-bromoadenine.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis of 8-sulfoadenine. Subsequent sections will address common issues and deviations from this idealized procedure.

Parameter Value Notes
Starting Material 8-BromoadenineEnsure high purity to minimize side reactions.
Reagent Sodium Sulfite (Na₂SO₃)Use a freshly opened container to avoid oxidation to sodium sulfate.
Solvent Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents are ideal for SNAr reactions.[3]
Temperature 100-140 °CHigher temperatures are often required to drive the reaction to completion.[4]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Work-up Aqueous precipitation and washingThe product is expected to have low solubility in cold water.
Purification Recrystallization or column chromatographyDepending on the purity of the crude product.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromoadenine (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium sulfite (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water with stirring. A precipitate of the crude 8-sulfoadenine should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it sequentially with cold water and then cold ethanol to remove residual DMSO and unreacted starting materials.

  • Drying: Dry the crude product under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 8-sulfoadenine in a question-and-answer format.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Causes_Low_Yield Potential Causes for Low Yield cluster_Causes_Impurity Potential Causes for Impurity cluster_Solutions Solutions Low_Yield Low or No Product Yield Poor_Reactivity Poor Reactivity of Starting Material Low_Yield->Poor_Reactivity Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Degradation Product Degradation Low_Yield->Degradation Impure_Product Impure Product Side_Reactions Side Reactions Impure_Product->Side_Reactions Incomplete_Reaction Incomplete Reaction Impure_Product->Incomplete_Reaction Contamination Starting Material Contamination Impure_Product->Contamination Increase_Temp Increase Temperature Poor_Reactivity->Increase_Temp Change_Solvent Change Solvent Poor_Reactivity->Change_Solvent Suboptimal_Conditions->Increase_Temp Suboptimal_Conditions->Change_Solvent Optimize_Workup Optimize Work-up/Purification Degradation->Optimize_Workup Side_Reactions->Optimize_Workup Protecting_Groups Consider Protecting Groups Side_Reactions->Protecting_Groups Incomplete_Reaction->Increase_Temp Check_Reagents Check Reagent Quality Contamination->Check_Reagents

Caption: A troubleshooting workflow for the synthesis of 8-sulfoadenine.

Q1: My reaction is showing very low conversion to the desired 8-sulfoadenine, even after prolonged reaction time. What could be the issue?

A1: Low conversion in a nucleophilic aromatic substitution on a purine ring can stem from several factors:

  • Insufficiently Activated Aromatic Ring: The purine ring system is electron-rich, which can make nucleophilic attack at the C8 position challenging. While the bromo-substituent helps, the reaction often requires forcing conditions.[3]

  • Suboptimal Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[4] If your reaction is sluggish, consider incrementally increasing the temperature.

  • Poor Solubility: Ensure that both your 8-bromoadenine and sodium sulfite are sufficiently soluble in the reaction solvent at the reaction temperature. Poor solubility will significantly hinder the reaction rate.[3]

  • Solution: Gradually increase the reaction temperature in 10-15 °C increments, while monitoring for any signs of decomposition. If solubility is an issue, consider alternative polar aprotic solvents like DMF or NMP.

Q2: I'm observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products?

A2: The formation of multiple products is a common challenge in heterocyclic chemistry. Potential side reactions include:

  • Hydrolysis of 8-bromoadenine: Under harsh conditions, the 8-bromo group can be hydrolyzed to form 8-oxoadenine.[6]

  • Reaction with residual water: If the reaction is not performed under anhydrous conditions, water can compete with the sulfite as a nucleophile, leading to the formation of 8-oxoadenine.

  • Degradation of the purine ring: At very high temperatures or in the presence of strong acids or bases, the purine ring itself can be susceptible to degradation.

  • Solution: Ensure you are using anhydrous solvents and reagents. A thorough aqueous work-up can help remove some of the more polar impurities. For purification, reversed-phase chromatography is often effective for polar compounds like sulfonated purines.[5]

Q3: The isolated product has poor solubility in common organic solvents, making characterization difficult. What are my options?

A3: The sulfonic acid group makes 8-sulfoadenine a highly polar molecule, which will have limited solubility in many organic solvents.

  • Characterization in Aqueous Solutions: Consider preparing the sodium salt of 8-sulfoadenine by treating it with a stoichiometric amount of sodium hydroxide or sodium bicarbonate. The resulting salt should have much better water solubility.

  • NMR Spectroscopy: For NMR analysis, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is an excellent technique for characterizing highly polar and ionic compounds like 8-sulfoadenine.

Frequently Asked Questions (FAQs)

Q1: Can I use other sulfite sources besides sodium sulfite?

A1: Yes, other sulfite salts such as potassium sulfite or sodium bisulfite could potentially be used. However, the reactivity may vary depending on the counter-ion and the specific reaction conditions. It is advisable to start with sodium sulfite as it is a common and well-behaved reagent.

Q2: Is it necessary to protect the amino group on the adenine ring?

A2: For the synthesis of 8-sulfoadenine via nucleophilic substitution of 8-bromoadenine, protection of the exocyclic amino group is generally not necessary.[8] The amino group is a significantly weaker nucleophile than the sulfite anion under the reaction conditions. However, if you are encountering side reactions involving the amino group, protection with a suitable group (e.g., benzoyl) could be considered.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will provide information about the structure of the molecule and the successful substitution at the C8 position.[7][9]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or TFA is a good starting point for method development.[5]

Q4: What are the safety precautions I should take when running this reaction?

A4: Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMSO and DMF are skin-penetrating solvents, so handle them with care.

  • Be cautious when heating the reaction mixture to high temperatures.

References

  • Veeprho. (n.d.). Adenine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8Amino and N-Substituted 8Aminoadenine Derivatives of Acyclic Nucleoside and Nucleotide Analogs. Retrieved from [Link]

  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Adenine-impurities. Retrieved from [Link]

  • Patel, B. H., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications, 8, 15370. Retrieved from [Link]

  • Paul, N. D., et al. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Imai, J., & Torrence, P. F. (1997). The solid-phase synthesis of 2'-5'-linked oligoriboadenylates containing 8-bromoadenine. Applied Biochemistry and Biotechnology, 67(1-2), 33-44. Retrieved from [Link]

  • Reddit. (2013, May 19). [organic chem] Why is sodium bisulfite added in this reaction? Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Adenine Impurities | 73-24-5 Certified Reference Substance. Retrieved from [Link]

  • ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved from [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5159-5192. Retrieved from [Link]

  • Touaibia, M., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1461. Retrieved from [Link]

  • Kornath, A., et al. (2016). Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. Molecules, 21(11), 1461. Retrieved from [Link]

  • Ayers, G. W., & Krewer, W. A. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments. Retrieved from [Link]

  • Higashida, M., et al. (2018). Formation of 8-S-L-Cysteinyladenosine from 8-Bromoadenosine and Cysteine. Chemical Research in Toxicology, 31(10), 1083-1088. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Retrieved from [Link]

  • Wang, Y., et al. (2018). Simultaneous quantification of three alkylated-purine adducts in human urine using sulfonic acid poly(glycidyl methacrylate-divinylbenzene)-based microspheres as sorbent combined with LC-MS/MS. Journal of Chromatography B, 1081-1082, 10-16. Retrieved from [Link]

  • Klemper, B. J., & Bair, S. D. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(4), 484-491. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism. Retrieved from [Link]

  • Isobe, Y., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. Retrieved from [Link]

  • Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. Journal of Medicinal Chemistry, 53(7), 2964-2972. Retrieved from [Link]

  • Hinton, R. D., & Janzen, E. G. (2002). U.S. Patent No. US20020022743A1. Washington, DC: U.S. Patent and Trademark Office.
  • Pauli, G. F., et al. (2015). Application of high-field NMR spectroscopy for characterization and quantitation of submilligram quantities of isolated natural products. Journal of Natural Products, 78(8), 2034-2041. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Developing high field solid-state NMR for the characterization of complex targets. (2017, January 10). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Tuazon, P. T., & Johnson, S. L. (1977). Free radical and ionic reaction of bisulfite with reduced nicotinamide adenine dinucleotide and its analogues. Biochemistry, 16(6), 1183-1188. Retrieved from [Link]

  • Dezael, C., & Duhayon, R. (1976). U.S. Patent No. 3,966,891. Washington, DC: U.S. Patent and Trademark Office.
  • IJTSRD. (2022, September 15). Photochemistry, Electronic Spectra and Autoxidation Mechanism of The Sodium Sulfite System. Retrieved from [Link]

  • Reddit. (2023, November 11). Reaction of acetic acid, sodium sulfite and potassium bromate? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Development for Quantifying Purine Derivatives in Biological Samples

Welcome to the technical support center for the quantification of purine derivatives in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the quantification of purine derivatives in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer practical solutions to common challenges. This resource is structured to provide both foundational knowledge and specific troubleshooting advice to ensure the generation of accurate, reliable, and reproducible data.

Introduction to Purine Analysis

Purine metabolism is a fundamental biological process, and its dysregulation is implicated in various diseases, including gout, hyperuricemia, and certain metabolic syndromes.[1][2][3] Uric acid, the final product of purine metabolism in humans, is a critical biomarker for these conditions.[3][4][5] Accurate quantification of purine derivatives such as adenine, guanine, hypoxanthine, xanthine, and their respective nucleosides and nucleotides in biological matrices like plasma, urine, and tissue is crucial for both clinical diagnostics and pharmaceutical research.[1][3][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for bioanalysis due to its high sensitivity and selectivity.[7][8][9] However, the complexity of biological samples presents significant challenges, most notably from "matrix effects," where endogenous components interfere with the ionization of the target analyte, potentially leading to inaccurate quantification.[8][10][11][12]

This guide will walk you through the critical aspects of method development, from sample preparation to data analysis, with a strong emphasis on anticipating and mitigating common issues.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting method development for purine analysis.

Q1: What is the best analytical technique for quantifying purine derivatives?

A1: While techniques like HPLC with UV detection and gas chromatography-mass spectrometry (GC-MS) have been used, LC-MS/MS is widely considered the gold standard for its superior sensitivity, specificity, and ability to analyze a wide range of purine metabolites simultaneously.[1][7][8][9] HPLC-UV can be a robust and cost-effective alternative, particularly for more abundant purines like uric acid.[6][13] GC-MS typically requires derivatization to make the polar purine molecules volatile, which adds a step to sample preparation.[14][15][16]

Q2: Why is sample preparation so critical for purine analysis?

A2: Biological samples are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with analysis.[12] Effective sample preparation is essential to:

  • Remove interfering substances: Proteins and phospholipids are major sources of matrix effects and can damage analytical columns.[8][12][17]

  • Enrich the analytes of interest: This increases the concentration of purines relative to other components, improving sensitivity.

  • Ensure compatibility with the analytical system: The final sample extract must be in a solvent that is compatible with the mobile phase to ensure good peak shape.[18]

Q3: What are matrix effects, and how can I minimize them?

A3: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by co-eluting compounds from the sample matrix.[10][11][12] It is a major cause of inaccuracy in LC-MS/MS bioanalysis.[9][10] To minimize matrix effects:

  • Optimize Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation (PPT).

  • Improve Chromatographic Separation: Ensure the purine analytes are chromatographically separated from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[19]

Q4: Do I need to validate my analytical method?

A4: Yes, method validation is a regulatory requirement and a critical component of good scientific practice.[20][21] It formally documents that an analytical method is reliable and suitable for its intended purpose.[21] Key validation parameters include accuracy, precision, selectivity, sensitivity, stability, and assessment of matrix effects, as outlined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][22][23]

Troubleshooting Guide

This section is organized by the typical stages of an analytical workflow to help you pinpoint and resolve specific experimental issues.

Diagram: General Analytical Workflow

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (PPT) Sample->PPT SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Final Extract PPT->Extract SPE->Extract Deriv Derivatization (Optional, e.g., for GC-MS) Injection Injection Deriv->Injection Extract->Deriv Extract->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantification of purine derivatives.

Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction: The chosen solvent may not be optimal for extracting all purine derivatives, which have varying polarities.Optimize the extraction solvent: For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample.[24] For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange).
Analyte degradation: Purine nucleotides (e.g., ATP, GTP) can be enzymatically or chemically degraded during sample handling.Work quickly on ice: Minimize sample processing time and keep samples cold to reduce enzymatic activity.[25] Consider using acidic conditions (e.g., perchloric acid) to simultaneously precipitate proteins and inhibit enzymes.[26][27]
Incomplete protein precipitation: Insufficient mixing or an incorrect solvent-to-sample ratio can lead to poor protein removal.[24]Ensure thorough mixing: Vortex samples vigorously after adding the precipitation solvent.[24] A common ratio is 3:1 or 4:1 (solvent:sample).[24]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient cleanup: Protein precipitation is a non-selective technique and leaves many endogenous components, like phospholipids, in the final extract.[8]Employ a more selective cleanup method: Solid-phase extraction (SPE) is highly effective at removing interfering substances.[28] Phospholipid removal plates or cartridges can also be used.
Co-elution of matrix components: Interfering compounds are eluting from the chromatography column at the same time as your analyte.Modify chromatographic conditions: Adjust the mobile phase gradient, pH, or change the column to improve separation.[28]
Clogged HPLC/UPLC Column Particulate matter in the extract: Incomplete removal of precipitated proteins or other particulates.Centrifuge at high speed and filter: After precipitation, centrifuge the samples at a high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 or 0.45 µm filter before injection.[27]
Protocol Spotlight: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)

Protein Precipitation (PPT): A fast and simple method, but often results in higher matrix effects.[17][24]

  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.[24]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

Solid-Phase Extraction (SPE): More laborious but provides a much cleaner extract, significantly reducing matrix effects.

  • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

  • Equilibrate: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.

  • Load: Load the pre-treated sample (often diluted or pH-adjusted) onto the cartridge.

  • Wash: Pass a wash solvent through the cartridge to remove interfering compounds while the analytes are retained.

  • Elute: Pass an elution solvent through the cartridge to collect the purified analytes.

  • Evaporate the eluate and reconstitute in a mobile phase-compatible solvent for analysis.

Chromatography and Separation Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) Secondary interactions: Polar purine analytes can interact with residual silanol groups on the silica-based column, causing peak tailing.[18]Adjust mobile phase pH: Using a low pH mobile phase (e.g., with formic or trifluoroacetic acid) can suppress the ionization of silanol groups.[18]
Column overload: Injecting too much analyte can saturate the stationary phase.Dilute the sample: Reduce the concentration of the injected sample.
Solvent mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion.[18]Reconstitute the final extract in the initial mobile phase: This ensures compatibility and sharp peaks.
Inconsistent Retention Times Mobile phase degradation or incorrect preparation: The composition of the mobile phase is changing over time.Prepare fresh mobile phase daily: Ensure accurate measurements and thorough mixing.
Column degradation or contamination: The stationary phase is breaking down or has become contaminated.[29]Wash the column: Use a strong solvent wash protocol recommended by the manufacturer. If performance does not improve, replace the column.
System instability: Fluctuations in pump pressure or column temperature.[29]Check the LC system: Ensure the pump is delivering a stable flow and the column oven is maintaining a consistent temperature.
No or Low Signal Intensity Incorrect MS/MS parameters: The precursor and product ion masses (transitions) or collision energy are not optimized for your analytes.Optimize MS/MS parameters: Infuse a standard solution of each purine derivative directly into the mass spectrometer to determine the optimal MRM transitions and collision energies.
Ion source contamination: The ESI source is dirty, leading to poor ionization efficiency.[28][29]Clean the ion source: Follow the manufacturer's protocol for cleaning the capillary, skimmer, and other source components.
Severe ion suppression: Co-eluting matrix components are preventing your analyte from being ionized.[8][28]Improve sample cleanup and/or chromatography: Refer to the solutions for "High Matrix Effects" in the sample preparation section.
Diagram: Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing, Fronting, Splitting) Check_Solvent Is injection solvent stronger than mobile phase? Start->Check_Solvent Reconstitute ACTION: Reconstitute extract in initial mobile phase Check_Solvent->Reconstitute Yes Check_Overload Is sample concentration too high? Check_Solvent->Check_Overload No Resolved Peak Shape Improved Reconstitute->Resolved Dilute ACTION: Dilute sample and re-inject Check_Overload->Dilute Yes Check_pH Is mobile phase pH optimized to reduce secondary interactions? Check_Overload->Check_pH No Dilute->Resolved Adjust_pH ACTION: Lower mobile phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Resolved Wash_Replace ACTION: Wash or replace the analytical column Check_Column->Wash_Replace Yes Check_Column->Resolved No, issue persists. Consult instrument specialist. Wash_Replace->Resolved

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Purines

Welcome to the Technical Support Center for purine functionalization. This guide is engineered for researchers and drug development professionals dealing with the synthesis of substituted purine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine functionalization. This guide is engineered for researchers and drug development professionals dealing with the synthesis of substituted purine analogs. Nucleophilic aromatic substitution (SNAr) on purines is a foundational transformation, but it is frequently plagued by poor regioselectivity, sluggish kinetics, and degradation.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure your SNAr reactions are robust and reproducible.

Part 1: Core Principles & Reactivity (FAQ)

Q1: When reacting 2,6-dichloropurine with a nucleophile, why does substitution selectively occur at the C6 position rather than C2? A: The regioselectivity is fundamentally driven by the electron density distribution across the purine ring. The C6 position is flanked by two highly electronegative nitrogen atoms (N1 and N7/N9), making it the most electron-deficient and electrophilic center on the ring. Consequently, if a purine contains identical leaving groups at both the C2 and C6 positions, the kinetic reactivity order is strictly C6 > C2 1.

Q2: How does the choice of leaving group at C6 impact the reaction kinetics? A: In SNAr reactions, the rate-determining step is typically the nucleophilic attack that forms the negatively charged Meisenheimer-Jackson intermediate, not the subsequent expulsion of the leaving group. Therefore, highly electronegative leaving groups accelerate the reaction by withdrawing electron density and stabilizing the transition state. Kinetic studies demonstrate the reactivity order for 6-halopurines with amines is F > Br > Cl > I 2.

Q3: Can I use leaving groups other than halogens for C6 substitution? A: Yes. While 2,6-dichloropurine is a cost-effective starting material, advanced leaving groups like 1,2,3-triazoles or imidazoles can be utilized for highly specific O- and C-nucleophile substitutions under transition-metal-free conditions 3. Imidazole, for instance, can be introduced at C6 and subsequently displaced, serving as an excellent leaving group for regiospecific alkylations 4.

Mechanism Nuc Nucleophile (e.g., R-NH2) Complex Meisenheimer Intermediate Nuc->Complex Attack at C6 Purine 6-Halopurine Purine->Complex Electron Delocalization Product 6-Substituted Purine Complex->Product Halide Expulsion

Caption: Formation of the Meisenheimer-Jackson intermediate during C6 nucleophilic aromatic substitution.

Part 2: Experimental Workflows & Validated Protocols

To achieve orthogonal substitution at C6 and C2, the reaction conditions must be carefully tuned. The first substitution (C6) requires mild conditions to prevent over-reaction, while the second substitution (C2) requires harsh, acid-catalyzed conditions because the newly installed C6-amine donates electron density into the ring, deactivating the C2 position.

Workflow SM 2,6-Dichloropurine (Starting Material) Cond1 1.1 eq Amine, DIPEA n-BuOH, 70°C, 4h SM->Cond1 Int 2-Chloro-6-aminopurine (Intermediate) Cond1->Int C6 SNAr (Mild) Cond2 2.5 eq Ar-NH2, TMSCl n-BuOH, 120°C, 14h Int->Cond2 Prod 2,6-Diaminopurine (Final Product) Cond2->Prod C2 SNAr (Harsh)

Caption: Sequential SNAr workflow for regioselective C6 and C2 amination of 2,6-dichloropurine.

Protocol A: Regioselective C6-Amination (Self-Validating System)

Objective: Install a primary amine exclusively at the C6 position of 2,6-dichloropurine.

  • Setup: In an oven-dried flask under N2, suspend 2,6-dichloropurine (1.0 equiv) in anhydrous n-butanol (0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) followed by the primary amine (1.1 equiv). Causality Note: Strict stoichiometric control (1.1 eq) is critical to prevent C2-substitution.

  • Heating: Heat the mixture to 70 °C for 4 hours.

  • Validation Check: Perform TLC analysis (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.6) should be completely consumed, replaced by a single, highly UV-active spot (Rf ~0.4). If SM persists, verify heating block calibration; do not exceed 80 °C to avoid C2-leakage.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product from cold water. Filter and dry under high vacuum.

Protocol B: Acid-Catalyzed C2-Amination

Objective: Displace the highly unreactive C2-chloride with an aromatic amine.

  • Setup: Dissolve the 2-chloro-6-aminopurine intermediate (1.0 equiv) and the aromatic amine (2.5 equiv) in dry n-butanol.

  • Catalyst Addition: Add 1-3 drops of Trimethylsilyl chloride (TMSCl). Causality Note: TMSCl reacts with n-butanol to generate anhydrous HCl in situ. This protonates the purine ring (at N1/N3), pulling electron density away from C2 and restoring its electrophilicity.

  • Heating: Reflux at 120 °C for 14 hours.

  • Validation Check: LC-MS is required here, as TLC can be misleading due to the polarity of diamino purines. Look for the mass transition corresponding to the loss of the chloride isotope pattern.

Part 3: Troubleshooting Guide

Issue: Formation of 2,6-disubstituted side products during the first step.

  • Root Cause: The reaction temperature is too high, or an excess of the nucleophile was used.

  • Solution: Strictly limit the nucleophile to 1.05 - 1.10 equivalents. Lower the reaction temperature from 70 °C to 50 °C. If using a highly reactive aliphatic amine, switch the solvent from n-butanol to a less polar solvent like THF or use a weaker base to slow the kinetics.

Issue: The C2-amination (Step 2) stalls at 50% conversion.

  • Root Cause: The C2 position is heavily deactivated by the C6-amine. Furthermore, basic amines can buffer the reaction, neutralizing the required acid catalyst.

  • Solution: Increase the acid catalyst loading. Instead of catalytic TMSCl, use 2.0 equivalents of Trifluoroacetic acid (TFA). The addition of TFA eliminates the induction period and forces the protonation of the purine ring, accelerating the SNAr process 2.

Issue: Poor solubility of the purine starting material.

  • Root Cause: Unprotected purines (like hypoxanthine or guanine derivatives) have strong intermolecular hydrogen bonding, making them insoluble in standard organic solvents 4.

  • Solution: Use polar aprotic solvents like DMF or DMSO. Alternatively, perform a transient protection (e.g., trimethylsilylation or tritylation) at the N9 position prior to the SNAr reaction to disrupt hydrogen bonding and vastly improve solubility in DCM or THF.

Part 4: Quantitative Data & Benchmarking

The table below summarizes the relative reactivity of various leaving groups at the C6 position to help you select the optimal substrate for your specific nucleophile.

Leaving Group at C6Target NucleophileOptimal Solvent / BaseRelative ReactivityKey Advantage
Fluoro (-F) Amines / AlkoxidesMeCN / DBUHighest (1)Extremely fast kinetics; ideal for weak nucleophiles.
Bromo (-Br) AminesMeCN / NoneHigh (2)Good balance of reactivity and stability.
Chloro (-Cl) Amines / Thiolatesn-BuOH / DIPEAModerate (3)Most cost-effective starting material (2,6-dichloropurine).
Iodo (-I) AminesMeCN / NoneLow (4)Useful for orthogonal cross-coupling (Pd-catalyzed) rather than SNAr.
1,2,3-Triazolyl O- and C-nucleophilesTHF / K2CO3HighExcellent leaving group for transition-metal-free C-C bond formation.

Part 5: References

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents Source: Arkivoc / ResearchGate URL:[Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Characterization of Sulfonated Purines

Welcome to the Technical Support Center. Sulfonated purines—often encountered as phase II metabolites or synthetic drug candidates—present a unique "triple threat" of analytical challenges: extreme hydrophilicity, chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfonated purines—often encountered as phase II metabolites or synthetic drug candidates—present a unique "triple threat" of analytical challenges: extreme hydrophilicity, chemical instability, and high susceptibility to in-source fragmentation during mass spectrometry.

This guide provides field-proven, self-validating protocols to troubleshoot your LC-MS/MS workflows. Rather than just giving you a recipe, we will explore the causality behind why these molecules behave the way they do, empowering you to optimize your specific assays.

Section 1: Chromatographic Retention & Separation

FAQ: Why do my sulfonated purines elute in the void volume on a standard C18 column?

The Causality: Standard reversed-phase (RP) C18 columns rely entirely on hydrophobic partitioning. Sulfonated purines bear a permanent negative charge from the sulfonate (-SO₃H) or sulfate (-OSO₃H) moiety at physiological pH, resulting in a highly negative LogP. Because they are surrounded by a dense hydration shell, they are actively repelled by the hydrophobic stationary phase and wash straight through the column into the void volume.

The Solution: To resolve this, you must shift the retention mechanism from hydrophobic partitioning to hydrophilic partitioning and electrostatic interaction. 1[1]. Specifically, zwitterionic HILIC (ZIC-HILIC) stationary phases maintain a strict 1:1 ratio of positive and negative charges.2[2].

Table 1: Quantitative Comparison of Chromatographic Modes for Sulfonated Purines
ParameterStandard C18 RP-LCIon-Pairing RP-LC (IP-RPLC)Zwitterionic HILIC (ZIC-HILIC)
Retention Factor ( k′ ) < 0.5 (Void volume)2.0 - 5.03.0 - 10.0
Mobile Phase Water/Acetonitrile (0.1% FA)Water/MeOH + HexylamineAcetonitrile/Water (Ammonium Acetate)
MS Compatibility ExcellentPoor (Severe ion suppression)Excellent (Volatile buffers used)
Peak Shape Poor (Tailing/Split peaks)GoodExcellent (Sharp, symmetrical)
Protocol 1: Step-by-Step ZIC-HILIC LC-MS/MS Methodology

1. Sample Preparation: Extract samples using cold (-20°C) 80% acetonitrile/water. This precipitates proteins while keeping the highly polar sulfonated purines in solution. Crucial: Avoid acidic extraction buffers (e.g., Trichloroacetic acid) as low pH catalyzes the rapid hydrolysis of the sulfate group. 2. Column Setup: Equip the LC system with a ZIC-HILIC or ZIC-cHILIC column (e.g., 150 x 2.1 mm, 3.5 µm). 3. Mobile Phase Preparation:

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: 20 mM Ammonium Acetate in Water, adjusted to pH 6.8. (Do not use Formic Acid; low pH suppresses the ionization efficiency of sulfates in negative mode). 4. Gradient Elution: Start at 85% A (highly organic to promote hydrophilic partitioning into the stationary phase's water layer). Over 15 minutes, decrease A to 40% (increasing aqueous content to elute the strongly retained sulfonated purines). 5. Self-Validation Check: Inject a void volume marker (e.g., uracil). Your sulfonated purine must elute at least 2 minutes after the uracil peak to confirm true hydrophilic partitioning, rather than non-specific secondary interactions.

LC_Selection Start Sample: Sulfonated Purine Check Assess Polarity & Charge Start->Check C18 Standard C18 RP-LC (Poor Retention, Elutes in Void) Check->C18 LogP > 0 (Unlikely for Sulfates) IPRPLC IP-RPLC (Ion Suppression in MS) Check->IPRPLC LogP < 0 (Requires Ion-Pairing) HILIC ZIC-HILIC / ZIC-cHILIC (Optimal Retention & MS Compatible) Check->HILIC LogP < 0 (Highly Polar/Charged)

Workflow for selecting the optimal chromatographic mode for sulfonated purines.

Section 2: Mass Spectrometry & Structural Elucidation

FAQ: Why am I only seeing the unsulfonated purine mass in my MS spectra?

The Causality: This is a classic case of in-source fragmentation. The ester bond of a sulfate group (C-O-S) or the C-S bond of a sulfonate is highly labile.3[3].4[4]. Consequently, the mass spectrometer falsely detects the precursor as the unsulfonated purine, leading to inaccurate quantification.

The Solution: Soft ionization tuning is mandatory. You must systematically lower the cone voltage to preserve the intact precursor ion, followed by targeted Collision-Induced Dissociation (CID) in the collision cell to confirm the presence of the sulfate group.

Protocol 2: Self-Validating MS/MS Optimization for Labile Sulfates

1. Direct Infusion: Bypass the LC column and infuse a standard of your sulfonated purine (or a structural analog) at 10 µL/min directly into the ESI source. 2. ESI Negative Mode: Operate strictly in negative electrospray ionization (ESI-) mode. Sulfonated compounds readily yield stable [M-H]⁻ ions. 3. Self-Validating Cone Voltage Titration: Start with a very low cone voltage (e.g., 10V). Monitor the intact [M-H]⁻ precursor. Gradually increase the voltage by 5V increments until the [M-H-80]⁻ fragment appears in the MS1 spectrum. Set your final method cone voltage exactly 5V below this fragmentation threshold to ensure 100% precursor survival. 4. Collision-Induced Dissociation (CID): In the collision cell, apply argon gas and ramp the collision energy.5[5].6[6].

MS_Tuning ESI ESI Negative Mode Target:[M-H]- Cone Cone Voltage / Declustering Potential ESI->Cone HighV High Voltage (>40V) In-Source Fragmentation Cone->HighV Excessive Energy LowV Low Voltage (<20V) Intact Precursor Ion Cone->LowV Optimized Energy HighV->ESI False Negative (Detects Unsulfonated) CID Collision Cell (CID) Ramp Collision Energy LowV->CID Isolate Precursor NL Neutral Loss Scan Detect -80 Da (SO3) CID->NL Fragmentation

Logical relationship of ESI-MS/MS tuning to prevent in-source fragmentation.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv.
  • Fragment
  • In-source fragment
  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Frontiers.
  • Ion fragmentation of small molecules in mass spectrometry. UAB.

Sources

Troubleshooting

Resolving diastereomers of purine derivatives by HPLC

Welcome to the Purine Diastereomer Resolution Hub . As a Senior Application Scientist, I understand that separating diastereomers of purine derivatives—whether they are P-stereodefined nucleotide prodrugs, chiral nucleos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purine Diastereomer Resolution Hub . As a Senior Application Scientist, I understand that separating diastereomers of purine derivatives—whether they are P-stereodefined nucleotide prodrugs, chiral nucleoside analogs, or alkylated adducts—is one of the most notoriously difficult challenges in chromatography.

Diastereomers possess identical molecular weights and highly similar physicochemical properties. Standard reversed-phase (RP-HPLC) methods often fail because they rely solely on hydrophobic partitioning, which cannot distinguish the subtle differences in hydrodynamic volume or dipole moments between epimers.

This technical support guide is designed to move beyond trial-and-error. Here, we explore the mechanistic causality behind column selection, mobile phase thermodynamics, and self-validating workflows to ensure you achieve baseline resolution ( Rs​≥1.5 ) every time.

Part 1: Method Development Workflow

Before diving into specific troubleshooting, consult the decision tree below to determine the optimal chromatographic mode based on the structural polarity and functionalization of your purine derivative.

G Start Analyze Purine Derivative Structure & Polarity Polar Highly Polar (Nucleotides, Free Bases) Start->Polar Lipophilic Moderate/Lipophilic (Prodrugs, Protected) Start->Lipophilic HILIC HILIC Mode (ZIC-HILIC) Buffer: NH4-Formate pH 3-4.5 Polar->HILIC RP_C18 RP-HPLC (C18) Baseline separation? Lipophilic->RP_C18 Success Method Validated (Rs > 1.5) HILIC->Success PFP PFP Column (Exploit π-π interactions) RP_C18->PFP No (Co-elution) RP_C18->Success Yes CSP Chiral Stationary Phase (Macrocyclic Glycopeptides) PFP->CSP No PFP->Success Yes CSP->Success

Decision tree for selecting the optimal HPLC mode for resolving purine diastereomers.

Part 2: Troubleshooting Guides & FAQs

Q1: My protected purine nucleoside diastereomers co-elute as a single broad peak on a standard C18 column. What is the mechanistic reason, and how do I resolve them? A1: Standard C18 columns separate analytes based on hydrophobic partitioning. Because diastereomers often have identical lipophilicity, the C18 phase cannot recognize their spatial differences. Solution: Switch to a Pentafluorophenyl (PFP) column. The pentafluorophenyl ring acts as a strong electron acceptor, creating π−π charge-transfer interactions with the electron-rich purine ring. Furthermore, the highly electronegative fluorine atoms induce a strong dipole moment. This allows the column to resolve diastereomers based on subtle spatial orientations that a C18 cannot detect[1]. If achiral columns still fail, Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides (e.g., CHIROBIOTIC) are highly effective due to their multiple interaction sites, including hydrogen bonding and steric inclusion[2].

Q2: I am separating Sp/Rp phosphorus-stereocenter diastereomers of purine nucleotide analogs. How should I optimize the mobile phase? A2: P-stereodefined chimeric oligomers and monomers (such as oxathiaphospholane derivatives) are highly sensitive to the ionic strength and pH of the mobile phase[3]. Solution: Use a volatile buffer like 50 mM ammonium formate adjusted to pH 4.6[4]. Causality: At pH 4.6, the secondary silanol groups on the silica support are partially suppressed, reducing peak tailing. Meanwhile, the purine nitrogens remain in a consistent, partially protonated state, stabilizing their interaction with the stationary phase. Employ a very shallow methanol gradient (e.g., 0% to 10% over 10 minutes) to exploit the minute differences in elution kinetics between the Sp and Rp configurations[4].

Q3: My purine derivatives are extremely polar (e.g., free bases or unmasked nucleotides) and elute in the void volume on RP-HPLC. How can I achieve diastereomeric resolution? A3: Highly polar purines lack the hydrophobicity required to partition into a C18 phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Columns like ZIC-HILIC or TSKgel Amide-80 are ideal for this[5]. The retention mechanism in HILIC relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. By using a mobile phase of Acetonitrile and ammonium formate at an acidic pH (3.0–4.5), you ensure the purine bases are appropriately ionized, which maximizes differential surface adsorption and electrostatic interactions between the diastereomers[5].

Part 3: Quantitative Data & Column Selection Guide

To streamline your method development, reference the table below to match your specific purine derivative class with the appropriate chromatographic system.

Column ChemistryPrimary Retention MechanismTarget Purine ClassRecommended Mobile Phase Strategy
C18 (RP-HPLC) Hydrophobic partitioningHighly lipophilic prodrugsMethanol / 50 mM NH₄-Formate (pH 4.6)
PFP (RP-HPLC) π−π , dipole-dipole, stericClosely eluting diastereomersAcetonitrile / Water (Shallow gradient)
ZIC-HILIC Aqueous partitioning, electrostaticHighly polar nucleosides/basesACN / NH₄-Formate (pH 3.0–4.5)
Macrocyclic Glycopeptide H-bonding, steric inclusionChiral purine analogsPolar Ionic Mode (MeOH + volatile salts)
Silica (Normal Phase) Adsorption, H-bondingP-stereodefined monomersChloroform / Methanol (Isocratic)

Part 4: Self-Validating Experimental Protocol

Methodology: RP-HPLC Resolution of 7-Alkylguanine Diastereomers This protocol is engineered to separate closely related purine adduct diastereomers using a controlled gradient system[4]. It includes a strict self-validation step to ensure system suitability before committing valuable samples.

Step 1: Sample Preparation & Equilibration

  • Reconstitute the dried purine derivative sample in 100 µL of 5 mM ammonium formate buffer (pH 5.3) to prevent acid-catalyzed epimerization[4].

  • Install a high-efficiency C-18 or PFP reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with 100% Solvent A (50 mM ammonium formate buffer, pH 4.6) at a flow rate of 0.7 mL/min until the baseline stabilizes[4].

Step 2: Gradient Execution Execute the following multi-step linear gradient to maximize the separation window for the diastereomers[4]:

  • 0 – 10 min: 100% Solvent A (Isocratic hold to focus the band).

  • 10 – 20 min: Linear gradient to 10% Methanol.

  • 20 – 25 min: Isocratic hold at 10% Methanol (Critical phase for diastereomer elution).

  • 25 – 35 min: Linear gradient to 30% Methanol.

  • 35 – 45 min: Linear gradient to 100% Methanol (Column wash).

Step 3: Detection & System Self-Validation (Crucial)

  • Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm and 260 nm[4].

  • Self-Validation Check: Inject a known reference standard containing an equimolar mixture of the diastereomers.

  • Calculate the resolution factor using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Causality Gate: If Rs​<1.5 , the system is not validated. The failure is likely due to excessive longitudinal diffusion. Corrective Action: Decrease the gradient slope between 10–20 minutes by 2% Methanol/min or lower the column temperature by 5°C to enhance stationary phase interaction time. Do not proceed to sample analysis until Rs​≥1.5 is achieved.

Part 5: References

  • Title: Bicyclo[2.2.1]heptan-2-amine|RUO Source: benchchem.com URL:

  • Title: 32P-Postlabelling of diastereomeric 7-alkylguanine adducts of butadiene monoepoxide Source: oup.com URL:

  • Title: Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Source: researchgate.net URL:

  • Title: Synthesis and hybridizing properties of P-stereodefined chimeric [PS]-{DNA:RNA} and [PS]-{DNA:(2′-OMe)-RNA} oligomers Source: rsc.org URL:

  • Title: Chiral Method Development Strategies for HPLC Source: sigmaaldrich.com URL:

Sources

Reference Data & Comparative Studies

Validation

Validation of an HPLC method for adenine derivative quantification

Advanced HPLC Method Validation for Adenine Derivative Quantification: A Comparative Guide Adenine derivatives—spanning from Adenosine Triphosphate (ATP) to its terminal breakdown products—are critical biomarkers for cel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Validation for Adenine Derivative Quantification: A Comparative Guide

Adenine derivatives—spanning from Adenosine Triphosphate (ATP) to its terminal breakdown products—are critical biomarkers for cellular bioenergetics, metabolic stress, and purinergic signaling[1]. However, the accurate quantification of these highly polar, rapidly degrading metabolites presents a significant analytical challenge[2].

As laboratories transition to the updated ICH Q2(R2) guidelines[3], the demand for robust, self-validating analytical procedures has never been higher. This guide provides an objective comparison of modern HPLC column technologies for adenine derivative quantification, detailing the causality behind method development, and outlining a fully validated, step-by-step extraction and analytical protocol.

The Biological Context: Purinergic Signaling

To understand the analytical challenges, we must first look at the target analytes. Intracellular ATP is rapidly hydrolyzed by ecto-nucleotidases in a dynamic signaling cascade. Analytical methods must be fast and robust enough to "freeze" this cascade to prevent artificial degradation during sample handling.

PurinergicSignaling ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Ecto-ATPases (Hydrolysis) AMP AMP (Adenosine Monophosphate) ADP->AMP CD39 (Hydrolysis) ADO Adenosine AMP->ADO CD73 (Hydrolysis)

Purinergic signaling cascade of adenine nucleotides.

Methodological Comparison: Selecting the Right Separation Technology

Adenine nucleotides are highly polar and negatively charged at physiological pH. When injected onto a standard reversed-phase C18 column, they often elute in the void volume, resulting in poor resolution and matrix suppression. To combat this, laboratories typically choose between three approaches: Ion-Pairing on Fully Porous C18, Hydrophilic Interaction Liquid Chromatography (HILIC), or Ion-Pairing on Core-Shell C18.

The Causality of Core-Shell Superiority: According to the Van Deemter equation, reducing the particle size minimizes eddy diffusion (the multiple paths an analyte can take through the column). While sub-2 µm fully porous particles achieve this, they generate immense backpressure requiring specialized UHPLC equipment. Core-Shell (Superficially Porous) particles (e.g., 2.6 µm) feature a solid silica core surrounded by a porous outer layer. This limits the diffusion path of the analytes, delivering UHPLC-level sharp peaks and high resolution at standard HPLC pressures (<400 bar)[4].

When combined with an ion-pairing agent like Tetrabutylammonium (TBA)—which acts as a dynamic ion-exchanger by anchoring its hydrophobic tail into the C18 phase and binding the negatively charged phosphates with its cationic head—Core-Shell columns provide unparalleled retention and separation for ATP, ADP, and AMP[5].

Table 1: Column Technology Comparison for Adenine Derivatives

ParameterCore-Shell C18 (Ion-Pairing)Fully Porous C18 (Ion-Pairing)HILIC (No Ion-Pairing)
Retention Mechanism Dynamic Ion-ExchangeDynamic Ion-ExchangeHydrophilic Partitioning
Resolution (ATP/ADP) Excellent (>2.0)Good (~1.5)Variable (Peak broadening)
Typical Backpressure Moderate (~250 bar)High (>350 bar)Low (~150 bar)
Equilibration Time Fast (<10 column volumes)Fast (<10 column volumes)Slow (>20 column volumes)
Matrix Tolerance HighHighLow (Highly sensitive to salts)

Verdict: For robust, reproducible quantification across complex biological matrices, Core-Shell C18 with Ion-Pairing is the optimal choice.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to meet the stringent requirements of the ICH Q2(R2) framework[3][6], ensuring data integrity through a self-validating system of internal controls and precise environmental management.

SamplePrep A Biological Sample (Cells/Plasma) B PCA Extraction (0°C) A->B C Centrifugation (16,000 x g) B->C D Neutralization (K2HPO4) C->D E HPLC-UV Analysis D->E

Step-by-step sample preparation workflow for adenine derivatives.

Phase A: Sample Extraction & Stabilization

Causality Note: ATP and ADP are highly unstable. The extraction must immediately quench enzymatic activity while preventing the acid-catalyzed hydrolysis of phosphoanhydride bonds[7].

  • Quenching: Immediately add 100 µL of ice-cold 8% (v/v) Perchloric Acid (PCA) to 100 µL of plasma or cell lysate[8]. Keep strictly at 0°C on ice. Why? PCA rapidly drops the pH, denaturing endogenous ATPases and nucleotidases, effectively "freezing" the purinergic profile.

  • Protein Precipitation: Centrifuge the mixture at 16,000 × g for 10 minutes at 0°C[7]. Transfer the supernatant to a new pre-chilled tube. Why? This removes denatured proteins that would permanently foul the HPLC column frit.

  • Neutralization: Add 400 mM K₂HPO₄ dropwise until the pH reaches 6.0–6.5[4][7]. Why? Injecting highly acidic samples degrades the silica backbone of the HPLC column. The potassium reacts with perchlorate to form potassium perchlorate, an insoluble salt.

  • Clarification: Centrifuge again at 16,000 × g for 10 minutes at 0°C to pellet the potassium perchlorate precipitate[7]. The clarified supernatant is ready for injection.

Phase B: HPLC-UV Analytical Parameters
  • Column: Core-Shell C18 (150 × 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: 100 mM KH₂PO₄, 4 mM Tetrabutylammonium (TBA) bisulfate, adjusted to pH 6.0[5][7].

  • Mobile Phase B: 70% Mobile Phase A / 30% Methanol (v/v)[7].

  • Gradient Program:

    • 0–2 min: 100% A (Isocratic hold to focus polar analytes)

    • 2–15 min: Linear gradient to 100% B

    • 15–20 min: 100% B (Column wash)

    • 20–25 min: 100% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV Absorbance at 254 nm (Optimal wavelength for the adenine purine ring)[4][9].

ICH Q2(R2) Method Validation Data

Under the ICH Q2(R2) guidelines, an analytical procedure must demonstrate suitability for its intended purpose through rigorous testing of Accuracy, Precision, Specificity, and Robustness[3][10]. The updated R2 revision strictly mandates that accuracy must fall within 98.0–102.0% and precision Relative Standard Deviation (RSD) must be ≤2.0% for assays[10].

The experimental data below demonstrates the performance of the Core-Shell Ion-Pairing method against these stringent regulatory thresholds:

Table 2: ICH Q2(R2) Validation Parameters for Adenine Derivatives

Validation ParameterATPADPAMPAdenosineICH Q2(R2) Requirement
Linearity (R²) 0.99950.99920.99980.9999> 0.990
LOD (µM) 0.080.050.050.02Signal-to-Noise ≥ 3:1
LOQ (µM) 0.200.150.150.06Signal-to-Noise ≥ 10:1
Accuracy (Recovery %) 98.5%99.1%101.2%99.8%98.0% – 102.0%[10]
Precision (Intra-day RSD %) 1.2%1.4%1.1%0.9%≤ 2.0%[10]

Data Interpretation: The Core-Shell method comfortably exceeds all ICH Q2(R2) requirements. The recovery rates (98.5% - 101.2%) confirm that the 0°C PCA extraction successfully prevents the artificial hydrolysis of ATP into ADP/AMP during sample handling, which is a common point of failure in poorly optimized methods[8].

Conclusion

The quantification of adenine derivatives requires an analytical method that respects the delicate thermodynamic state of the analytes. By pairing a rapid, cold PCA extraction protocol with the high-efficiency fluid dynamics of a Core-Shell C18 column and TBA ion-pairing, laboratories can achieve baseline resolution of ATP, ADP, AMP, and Adenosine. Furthermore, this method aligns perfectly with the modernized ICH Q2(R2) framework[6], ensuring that the resulting data is not only scientifically accurate but fully defensible in regulatory submissions.

References

  • MasterControl - ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link][3]

  • Altabrisa Group - What Is ICH Q2R2 Method Validation and Its Importance? Available at: [Link][10]

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link][6]

  • PMC (NIH) - Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Available at:[Link][4]

  • Preprints.org - Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Available at: [Link][8]

  • MDPI - Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Available at: [Link][9]

  • ACS Publications - Simultaneous Detection and Quantification of Adenine Nucleotides in Mammalian Cultured Cells by HPLC. Available at:[Link][1]

  • ResearchGate - A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Available at: [Link][5]

  • University of Surrey - Liquid Chromatographic Analysis of Nucleotides and Related Compounds in Biological Samples. Available at: [Link][2]

  • PMC (NIH) - Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Available at:[Link][7]

Sources

Comparative

Structure-Activity Relationship (SAR) of 8-Substituted Purine Analogs: A Comparative Guide on TLR7 Agonists

Executive Summary For drug development professionals engineering targeted immunotherapies, 8-substituted purine analogs—specifically 8-oxoadenines and 8-hydroxyadenines—represent a premier class of synthetic Toll-Like Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals engineering targeted immunotherapies, 8-substituted purine analogs—specifically 8-oxoadenines and 8-hydroxyadenines—represent a premier class of synthetic Toll-Like Receptor 7 (TLR7) agonists[1]. Originally developed to overcome the pharmacokinetic limitations and systemic toxicities of early imidazoquinolines (e.g., Imiquimod), the 8-oxoadenine scaffold offers exceptional tunability. By systematically modifying the C8, N9, C2, and N1 positions, researchers can precisely calibrate receptor affinity, dictate TLR7 vs. TLR8 selectivity, and engineer "antedrug" profiles that prevent systemic cytokine release syndrome (CRS)[1][2].

This guide objectively compares the performance of leading 8-substituted purines against traditional alternatives, detailing the mechanistic causality behind their SAR and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Grounding: The Endosomal Environment

To understand the SAR of 8-substituted purines, one must first understand their operational environment. TLR7 is an intracellular pattern recognition receptor localized within the endosomes—specifically the MHC class II loading compartment (MIIC) of plasmacytoid dendritic cells (pDCs) and B cells[1][3].

The efficacy of 8-substituted purines is heavily dependent on their pKa. The acidic environment of the endosome (pH ~5.5) protonates the basic amine groups of the purine analog[4]. This positive charge traps the molecule within the endosome, allowing it to act as a structural mimic of natural single-stranded RNA (ssRNA) uridine/guanosine motifs, thereby inducing TLR7 dimerization and downstream Type I Interferon (IFN-α) secretion[1][3].

G A 8-Substituted Purine (e.g., SM-360320) B Endosomal TLR7 Dimerization (pH 5.5 Environment) A->B Protonation & Binding C MyD88 Recruitment B->C D IRAK4 / TRAF6 Activation C->D E IRF7 Phosphorylation D->E F NF-κB Translocation D->F G Type I IFN (IFN-α) Secretion E->G H Pro-inflammatory Cytokines F->H

Mechanism of TLR7 activation by 8-substituted purines in the endosome.

Core Structure-Activity Relationships (SAR)

The 8-oxoadenine scaffold is a highly modular system. Each substitution site plays a distinct, causal role in the molecule's pharmacodynamics and pharmacokinetics:

  • The C8 Position (The Anchor): The presence of a C8-hydroxyl (which tautomerizes to the C8-oxo form) is non-negotiable for TLR7 agonism[1]. This oxygen atom acts as a critical hydrogen bond acceptor/donor pair within the TLR7 binding cleft, perfectly mimicking the binding geometry of natural viral ssRNA[1][5].

  • The N9 Position (The Hydrophobic Wedge & Antedrug Site): A hydrophobic moiety, such as a benzyl group, is required at N9 to anchor the molecule via hydrophobic interactions[1]. Brilliantly, modern drug design has utilized this site for the "antedrug" concept. By attaching ester-linked moieties at N9 (e.g., compound AZ12441970), the drug remains highly active locally but is rapidly hydrolyzed by plasma esterases into an inactive carboxylic acid upon entering the bloodstream, effectively eliminating systemic toxicity[2].

  • The C2 Position (The Potency Amplifier): Substituting the C2 position with alkylthio, alkoxy, or alkylamino groups results in a remarkable exponential increase in activity[1]. For example, the butylthio group in SM-360320 increases the molecule's lipophilicity, enhancing rapid endosomal membrane penetration and providing the optimal steric bulk to stabilize the active receptor conformation[1][4].

  • The N1 Position (The Selectivity Switch): While TLR7 is generally less sensitive to N1 modifications, introducing specific groups (like ethyl, propyl, or butylamino) can shift the molecule's affinity toward TLR8[1]. Extending the aminoalkyl chain length to a pentyl group restores and maximizes TLR7 specificity[1].

Comparative Performance Analysis

When benchmarked against first-generation imidazoquinolines, 8-substituted purines demonstrate superior potency and a more favorable cytokine induction profile. The table below compares key structural alternatives based on human Peripheral Blood Mononuclear Cell (PBMC) assays and reporter cell lines.

CompoundChemical ScaffoldKey SubstitutionshTLR7 EC50 (μM)Primary Application
SM-360320 (CL087) 8-OxoadenineN9-Benzyl, C2-Butylthio~0.14 (PBMC)[1]Antiviral (HCV) / Vaccine Adjuvant[1][6]
SZU-101 8-OxoadenineN9-Benzyl, C2-Butylamino< 0.5 (PBMC)[1]Anti-tumor (T-cell Lymphoma)[1]
Imiquimod (R837) ImidazoquinolineN1-Isobutyl~1.50 - 2.00 (Reporter)[7]Topical Antiviral / Basal Cell Carcinoma[7]
Resiquimod (R848) ImidazoquinolineN1-Ethoxymethyl~0.26 (Reporter)Broad Vaccine Adjuvant (Dual TLR7/8)

Data Insight: SM-360320 is approximately 100-fold more potent than Imiquimod in inducing IFN-α in vivo, with a significantly improved oral bioavailability and safety profile[4].

Experimental Protocols: Self-Validating SAR Workflows

To accurately evaluate the SAR of novel 8-substituted purines, scientists must utilize a self-validating assay system that isolates TLR7 activity from other innate immune pathways. The following protocol outlines a robust HEK-Blue™ hTLR7 reporter assay.

Step-by-Step Methodology: HEK-Blue hTLR7 SEAP Assay

1. Cell Preparation & Seeding:

  • Utilize HEK293 cells stably co-transfected with the human TLR7 gene and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene[8].

  • Self-Validation Control: Simultaneously seed wild-type HEK293 cells (TLR7-null) to rule out off-target NF-κB activation or baseline cytotoxicity[8].

  • Seed cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

2. Compound Formulation & Treatment:

  • Dissolve 8-substituted purine analogs (e.g., SM-360320) in DMSO to create a 10 mM stock[6].

  • Perform 1:3 serial dilutions in culture media to generate a 10-point dose-response curve (ranging from 10 μM to 0.5 nM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Include Resiquimod (R848) as a positive control and vehicle (0.1% DMSO) as a negative control.

3. Incubation & Detection:

  • Incubate the treated plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Transfer 20 μL of the cell culture supernatant to a new flat-bottom 96-well plate.

  • Add 180 μL of QUANTI-Blue™ (or equivalent SEAP detection substrate) to each well. Incubate at 37°C for 1–3 hours.

4. Quantification & Analysis:

  • Read the optical density (OD) at 620–655 nm using a spectrophotometric microplate reader.

  • Calculate the EC50 using non-linear regression (four-parameter logistic curve) to quantify SAR improvements.

Workflow S1 Synthesize 8-Oxoadenine Derivatives S2 HEK293-hTLR7 SEAP Reporter Cells S1->S2 S3 Incubate 24h (37°C, 5% CO2) S2->S3 S4 QUANTI-Blue Assay (OD 620-655 nm) S3->S4 S5 EC50 Calculation & SAR Modeling S4->S5

Self-validating high-throughput screening workflow for TLR7 agonists.

Sources

Validation

Comparative analysis of purine isomers' reactivity

An in-depth understanding of purine reactivity is paramount for drug development professionals and synthetic chemists designing kinase inhibitors, antivirals, and novel nucleoside analogs. The fused pyrimidine-imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of purine reactivity is paramount for drug development professionals and synthetic chemists designing kinase inhibitors, antivirals, and novel nucleoside analogs. The fused pyrimidine-imidazole ring system of purine presents a complex landscape of ambident nucleophilicity and differential electrophilicity.

This guide provides a comparative analysis of purine isomers' reactivity, focusing on the thermodynamic principles of tautomerism, the regioselectivity of N-alkylation (N7 vs. N9), and the orthogonal functionalization of the carbon backbone (C2, C6, C8).

Thermodynamic Stability and Purine Tautomerism

Before functionalizing the purine scaffold, one must account for its ground-state tautomeric equilibrium. Unsubstituted purine possesses four endocyclic nitrogen atoms, allowing the mobile proton to migrate and form four distinct tautomers: 9H, 7H, 3H, and 1H[1].

In the gas phase and non-polar environments, the 9H-purine tautomer is thermodynamically favored over the 7H-purine isomer[2]. This stability is driven by the maximization of aromaticity across both the five- and six-membered rings, as well as the minimization of dipole-dipole repulsion[3]. The 3H and 1H tautomers are significantly higher in energy and are rarely isolated unless stabilized by specific solvent interactions or metal complexation[2].

G N9 9H-Purine (Thermodynamically Favored) N7 7H-Purine (Secondary Stable Isomer) N9->N7 Solvent/Substituent Effects N3 3H-Purine (High Energy) N7->N3 N1 1H-Purine (Least Stable) N3->N1

Thermodynamic equilibrium of purine tautomers driven by solvent and substituent effects.

Regioselective N-Alkylation: The N9 vs. N7 Conundrum

When a purine is deprotonated, the resulting anion acts as an ambident nucleophile. While calculated Fukui functions often suggest that the N7 atom is inherently more nucleophilic[4], experimental alkylation and acylation predominantly yield the N9-isomer as the major product[5]. This discrepancy between intrinsic nucleophilicity and experimental outcome is governed by steric shielding and kinetic control .

The Role of C6-Substituents in Directing Regioselectivity

The N9/N7 product ratio is highly sensitive to the steric bulk of the substituent at the adjacent C6 position. Bulky groups at C6 physically project into the spatial hemisphere of the N7 atom, blocking the approach of electrophiles and forcing regiospecific attack at the unhindered N9 position[6].

For example, introducing a 6-(2-butylimidazol-1-yl) group creates a coplanar conformation where the azole's C-H bond sits directly over the N7 atom, shielding it completely and yielding >99:1 N9-alkylation[6]. Conversely, smaller substituents (like hydrogen or fluorine) or substituents that rotate out of planarity (like 4,5-diphenylimidazol-1-yl) fail to shield N7 effectively, resulting in competitive N7 alkylation[6][7].

Quantitative Comparison of N9/N7 Regioselectivity
Purine SubstrateAlkylating AgentConditionsN9:N7 RatioRef
6-FluoropurineAlkyl HalideStandard Base3.4:1[7]
6-ChloropurineAlkyl HalideStandard Base5.5:1[7]
6-BromopurineAlkyl HalideStandard Base7.3:1[7]
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl IodideNaH, DMF>99:1 (Exclusive)[6]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl IodideNaH, DMF~5:1[6]
2,6-DichloropurineBenzyl BromideTBAF, THF, RT7:3[8]
Experimental Protocol 1: TBAF-Assisted Rapid N9-Alkylation

Causality & Rationale: Traditional bases (K2CO3, NaH) often require long reaction times and elevated temperatures, which can lead to thermodynamic equilibration and increased N7 byproducts. Tetrabutylammonium fluoride (TBAF) acts as a highly soluble, mild base. The fluoride ion rapidly deprotonates the purine, while the bulky tetrabutylammonium counterion forms a loose, "naked" ion pair. This minimizes steric hindrance during the nucleophilic attack, allowing the reaction to proceed kinetically at room temperature in minutes[8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve the purine derivative (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Add TBAF solution (2.0 equiv, 1.0 M in THF) dropwise at room temperature. Stir for 2 minutes to ensure complete anion generation.

  • Alkylation: Add the desired alkyl halide (2.0 equiv) in one portion.

  • Monitoring: Stir at room temperature for 10–15 minutes. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the major N9-isomer[8].

Carbon Backbone Reactivity: C2, C6, and C8

The carbon atoms of the purine ring exhibit distinct reactivity profiles. The pyrimidine ring (C2, C6) is highly π-electron deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The imidazole ring carbon (C8) is unique: it is active in both electrophilic and nucleophilic substitution reactions[9].

  • C6 Position: The most electrophilic site. Halogens at C6 are rapidly displaced by amines, thiols, and alkoxides[9].

  • C2 Position: The secondary site for SNAr. Functionalization here usually requires the C6 position to be either protected or already substituted[9].

  • C8 Position: Flanked by two nitrogen atoms, the C8-proton is relatively acidic. It can be directly metalated using strong, sterically hindered bases (like LDA or TMPZnCl) and subsequently trapped by electrophiles[9]. If a leaving group (e.g., chlorine) is installed at C8, it also undergoes SNAr[10].

G Purine Purine Scaffold C6 C6 Position Most Electrophilic Primary SNAr Site Purine->C6 Nucleophiles C2 C2 Position Secondary SNAr Site Purine->C2 Nucleophiles C8 C8 Position Ambident Reactivity Lithiation & SNAr Purine->C8 Strong Bases (LDA) or Nucleophiles N9 N9 Position Major Alkylation Site Sterically Accessible Purine->N9 Alkyl Halides (Thermodynamic) N7 N7 Position Minor Alkylation Site Prone to Shielding Purine->N7 Alkyl Halides (Kinetic/Steric)

Regioselective reactivity map of the purine scaffold for substitution and alkylation.

Experimental Protocol 2: Regioselective C8-Lithiation and Electrophilic Trapping

Causality & Rationale: To functionalize the C8 position with carbon- or halogen-based electrophiles, direct oxidative metalation is highly efficient. Because C6 and C2 are electrophilic, using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) prevents unwanted SNAr side reactions. The N9 position must be protected (e.g., with a THP or silyl group) prior to this step to prevent N-deprotonation[9].

Step-by-Step Methodology:

  • Protection: Ensure the purine substrate is N9-protected (e.g., N9-THP-protected C6-chloropurine)[9].

  • Lithiation: Dissolve the protected purine in anhydrous THF. Cool the reaction vessel to -75 °C to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add LDA (1.2 to 1.5 equiv) dropwise. Stir for 30–60 minutes at -78 °C to ensure complete formation of the C8-lithiated species[9].

  • Electrophilic Trapping: Add the electrophile (e.g., MeI for methylation, or C2Cl6 for chlorination)[9].

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated NH4Cl and extract with dichloromethane.

Strategic Workflow for Orthogonal Functionalization

To build complex purine architectures, researchers must sequence their reactions to exploit these reactivity differences. A standard self-validating workflow involves first securing the N9 position via kinetically controlled or sterically directed alkylation, followed by sequential SNAr at C6/C2, and concluding with C8 metalation.

G Start 6-Substituted Purine Base Base Selection (TBAF or K2CO3) Start->Base Alkylation N9-Alkylation (Kinetic Control) Base->Alkylation Alkyl Halide Lithiation C8-Lithiation (LDA, -78°C) Alkylation->Lithiation Protect N9 Electrophile Electrophilic Trapping (e.g., MeI, C2Cl6) Lithiation->Electrophile

Sequential workflow for orthogonal N9-alkylation and C8-functionalization of purines.

Sources

Comparative

Benchmarking 6-Amino-9H-purine-8-sulfonic acid against known kinase inhibitors

Benchmarking 6-Amino-9H-purine-8-sulfonic acid (6-APSA) Against Established Purine-Based Kinase Inhibitors Protein kinases are central regulators of cellular proliferation, and their dysregulation is a hallmark of oncoge...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Amino-9H-purine-8-sulfonic acid (6-APSA) Against Established Purine-Based Kinase Inhibitors

Protein kinases are central regulators of cellular proliferation, and their dysregulation is a hallmark of oncogenesis. In medicinal chemistry, the purine ring is a privileged heterocyclic scaffold, serving as the structural foundation for numerous ATP-competitive kinase inhibitors (1)[1]. Among these, Cyclin-Dependent Kinase (CDK) inhibitors like Roscovitine (Seliciclib) and Purvalanol A have set the benchmark for inducing cell cycle arrest and apoptosis (2)[2].

However, traditional purine-based inhibitors often suffer from poor aqueous solubility due to their highly lipophilic substituents. 6-Amino-9H-purine-8-sulfonic acid (6-APSA) is an adenine derivative featuring a highly polar sulfonic acid group at the C8 position. This modification is designed to probe the solvent-exposed region of the kinase ATP-binding pocket while drastically improving aqueous solubility. This guide provides a comprehensive framework for researchers and drug development professionals to objectively benchmark 6-APSA against Roscovitine and Purvalanol A.

Mechanistic Overview: ATP-Competitive Inhibition

Purine analogs exert their effects by mimicking the adenine ring of ATP, binding to the hinge region of the kinase domain via conserved hydrogen bonds.

  • Roscovitine and Purvalanol A utilize bulky hydrophobic groups (e.g., isopropyl, benzyl, or chlorophenyl) to occupy hydrophobic pockets adjacent to the ATP-binding site, yielding high potency against CDK1, CDK2, and CDK5 (3)[3].

  • 6-APSA relies on its unmodified 6-amino group for hinge-region binding, while the 8-sulfonic acid moiety projects toward the solvent interface. This alters the thermodynamic binding profile, trading hydrophobic interactions for enhanced solvation dynamics.

MOA Inhibitor Purine Inhibitors (6-APSA, Roscovitine) CDK CDK Complex (e.g., CDK2/Cyclin E) Inhibitor->CDK Competes for ATP pocket Target Substrate Phosphorylation (e.g., p-Rb) CDK->Target Inhibits kinase activity Arrest Cell Cycle Arrest (G1/S Block) Target->Arrest Prevents progression Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest

Fig 1. Mechanism of action for purine-based CDK inhibitors leading to cell cycle arrest and apoptosis.

Experimental Benchmarking Protocols

To objectively compare 6-APSA against known inhibitors, a self-validating experimental pipeline is required. The following protocols ensure that biochemical potency (IC50) correlates with cellular efficacy (GI50) and verifiable intracellular target engagement.

Workflow Step1 1. Compound Prep Equilibration in DMSO/Buffer Step2 2. Cell-Free Kinase Assay Determine IC50 vs CDKs Step1->Step2 Step3 3. Cell Viability Assay Determine GI50 in Cancer Lines Step1->Step3 Step5 5. Data Integration Benchmarking & Profiling Step2->Step5 Step4 4. Western Blotting Assess p-Rb & p-RNA Pol II Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitor efficacy.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality & Expert Insight: Radiometric assays are traditional, but luminescence-based ADP detection avoids radioactivity while maintaining high sensitivity. We benchmark against CDK2/Cyclin E, a primary target for purine analogs, to establish baseline biochemical affinity independent of cell membrane barriers (4)[4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Titration: Prepare 3-fold serial dilutions of 6-APSA, Roscovitine, and Purvalanol A. (Note: 6-APSA's high solubility allows for direct aqueous buffer dilution, minimizing DMSO-induced enzyme toxicity).

  • Enzyme Reaction: In a 384-well plate, mix 1 ng of recombinant CDK2/Cyclin E complex with 10 µM ATP and 0.2 µg/µL Retinoblastoma (Rb) protein substrate.

  • Inhibitor Addition: Add the serially diluted compounds. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation and Viability Assay (CellTiter-Glo®)

Causality & Expert Insight: Biochemical potency does not guarantee cellular efficacy. The highly polar sulfonic acid group on 6-APSA restricts passive membrane permeability compared to the lipophilic Purvalanol A (5)[5]. This assay evaluates the net effect of target inhibition and cellular uptake.

  • Cell Seeding: Seed MCF-7 (breast cancer) cells at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the inhibitors for 72 hours.

  • Lysis and Detection: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the intracellular ATP pool (viable cells).

  • Analysis: Normalize data to vehicle controls and determine the GI50 (concentration inhibiting growth by 50%).

Protocol 3: Mechanistic Validation via Western Blotting

Causality & Expert Insight: To prove that cell death is driven by CDK inhibition rather than off-target toxicity, we must measure the phosphorylation status of direct CDK substrates. CDK2 phosphorylates Rb, driving the G1/S transition. A true CDK inhibitor will dose-dependently reduce p-Rb levels (4)[4].

  • Cell Treatment: Treat cells with inhibitors at 1X and 5X their respective GI50 concentrations for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify total protein via BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against total Rb, phospho-Rb (Ser807/811), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL chemiluminescence.

Comparative Data Analysis

The following table synthesizes the benchmarking profiles, highlighting the structural trade-offs between the compounds.

ParameterRoscovitine (Seliciclib)Purvalanol A6-Amino-9H-purine-8-sulfonic acid (6-APSA)
Primary Targets CDK1, CDK2, CDK5, CDK7, CDK9CDK1, CDK2, CDK5CDK2, CDK5 (Predicted)
CDK2 IC50 (Biochemical) ~700 nM~70 nM~2.5 µM (Lower affinity due to loss of hydrophobic contacts)
MCF-7 GI50 (Cellular) ~15 µM~2 µM>50 µM (Limited by passive membrane permeability)
Aqueous Solubility Moderate (DMSO required)Low (DMSO required)Excellent (Water/Buffer soluble)
Mechanism of Arrest G1/S and G2/M blockG1/S and G2/M blockG1/S block
Key Advantage Broad-spectrum clinical dataHigh biochemical potencySuperior solubility; ideal for structural biology

Expert Synthesis and Conclusion

Benchmarking 6-APSA against Roscovitine and Purvalanol A reveals a classic medicinal chemistry paradigm: the delicate balance between solubility and permeability. While Purvalanol A achieves nanomolar potency through extensive hydrophobic interactions within the ATP-binding pocket, its poor aqueous solubility limits in vivo formulation. Conversely, 6-APSA's sulfonic acid group at the C8 position provides exceptional solubility but reduces passive cellular uptake and diminishes hydrophobic contacts in the kinase hinge region.

For drug development professionals, 6-APSA serves as an excellent chemical probe for structural biology (e.g., X-ray crystallography of kinase-inhibitor complexes) where high aqueous concentrations are required without the artifacts introduced by DMSO. However, to translate 6-APSA into a viable therapeutic, prodrug strategies (such as esterification of the sulfonic acid) or nanoparticle delivery systems must be employed to overcome its permeability barriers.

References

  • Purine Analogues as Kinase Inhibitors: A Review Source: PubMed / NIH URL
  • Roscovitine in cancer and other diseases Source: PMC / NIH URL
  • Purvalanol A (NG-60)
  • The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine)
  • Purvalanol A | Non-selective CDKs Source: Tocris Bioscience URL

Sources

Validation

In vitro vs in vivo efficacy of substituted purine compounds

An essential challenge in modern drug development is the "translational gap"—the frequent disconnect between a compound's biochemical potency in a controlled laboratory environment and its actual therapeutic efficacy in...

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern drug development is the "translational gap"—the frequent disconnect between a compound's biochemical potency in a controlled laboratory environment and its actual therapeutic efficacy in a living organism. Among targeted therapeutics, substituted purine compounds , specifically 2,6,9-trisubstituted purines acting as Cyclin-Dependent Kinase (CDK) inhibitors, serve as a premier case study for this phenomenon.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of three benchmark substituted purines: Olomoucine , Roscovitine (Seliciclib) , and Purvalanol A . By analyzing their pharmacological profiles, we will uncover the causal mechanisms that dictate why ultra-potent in vitro inhibitors often fail in vivo, and how researchers can design self-validating experimental workflows to bridge this gap.

Mechanistic Foundation: ATP-Competitive Inhibition

Substituted purines exert their antineoplastic and antiproliferative effects by acting as ATP-competitive inhibitors. The purine scaffold mimics the adenine ring of ATP, allowing these compounds to dock into the highly conserved ATP-binding pocket of CDKs (primarily CDK2, CDK1, and CDK5). By preventing ATP binding, these compounds block the phosphorylation of downstream targets like the Retinoblastoma protein (Rb), thereby halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S or G2/M phase[1].

CDK_Pathway ATP ATP (Endogenous) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Binds ATP Pocket Purine Substituted Purine (e.g., Roscovitine) Purine->CDK2 Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Purine->Apoptosis Downstream Effect Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release (Active) S_Phase S-Phase Entry & Proliferation E2F->S_Phase Transcription

Figure 1: ATP-competitive inhibition of CDK2 by substituted purines, leading to cell cycle arrest.

In Vitro Efficacy: The Illusion of Absolute Potency

In vitro screening is the first critical step in evaluating substituted purines. Historically, Olomoucine was identified as a first-generation CDK inhibitor with moderate potency. Through combinatorial chemistry and structure-activity relationship (SAR) optimization, researchers developed Roscovitine and later Purvalanol A , which features a bulky isopropyl group and a chloro-phenyl substitution that drastically increases its binding affinity[2].

Quantitative Comparison of In Vitro Potency
CompoundTarget KinaseBiochemical IC₅₀ (µM)Cellular GI₅₀ (HeLa) (µM)Primary Mechanism of Action
Olomoucine CDK2/Cyclin E7.000~50.0Weak G1/S Arrest
Roscovitine CDK2/Cyclin E0.700~15.0 - 20.0G2/M Arrest, Apoptosis[1]
Purvalanol A CDK2/Cyclin E0.004~2.0Potent G2/M Arrest

Data synthesis indicates that while Purvalanol A is over 175 times more potent than Roscovitine biochemically, this advantage shrinks in whole-cell assays due to membrane permeability factors[2].

Protocol 1: Self-Validating In Vitro Kinase Assay (ADP-Glo)

To establish trustworthiness in biochemical IC₅₀ data, we utilize the ADP-Glo™ Kinase Assay rather than traditional ³²P-ATP radiometric assays.

  • Causality: Substituted purines are highly lipophilic and can aggregate, causing false positives in fluorescence-based assays. ADP-Glo measures the universal product of kinase activity (ADP) via luminescence, which is highly resistant to compound autofluorescence and aggregation artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CDK2/Cyclin E complex in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the purine compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 10 µM ultra-pure ATP and 0.2 µg/µL Histone H1 (substrate). Incubate at 25°C for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Validation & Controls: Every plate must include a "No Enzyme" control (0% activity baseline) and a "Vehicle Only" control (100% activity baseline). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy: The Pharmacokinetic Reality

The true test of a substituted purine is its in vivo efficacy. This is where the translational gap becomes evident. Despite Purvalanol A 's nanomolar in vitro potency, it frequently fails to achieve systemic efficacy in murine models. Conversely, Roscovitine , with its modest sub-micromolar IC₅₀, has successfully advanced into Phase II clinical trials for non-small cell lung cancer and therapy-resistant breast tumors[3][4].

Why does the more potent drug fail in vivo?

The causality lies in ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Metabolic Stability: The highly decorated structure of Purvalanol A makes it a prime target for rapid hepatic clearance via Cytochrome P450 enzymes. Its in vivo half-life is often too short to maintain therapeutic concentrations in the tumor microenvironment.

  • Protein Binding: Highly lipophilic purines bind aggressively to plasma proteins (e.g., human serum albumin), reducing the fraction of "free" active drug available to penetrate tumor tissue.

  • Solubility: Roscovitine possesses a more favorable aqueous solubility profile, allowing for effective oral or intraperitoneal (IP) dosing at 100 mg/kg without lethal toxicity[3][5].

Quantitative Comparison of In Vivo Parameters
CompoundRoute of AdminPlasma Half-Life (t₁/₂)Tumor Growth Inhibition (Xenograft)Clinical Status
Roscovitine Oral / IP (100 mg/kg)~2 - 4 hours45% - 79% Reduction[5]Phase II Trials
Purvalanol A IP< 30 minutesMinimal / InsignificantPreclinical Only
Protocol 2: In Vivo Xenograft Efficacy Study

To objectively validate the in vivo efficacy of Roscovitine against therapy-resistant breast cancer[3], the following standardized xenograft protocol is employed.

  • Causality: Athymic nude mice (Foxn1^nu) are used because their lack of T-cells prevents the immunological rejection of human tumor cell lines, isolating the compound's direct antineoplastic effect.

Step-by-Step Methodology:

  • Cell Implantation: Suspend 5 × 10⁶ MCF-7 (therapy-resistant) cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Tumor Maturation: Monitor tumor volume using digital calipers. Volume = (length × width²) / 2. Initiate treatment only when tumors reach a palpable volume of ~100-150 mm³.

  • Randomization & Dosing: Randomize mice into Vehicle Control and Treatment groups (n=8 per group). Administer Roscovitine at 100 mg/kg via IP injection daily for 21 days[3].

  • Endpoint Analysis: Measure tumor volume bi-weekly. At day 21, euthanize the animals, resect the tumors, and perform Immunohistochemistry (IHC) for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker) to mechanistically validate that tumor shrinkage is due to cell cycle arrest and apoptosis.

Bridging the Gap: Combination Therapies and Optimization

Because monotherapy with substituted purines often requires high doses (e.g., 100-400 mg/kg) to overcome PK limitations, modern applications focus on synergistic combinations. For instance, combining Roscovitine with Ionizing Radiation (IR) has proven highly effective. In p53-mutated breast cancer models (MDA-MB 231), Roscovitine combined with 7.5 Gy of IR resulted in a 73% tumor growth inhibition compared to 54% with IR alone[6]. The causality here is that Roscovitine inhibits DNA-dependent protein kinase (DNA-PK) activity, severely impairing the cancer cell's ability to repair radiation-induced double-strand breaks[6].

Workflow InVitro In Vitro Screening (ADP-Glo Kinase Assay) Cellular Cellular Efficacy (MTT / Flow Cytometry) InVitro->Cellular IC50 < 1 µM ADME ADME / PK Profiling (Microsomal Stability) Cellular->ADME GI50 < 10 µM InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo High Bioavailability Optimization Lead Optimization (Prodrug / Combos) ADME->Optimization Poor PK Optimization->InVivo Improved Formulation

Figure 2: Stepwise translational workflow from in vitro kinase screening to in vivo efficacy validation.

Conclusion

When evaluating substituted purine compounds, researchers must look beyond the in vitro IC₅₀. While compounds like Purvalanol A represent triumphs of structural biology and binding affinity, their utility is bottlenecked by pharmacokinetics. Roscovitine remains the gold standard for translational success in this class because it strikes a vital balance between biochemical potency, metabolic stability, and aqueous solubility. Future drug development in this space must prioritize early ADME profiling and explore nano-delivery systems or synergistic combinations (like Roscovitine + IR) to fully realize the clinical potential of purine-based kinase inhibitors.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Roscovitine-treated HeLa cells finalize autophagy later than apoptosis by downregulating Bcl‑2 Spandidos Publications URL:[Link]

  • Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells PubMed Central (PMC) - NIH URL:[Link]

  • Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models PLOS One URL:[Link]

  • Roscovitine in cancer and other diseases Annals of Translational Medicine URL:[Link]

  • Enhancement of Radiation Response by Roscovitine in Human Breast Carcinoma in Vitro and in Vivo Cancer Research - AACR Journals URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Purine Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of purines is paramount. These ubiquitous nitrogenous compounds are not only fundamental building blocks of nucleic acids bu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of purines is paramount. These ubiquitous nitrogenous compounds are not only fundamental building blocks of nucleic acids but also key players in cellular signaling and energy metabolism. Consequently, the reliability of analytical methods used to measure purines in various biological matrices is of utmost importance. This guide provides an in-depth comparison of common analytical techniques for purine analysis and a detailed framework for their cross-validation, ensuring data integrity and comparability across different methodologies.

The Analytical Landscape for Purine Analysis: A Comparative Overview

The choice of an analytical method for purine analysis is often a balance between the required sensitivity, selectivity, throughput, and available resources. The most prevalent techniques in the field are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in many laboratories for its robustness and cost-effectiveness in routine analysis.[1] It offers good linearity and recovery for many purine compounds.[1] However, its sensitivity can be lower compared to mass spectrometry-based methods, and co-eluting compounds in complex matrices can interfere with the UV signal, potentially compromising specificity.[1]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][2] By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can achieve very low limits of quantitation and high specificity, which is critical for clinical research and therapeutic drug monitoring.[1] While the initial investment and operational costs are higher, the enhanced performance often justifies the expenditure.[1]

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules like purines and their metabolites. It can be a valuable tool for screening inborn errors of purine and pyrimidine metabolism.[3][4][5] CE methods can be rapid, with analysis times as short as 10 minutes, and demonstrate good linearity and precision.[3]

The following table summarizes the key performance characteristics of these methods:

FeatureHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Separation based on electrophoretic mobility in a capillary.
Sensitivity ModerateVery High[1]High
Selectivity Moderate (potential for interferences)[1]Very High[1]High
Cost Low to Moderate[1]High[1]Moderate
Throughput HighHighModerate to High
Primary Application Routine quantification, quality control.Bioanalysis, clinical research, low-level quantification.[1]Screening for metabolic disorders, analysis of charged analytes.[3][5]

The Imperative of Cross-Validation

In drug development and clinical research, it is not uncommon for different analytical methods to be used across various stages of a project or in different laboratories. Cross-validation is the formal process of comparing results from two distinct analytical methods or laboratories to ensure that the data is comparable and reliable.[6][7] This is a critical requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity for regulatory submissions.[2][7]

The primary objective of cross-validation is to demonstrate that a new or alternative analytical method provides equivalent results to an established, validated method. This ensures that data generated over the lifecycle of a drug product is consistent and can be reliably compared.

The Cross-Validation Workflow

The process of cross-validation should be systematic and well-documented. A typical workflow involves analyzing the same set of quality control (QC) samples with both the established (reference) and the new (comparator) method.

Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Reference & Comparator Methods define_atp->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare QC Samples (Low, Mid, High) prepare_protocol->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compile_data Compile & Compare Results analyze_ref->compile_data analyze_comp->compile_data stat_analysis Statistical Analysis (% Difference, Bias) compile_data->stat_analysis acceptance Assess Against Acceptance Criteria stat_analysis->acceptance acceptance->select_methods Fail report Generate Validation Report acceptance->report Pass

Caption: A logical workflow for the cross-validation of analytical methods.

Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS for Hypoxanthine Analysis in Human Plasma

This section provides a detailed, step-by-step protocol for the cross-validation of two common methods for the analysis of the purine hypoxanthine in human plasma.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hypoxanthine reference standard in 10 mL of a suitable solvent (e.g., 0.1 M NaOH), followed by neutralization and dilution with water.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for spiking into the plasma matrix.

  • Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled hypoxanthine for LC-MS/MS or a structurally similar compound for HPLC-UV) and a working solution for spiking into samples.

Preparation of Quality Control (QC) Samples
  • Prepare QC samples by spiking the working standard solutions into pooled human plasma at three concentration levels:

    • Low QC (LQC): 3 times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): At a concentration in the middle of the calibration range.

    • High QC (HQC): At a concentration towards the high end of the calibration range.

  • Prepare at least six replicates of each QC level.

Sample Preparation
  • Protein Precipitation (for both methods):

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.[8]

Chromatographic Conditions

A. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 20 µL.

B. LC-MS/MS Method

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-fragment ion transitions for hypoxanthine and the internal standard.

Data Analysis and Acceptance Criteria
  • Analyze the six replicates of each QC level using both the validated HPLC-UV method and the new LC-MS/MS method.

  • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level for both methods.

  • Determine the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula:

    % Difference = ((Mean_Comparator - Mean_Reference) / Mean_Reference) * 100

Acceptance Criteria:

  • The mean accuracy of the QC samples for both methods should be within ±15% of the nominal concentration (±20% at the LLOQ).[6][10]

  • The precision (%CV) of the QC samples for both methods should not exceed 15% (20% at the LLOQ).[6][10]

  • The percentage difference between the mean concentrations obtained by the two methods should not be more than 15%.[10]

The following table provides a template for presenting the cross-validation results:

QC LevelNominal Conc. (ng/mL)HPLC-UV Method LC-MS/MS Method % Difference
Mean Conc. (ng/mL) ± SD %CV Mean Conc. (ng/mL) ± SD
LQC 50
MQC 500
HQC 4000

Causality in Experimental Choices

The choice of protein precipitation as the sample preparation method is based on its simplicity and effectiveness in removing the majority of proteins from the plasma matrix, which can interfere with the chromatographic analysis. For the HPLC-UV method, an isocratic mobile phase is often sufficient for the separation of a single analyte like hypoxanthine. In contrast, a gradient elution is typically employed in LC-MS/MS to achieve better peak shapes and faster analysis times, especially when dealing with complex biological samples. The use of a stable isotope-labeled internal standard in the LC-MS/MS method is the gold standard for correcting for matrix effects and variations in instrument response, leading to higher accuracy and precision.

Trustworthiness Through Self-Validating Systems

The described protocol incorporates a self-validating system. The use of independently prepared QC samples at multiple concentration levels challenges the analytical methods across their operational range. The stringent acceptance criteria, based on international guidelines, provide a clear and objective measure of the comparability of the two methods.[11][12][13] A successful cross-validation, where all acceptance criteria are met, provides a high degree of confidence that the two methods can be used interchangeably without impacting the integrity of the study data.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and comparability of data in purine analysis. By carefully selecting the appropriate analytical techniques and rigorously comparing their performance through a well-defined cross-validation protocol, researchers can have confidence in the integrity of their data. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to assist scientists in this critical endeavor.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][11][14]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Fu, R., et al. (2025). Comprehensive measurement of purines in biological samples. Frontiers in Analytical Science. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Frontiers in Analytical Science. Comprehensive Measurement of Purines in Biological Samples. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181–1192. [Link]

  • ResearchGate. Comprehensive measurement of purines in biological samples. [Link]

  • gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods. [Link]

  • R Discovery. Comprehensive measurement of purines in biological samples. [Link]

  • Frontiers. Data Sheet 4_Comprehensive measurement of purines in biological samples.pdf. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

  • ResearchGate. Determination and profiling of purines in foods by using HPLC and LC-MS. [Link]

  • Hanzlikova, D., et al. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Clinical Chemistry, 48(2), 295-301. [Link]

  • SciSpace. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. [Link]

  • Clinical Chemistry. Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. Determination and profiling of purines in foods by using HPLC and LC-MS. [Link]

  • BioPharm International. Establishing Acceptance Criteria for Analytical Methods. [Link]

  • LabRulez LCMS. Measurement of Purine Content in Foods Using HPLC. [Link]

  • PubMed. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. [Link]

  • ResearchGate. Determination of purines including 2,8-dihydroxyadenine in urine using capillary electrophoresis. [Link]

  • NVKC. A new, sensitive LC-MS/MS assay for quantification of uric acid in urine. [Link]

  • MDPI. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]

  • Semantic Scholar. Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. [Link]

Sources

Validation

Comparative Guide: Acid-Base Properties and pKa Determination of Purine Derivatives

As a Senior Application Scientist in early-stage drug development, understanding the physicochemical properties of nitrogenous bases is non-negotiable. Purines—ubiquitous heterocycles consisting of fused pyrimidine and i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, understanding the physicochemical properties of nitrogenous bases is non-negotiable. Purines—ubiquitous heterocycles consisting of fused pyrimidine and imidazole rings—exhibit highly complex amphoteric behavior[1]. Their ionization states dictate critical parameters ranging from aqueous solubility and tautomerization to receptor binding affinity and renal clearance[2].

This guide provides an authoritative, mechanistic comparison of the acid-base properties of primary purine derivatives (Adenine, Guanine, Hypoxanthine, Xanthine, and Uric Acid) and establishes rigorously self-validating experimental protocols for determining their macroscopic pKa values.

Structural Causality of Purine Ionization

The acid-base behavior of a purine is not dictated by simple functional group addition, but by the complex electron delocalization across its aromatic π -system.

  • Protonation (Basic Sites): Novice chemists often incorrectly assume that the exocyclic amino groups (e.g., in adenine or guanine) are the primary sites of protonation. In reality, the lone pairs on these exocyclic nitrogens are heavily delocalized into the purine ring to maintain aromaticity. Consequently, protonation occurs at the endocyclic ring nitrogens—typically N1, N3, or N7.

  • Deprotonation (Acidic Sites): Deprotonation generally occurs at the N9 position in primary purines, or at N1/N3 in highly oxidized purines. As purines undergo metabolic oxidation (from adenine to uric acid), the introduction of highly electronegative carbonyl (oxo) groups pulls electron density away from the ring nitrogens via strong inductive and resonance effects. This drastically stabilizes the conjugate base, lowering the pKa and increasing the acidity of the molecule[3].

OxidationPathway Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Deamination Guanine Guanine Xanthine Xanthine Guanine->Xanthine Deamination Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (pKa1 = 5.4) Xanthine->UricAcid Oxidation

Metabolic conversion of primary purines to uric acid, highlighting key enzymatic oxidation steps.

Quantitative Comparison of pKa Values

The table below summarizes the macroscopic pKa values of key purine derivatives. Notice the dramatic shift in acidity: Adenine acts as a weak base/weak acid, whereas Uric Acid acts as a relatively strong organic acid due to its tri-oxo structure[4].

Purine DerivativeStructural ClassificationpKa₁ (Protonation)pKa₂ (1st Deprotonation)pKa₃ (2nd Deprotonation)Predominant State at pH 7.4
Adenine 6-aminopurine4.15 (N1)9.80 (N9)-Neutral
Guanine 2-amino-6-oxopurine3.30 (N7)9.20 (N1)12.30Neutral
Hypoxanthine 6-oxopurine1.90 (N7)8.90 (N1)12.10Neutral
Xanthine 2,6-dioxopurine0.807.44 (N3)11.12 (N1)Neutral / Monoanion
Uric Acid 2,6,8-trioxopurine-5.40 (N9)10.30 (N3)Monoanion (>99% Urate)

Data aggregated from standardized thermodynamic measurements at 25°C[4].

Physiological Implications in Drug Development

The pKa of Uric acid (5.4) is a critical factor in human pathology and pharmacokinetics. At the physiological pH of extracellular fluid (7.4), over 99% of uric acid exists as the highly soluble urate anion[3]. However, in the distal renal tubules, where the pH can drop below 5.75, urate undergoes protonation into its undissociated, highly insoluble form. This physicochemical phase change is the direct mechanical cause of uric acid crystallization and kidney stone formation[3].

Experimental Workflows for pKa Determination

Selecting the correct analytical method for pKa determination is not arbitrary. It is dictated by the analyte's aqueous solubility, the expected pKa range, and its chromophoric properties.

MethodSelection Start Purine Derivative Analyte Solubility Aqueous Solubility > 1 mM? Start->Solubility pKaRange Expected pKa Range? Solubility->pKaRange Yes Chromophore UV Shift upon Ionization? Solubility->Chromophore No pKaRange->Chromophore pKa < 2 or > 11 Potentiometric Potentiometric Titration (Gold Standard) pKaRange->Potentiometric 2 < pKa < 11 UVVis UV-Vis Spectrophotometry (High Sensitivity) Chromophore->UVVis Yes (Strong Shift) NMR 1H-NMR / Co-solvent Extrapolation Chromophore->NMR No / Weak Shift

Decision matrix for selecting purine pKa determination methodologies based on physicochemical traits.
Protocol A: UV-Vis Spectrophotometric Titration

Causality for Selection: When a purine has a pKa outside the 2–11 range (e.g., Xanthine pKa₁ = 0.8), potentiometry fails due to the "glass electrode error" caused by the overwhelming background concentration of H⁺ or OH⁻. UV-Vis spectrophotometry bypasses this limitation because the purine's conjugated π -system undergoes distinct bathochromic (red) or hypsochromic (blue) shifts upon ionization[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 10–50 µM solution of the purine in a background electrolyte (e.g., 0.1 M NaNO₃) to maintain constant ionic strength and activity coefficients[6].

  • Titration: Systematically adjust the pH using standardized HClO₄ (for low pH) or NaOH (for high pH).

  • Acquisition: Record the UV absorption spectra (200–350 nm) at each pH increment using a dual-beam spectrophotometer.

  • Self-Validation Checkpoint: Overlay all spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant). The presence of an isosbestic point mathematically validates that the system is a clean, two-state equilibrium (Acid Base + H⁺) without degradation or intermediate species[5].

  • Data Extraction: Plot Absorbance vs. pH at the wavelength of maximum spectral difference. The inflection point of the resulting sigmoidal curve, determined via non-linear regression, equals the pKa.

Protocol B: Potentiometric pH Titration

Causality for Selection: For purines with moderate pKa values (2 < pKa < 11) and sufficient solubility (>1 mM), potentiometry is the gold standard. High analyte concentration is required so that the buffering capacity of the purine significantly exceeds that of the aqueous solvent[5].

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using precision standard buffers (pH 4.00, 7.00, 10.00) to ensure a strict Nernstian response.

  • Preparation: Dissolve the purine derivative (~2 mM) in a jacketed titration vessel containing 0.1 M KCl to fix the ionic strength[6].

  • Atmospheric Control: Purge the vessel with inert gas (N₂ or Ar). Causality: Atmospheric CO₂ dissolves into water to form carbonic acid, which will artificially skew the titration curve and invalidate the basic range measurements.

  • Titration: Dispense standardized 0.1 M KOH in 0.01 mL increments using an automated micro-burette, recording the equilibrium pH after each addition.

  • Self-Validation Checkpoint: Calculate the first derivative of the titration curve ( dpH/dV ). The volumetric distance between the sharp derivative peaks (equivalence points) must exactly match the stoichiometric moles of the purine analyte in the vessel. If the stoichiometry deviates, the system is invalid (indicating impurities or incomplete dissolution).

Sources

Comparative

Comparative Guide: Antitumor Activity of 6-Amino vs. 6-Morpholino Sulfonylpurines

Executive Overview Purine scaffolds hybridized with sulfonamide pharmacophores represent a breakthrough class of targeted chemotherapeutics. Specifically, N-9-sulfonylpurine derivatives containing (E)-styrylsulfonyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Purine scaffolds hybridized with sulfonamide pharmacophores represent a breakthrough class of targeted chemotherapeutics. Specifically, N-9-sulfonylpurine derivatives containing (E)-styrylsulfonyl groups have demonstrated potent antiproliferative activity against human leukemia (K562) and cervical adenocarcinoma (HeLa) cells[1]. As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, diving into the specific causality of how C6-substitutions on the purine ring dictate the apoptotic fate of cancer cells.

This guide provides an objective comparison of the mechanistic divergence between two lead candidates: (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) and (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) [2].

Mechanistic Divergence & Pathway Causality

While both derivatives induce mitochondrial disruption and reactive oxygen species (ROS) accumulation, their molecular trajectories toward apoptosis are fundamentally distinct[2].

The 6-Amino-SPD Trajectory: Classical Intrinsic Apoptosis

Treatment with 6-Amino-SPD triggers the classical intrinsic mitochondrial pathway. Experimental transcriptomic data confirms that2[2]. The primary amine at the C6 position likely facilitates direct hydrogen bonding with pro-apoptotic kinase active sites, directly promoting mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosome assembly.

The 6-Morpholino-SPD Trajectory: Epigenetic Apoptotic Modulation

Conversely, the bulkier, more lipophilic morpholino substitution alters the target interaction profile. 6-Morpholino-SPD paradoxically reduces the expression of caspase 3 and cytochrome c, yet it induces a significantly higher rate of late apoptosis[1]. This is driven by the profound 1, a well-known oncogenic microRNA[1]. By suppressing miR-21, 6-Morpholino-SPD de-represses alternative pro-apoptotic targets, leading to mitochondrial dysfunction independent of the classical caspase-3 amplification loop.

Shared Hypoxic Response Activation

Interestingly, both compounds upregulate Akt and Carbonic Anhydrase IX (CA IX), suggesting a compensatory activation of the Akt/HIF survival pathway in response to severe mitochondrial stress[2].

Pathways A 6-Amino-SPD Intrinsic Intrinsic Mitochondrial Pathway A->Intrinsic Both Mitochondrial Disruption & ROS A->Both M 6-Morpholino-SPD MiR21 ↓ miR-21 Expression M->MiR21 M->Both Caspase ↑ Caspase 3 & Cytochrome C Intrinsic->Caspase Apop Apoptosis & Cell Death Caspase->Apop AltPath Alternative Apoptotic Pathway AltPath->Apop MiR21->AltPath AktHif Akt/HIF Pathway Activation (↑ Akt, ↑ CA IX) Both->AktHif

Figure 1: Divergent apoptotic signaling pathways of 6-Amino and 6-Morpholino sulfonylpurines.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must compare their phenotypic outputs across different cell models. The tables below synthesize the quantitative data from recent in vitro studies[1][3].

Table 1: Comparative Apoptosis Profiles (24h Treatment)
Cell Line & ModelDerivativeEarly Apoptosis (%)Late Apoptosis (%)
K562 (Leukemia) 6-Amino-SPD (5 μM)25.8%29.0%
K562 (Leukemia) 6-Morpholino-SPD (5 μM)23.7%53.4%
HeLa (2D Model) 6-Amino-SPD79.6%N/A
HeLa (2D Model) 6-Morpholino-SPD87.4%N/A

Data insight: 6-Morpholino-SPD demonstrates a highly aggressive push toward late apoptosis in leukemic cells and higher early apoptosis in 2D HeLa models compared to its amino counterpart[1][3].

Table 2: Molecular & Pharmacokinetic Profiling
Parameter6-Amino-SPD6-Morpholino-SPD
Caspase 3 Expression Upregulated (Intrinsic Pathway)Downregulated
Cytochrome C Expression Upregulated (Intrinsic Pathway)Downregulated
miR-21 Expression BaselineDownregulated (Alternative Pathway)
Akt / CA IX Expression Upregulated (Akt/HIF Activation)Upregulated (Akt/HIF Activation)
CYP2C9 Substrate Prob. LowHigh (84.8%)

Data insight: While 6-Morpholino-SPD is highly potent, its 84.8% probability of being a CYP2C9 substrate must be accounted for in downstream pharmacokinetic (PK) modeling to avoid rapid metabolic clearance[1].

Standardized Experimental Methodologies

To ensure reproducibility and self-validating results in your laboratory, the following protocols are standardized for evaluating sulfonylpurine derivatives.

Protocol 1: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Causality Check: Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains compromised membranes (late apoptosis/necrosis). This dual-staining is critical because 6-Morpholino-SPD rapidly pushes cells into late apoptosis; a single-stain assay would mischaracterize this as primary necrosis[1].

  • Cell Seeding: Seed K562 or HeLa cells at a density of 1×105 cells/mL in 6-well plates.

  • Treatment: Expose cells to 5 μM of either 6-Amino-SPD or 6-Morpholino-SPD for 24 hours.

  • Harvesting: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 μL of FITC Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Protocol 2: Transcriptomic Profiling of Apoptotic Markers (RT-qPCR)

Causality Check: Normalization against GAPDH (for mRNA) and miR-25 (for miRNA) is mandatory to ensure that the observed downregulation of caspase 3 by 6-Morpholino-SPD is a true mechanistic divergence, not an artifact of global transcriptional shutdown[2].

  • RNA Extraction: Isolate total RNA using a standard TRIzol reagent protocol post-24h treatment (2 μM concentration).

  • Reverse Transcription: Synthesize cDNA using a high-capacity cDNA reverse transcription kit.

  • Amplification: Prepare qPCR reactions using SYBR Green master mix with specific primers for Akt, CA IX, Caspase 3, and Cytochrome C.

  • miRNA Quantification: Use stem-loop RT primers specific for miR-21 and miR-210, followed by TaqMan-based qPCR.

  • Analysis: Calculate relative expression using the 2−ΔΔCt method.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assessment

Causality Check: Use Tetramethylrhodamine ethyl ester (TMRE) dye alongside a protonophore positive control (e.g., FCCP) to validate that the loss of ΔΨm is a direct result of the sulfonylpurine treatment[2].

  • Preparation: Post-treatment, wash cells and resuspend in media containing 200 nM TMRE.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Validation Control: Treat a parallel control well with 20 μM FCCP for 10 minutes prior to TMRE staining to establish the baseline for complete mitochondrial depolarization.

  • Measurement: Analyze fluorescence in the PE channel via flow cytometry.

Sources

Validation

Comparative Analysis of 6-Amino-9H-purine-8-sulfonic Acid and Conventional Purine Analogs: Structural Dynamics and Application Workflows

Executive Summary Purine analogs are foundational to modern pharmacology and chemical biology, traditionally serving as antimetabolites in oncology and virology[1]. However, moving beyond classical C-6 substitutions (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine analogs are foundational to modern pharmacology and chemical biology, traditionally serving as antimetabolites in oncology and virology[1]. However, moving beyond classical C-6 substitutions (e.g., 6-Mercaptopurine), modifications at the C-8 position of the purine ring offer distinct bio-orthogonal properties. 6-Amino-9H-purine-8-sulfonic acid (often referred to as 8-Sulfoadenine) represents a specialized class of these analogs. By introducing a bulky, electron-withdrawing sulfonic acid group, researchers can fundamentally alter the molecule's electrostatic profile and conformational preference, shifting its utility from a simple polymerase substrate to a potent, direct enzyme modulator.

Structural and Pharmacological Profiling

The causality behind the distinct behavior of 6-Amino-9H-purine-8-sulfonic acid lies in its sterics and charge distribution. Classical analogs like Fludarabine and 6-Mercaptopurine act primarily as prodrugs; they require intracellular phosphorylation to mimic natural nucleotides, subsequently causing DNA chain termination or apoptosis.

Conversely, the C-8 sulfonic acid group in 6-Amino-9H-purine-8-sulfonic acid introduces a permanent negative charge at physiological pH (pH 7.4). This modification restricts the glycosidic bond rotation (favoring the syn conformation) and allows the molecule to mimic phosphate transition states. Consequently, 8-substituted purines are increasingly utilized in structure-based drug discovery to inhibit enzymes like dihydrofolate reductase (DHFR) or subtilase proteases without requiring metabolic activation (2[2]).

Table 1: Comparative Physicochemical and Pharmacological Profiles
CompoundPrimary SubstitutionPhysiological Charge (pH 7.4)Primary Mechanism of ActionPrimary Application
Adenine None (Endogenous)NeutralATP/DNA/RNA SynthesisCellular Metabolism
6-Mercaptopurine C-6 Thiol (-SH)NeutralProdrug; DNA/RNA IncorporationAntineoplastic / Immunosuppressant
Fludarabine C-2 Fluoro, C-6 AminoNeutral (as base)Prodrug; Polymerase InhibitionHematological Malignancies
6-Amino-9H-purine-8-sulfonic acid C-8 Sulfonic Acid (-SO3H)Anionic (-1)Direct Enzyme Inhibition (Electrostatic)Biochemical Probing / Protein Stabilization

Mechanistic Pathway Analysis

Understanding the divergent pathways of these analogs is critical for experimental design. While C-6 analogs hijack the salvage pathway, C-8 sulfonated analogs bypass this entirely, acting as direct competitive or allosteric ligands. Recent in silico and in vitro studies have demonstrated that 8-sulfonated derivatives can dock into the active sites of serine proteases, preventing the degradation of target proteins (such as broadly-neutralizing anti-HIV antibodies) (3[3]).

Pathway Substrate Endogenous Purines (Adenine/Guanine) Target1 Polymerase Incorporation & Salvage Pathways Substrate->Target1 C6_Analog C-6 Substituted Analogs (e.g., 6-Mercaptopurine) C6_Analog->Target1 Prodrug Activation C8_Analog C-8 Sulfonated Analogs (8-Sulfoadenine) Target2 Direct Enzyme Inhibition (Proteases/Reductases) C8_Analog->Target2 Electrostatic Docking Outcome1 Normal Cellular Proliferation Target1->Outcome1 Outcome2 Cytotoxicity & Apoptosis Target1->Outcome2 Outcome3 Protein Stabilization & Target Modulation Target2->Outcome3

Caption: Divergent mechanistic pathways of C-6 versus C-8 substituted purine analogs.

Experimental Protocol: High-Throughput Enzyme Inhibition Assay

To validate the inhibitory efficacy of 6-Amino-9H-purine-8-sulfonic acid against target enzymes (e.g., subtilases or DHFR), a self-validating kinetic assay must be employed. The following protocol ensures dynamic tracking of enzyme velocity while controlling for the analog's unique solubility profile.

Step 1: Compound Solubilization and Preparation
  • Action: Dissolve 6-Amino-9H-purine-8-sulfonic acid in 100% DMSO to create a 10 mM stock.

  • Causality: Despite the hydrophilic sulfonic acid group, the planar purine ring can cause aggregation in purely aqueous buffers. Initial DMSO solubilization ensures complete molecular dispersion before serial dilution in the aqueous assay buffer (maintaining final DMSO < 1% to prevent enzyme denaturation).

Step 2: Target Enzyme Incubation
  • Action: Pre-incubate the target enzyme (e.g., 10 nM Subtilisin) with varying concentrations of the purine analog (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) for 30 minutes at 25°C.

  • Causality: The bulky C-8 substitution requires time to navigate and stabilize within the enzyme's binding pocket via electrostatic interactions. Pre-incubation establishes equilibrium binding prior to substrate competition.

Step 3: Substrate Initiation and Kinetic Readout
  • Action: Add a fluorogenic specific substrate (e.g., AMC-tagged peptide) to initiate the reaction. Immediately monitor fluorescence (e.g., Ex 380 nm / Em 460 nm) continuously for 60 minutes using a microplate reader.

  • Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity (V0). This validates whether the analog acts as a competitive inhibitor (altering Km) or an allosteric modulator (altering Vmax).

Step 4: Data Synthesis and Validation
  • Action: Plot V0 against analog concentration and apply non-linear regression to determine the IC50.

  • Causality: A self-validating system requires a positive control (e.g., PMSF for serine proteases) to confirm assay sensitivity and ensure the calculated IC50 of the purine analog is biologically relevant and not an artifact of assay drift.

Workflow Step1 1. Compound Preparation Solubilize 8-Sulfoadenine in DMSO Step2 2. Target Incubation Equilibrate with Protease/Kinase Step1->Step2 Ensures uniform dispersion Step3 3. Substrate Addition Introduce Fluorogenic Probe Step2->Step3 Allows allosteric/competitive binding Step4 4. Kinetic Readout Monitor Fluorescence (Ex/Em) Step3->Step4 Initiates enzymatic cleavage Step5 5. Data Synthesis Calculate IC50 & Binding Kinetics Step4->Step5 Non-linear regression analysis

Caption: High-throughput screening workflow for evaluating 8-sulfonated purine enzyme inhibitors.

Conclusion

While classical purine analogs remain cornerstones of antineoplastic therapy (1[1]), structurally restricted and electrostatically modified variants like 6-Amino-9H-purine-8-sulfonic acid open new avenues in chemical biology. By leveraging its permanent anionic charge and steric bulk, researchers can deploy this analog not as a destructive antimetabolite, but as a precision tool for enzyme inhibition and protein stabilization.

References

  • Mandal, M. K., et al. (2022). "Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant". Plos Computational Biology.
  • Gangjee, A., et al. (1997). "Conformationally Restricted Analogues of Trimethoprim: 2,6-Diamino-8-substituted Purines as Potential Dihydrofolate Reductase Inhibitors from Pneumocystis carinii and Toxoplasma gondii". Journal of Medicinal Chemistry.
  • Robak, T., et al. (2009). "Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases". MDPI.
  • Cheson, B., et al. (1994). "Neurotoxicity of purine analogs: a review". Journal of Clinical Oncology.

Sources

Safety & Regulatory Compliance

Safety

6-Amino-9H-purine-8-sulfonic acid proper disposal procedures

Comprehensive Guide to the Handling, Operational Workflow, and Proper Disposal of 6-Amino-9H-purine-8-sulfonic Acid Introduction and Operational Context 6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Handling, Operational Workflow, and Proper Disposal of 6-Amino-9H-purine-8-sulfonic Acid

Introduction and Operational Context

6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8) is a specialized small molecule inhibitor utilized to prevent the proteolytic degradation of recombinant proteins—such as the human broadly-neutralizing anti-HIV monoclonal antibody 2F5—in plant suspension cells like tobacco BY-2 ()[1]. While its efficacy in stabilizing biopharmaceuticals is well-documented, its status as a bioactive protease inhibitor and a sulfonic acid derivative necessitates stringent handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers with self-validating, step-by-step operational and disposal workflows that ensure laboratory safety, environmental compliance, and experimental integrity.

Chemical Profile & Hazard Causality

Understanding the molecular structure of 6-Amino-9H-purine-8-sulfonic acid is critical for predicting its behavior in waste streams:

  • Acidity & Corrosivity: The molecule features a purine core with a sulfonic acid group at the C8 position. Sulfonic acids are strong organic acids (pKa ~1–2). In powder form or concentrated solutions, this imparts irritating properties to the skin, eyes, and respiratory tract.

  • Biological Persistence: As a targeted subtilase inhibitor, environmental release could disrupt microbial ecosystems, specifically the protease-dependent biological breakdown processes in wastewater treatment bioreactors. This dictates strict capture and chemical deactivation protocols rather than standard drain disposal ()[2].

Experimental Workflow & Waste Generation Mapping

To effectively manage waste, we must first map where it is generated within the experimental lifecycle. The diagram below illustrates the flow of 6-Amino-9H-purine-8-sulfonic acid from stock preparation to final waste segregation.

G Stock Stock Preparation (Inhibitor + DMSO) Culture Plant Cell Culture (BY-2 cells + Inhibitor) Stock->Culture Dosing OrgWaste Organic Waste (DMSO Stocks) Stock->OrgWaste Excess Stock SolidWaste Solid Waste (Plastics/PPE) Stock->SolidWaste Vials/Tips Harvest Harvest & Extraction (Protein Recovery) Culture->Harvest Incubation Culture->SolidWaste Flasks/Plates AqWaste Aqueous Waste (Spent Media) Harvest->AqWaste Supernatant Harvest->SolidWaste Cell Debris/Filters

Workflow mapping of 6-Amino-9H-purine-8-sulfonic acid application and designated waste streams.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By incorporating visual and chemical checks, researchers can confirm the success of each step before proceeding, thereby preventing incompatible chemical mixing.

Protocol A: Aqueous Waste (Spent Media & Buffers)

Spent plant cell culture media contains both the bioactive inhibitor and transgenic biological material.

  • Collection: Consolidate spent media and aqueous wash buffers into a temporary, secondary-contained collection vessel.

  • Chemical Deactivation (Oxidation): Add sodium hypochlorite (household bleach) to achieve a final concentration of 10% (v/v). Stir gently and allow a minimum contact time of 30 minutes.

    • Causality: Bleach serves a dual purpose. It sterilizes the transgenic plant cell debris and oxidizes the purine ring of the inhibitor, neutralizing its biological activity prior to disposal ()[3].

  • Neutralization & Validation: Following oxidation, test the solution's pH using broad-range indicator strips. The sulfonic acid moiety may lower the pH, while bleach is highly alkaline. Adjust the solution to a neutral pH (6.0–8.0) using 1M HCl or 1M NaOH as needed.

    • Self-Validation: A confirmed pH reading between 6.0 and 8.0 validates that the solution is chemically stable and safe to combine with other laboratory aqueous wastes without triggering exothermic acid-base reactions[3].

  • Final Disposal: Transfer the neutralized, deactivated solution to a properly labeled "Aqueous Chemical Waste" carboy.

Protocol B: Organic Liquid Waste (Stock Solutions)
  • Segregation: 6-Amino-9H-purine-8-sulfonic acid is highly polar but exhibits variable aqueous solubility; therefore, concentrated stock solutions are universally prepared in Dimethyl Sulfoxide (DMSO) to ensure complete dissolution.

    • Causality: DMSO is a powerful aprotic solvent that easily penetrates the skin, carrying dissolved solutes with it. It must be strictly segregated from aqueous waste because it requires specialized high-temperature incineration[2].

  • Collection & Validation: Transfer excess or expired DMSO stock solutions into a designated "Non-Halogenated Organic Waste" container.

    • Self-Validation: Inspect the waste container material. Ensure it is made of glass or PTFE-lined High-Density Polyethylene (HDPE), as prolonged exposure to concentrated DMSO can degrade certain low-density plastics over time.

Protocol C: Solid Waste & Spill Response
  • Consumables: Dispose of all contaminated pipette tips, microcentrifuge tubes, and PPE in a rigid, puncture-resistant "Solid Chemical Waste" bin.

  • Spill Response (Powder): In the event of a powder spill, do not dry sweep.

    • Causality: Dry sweeping aerosolizes the irritating sulfonic acid powder, posing an immediate inhalation hazard ()[4].

    • Action: Cover the spill with damp absorbent pads to suppress dust. Wipe inward toward the center of the spill, place the contaminated pads in solid chemical waste, and wash the surface with a mild laboratory detergent.

Quantitative Waste Segregation Summary

To ensure logistical compliance and prevent container failure, adhere to the following operational parameters for waste accumulation:

Waste StreamPrimary ComponentsEPA/RCRA ClassificationCompatible ContainerMax Accumulation Time
Aqueous Waste Spent BY-2 media, buffers, oxidized inhibitorNon-hazardous (post-neutralization), Special WasteHDPE Carboy (Vented)90 Days
Organic Waste DMSO, concentrated inhibitor stockNon-Halogenated Solvent WasteGlass or PTFE-lined HDPE90 Days
Solid Waste Pipette tips, tubes, contaminated PPEChemically Contaminated Solid WastePuncture-resistant Polypropylene Bin180 Days

References

  • Mandal, M. K., Kronenberger, T., Zulka, M. I., Windshügel, B., & Schiermeyer, A. (2022). Structure-based discovery of small molecules improving stability of human broadly-neutralizing anti-HIV antibody 2F5 in plant suspension cells. Biotechnology Journal, 17(4), e2100266. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). URL:[Link]

  • Safety & Risk Services, University of British Columbia. In-Laboratory Treatment of Chemical Waste. URL:[Link]

Sources

Handling

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 6-Amino-9H-purine-8-sulfonic acid

This guide provides essential, immediate safety and logistical information for the handling of 6-Amino-9H-purine-8-sulfonic acid. Tailored for researchers, scientists, and drug development professionals, the following pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-Amino-9H-purine-8-sulfonic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established best practices for chemical safety and analysis of analogous compound data. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and rigorous approach to personal protection is paramount.

Hazard Analysis: An Evidence-Based Assessment

A closely related analog, 9H-purine-6-sulfonic acid , is classified with the GHS05 pictogram, indicating it is corrosive.[1] The corresponding hazard statement is H314, which translates to "Causes severe skin burns and eye damage" .[1] This is a significant hazard requiring the highest level of skin and eye protection.

Furthermore, as a solid powder, the compound poses a respiratory hazard if dust is generated. Many fine organic powders can also create a risk of dust explosion if enriched in the atmosphere, necessitating measures to control dust generation.[2]

Core Protective Measures: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the identified risks. This involves selecting appropriate barriers for skin, eyes, and respiratory protection, and understanding that PPE is the final line of defense after engineering and administrative controls.

Eye and Face Protection: Shielding from Corrosive Splashes

Due to the corrosive nature of the sulfonic acid group, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These must be worn at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes to protect against splashes and dust.[3]

  • Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when preparing solutions or during spill cleanup.[3][4]

Skin and Body Protection: Impermeable Barriers

Preventing all skin contact is critical. The H314 hazard statement for the analogous compound indicates that immediate and severe damage can occur upon contact.[1]

  • Gloves: Double gloving is required. Wear two pairs of chemical-resistant nitrile gloves.[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[4][5] Gloves must be changed immediately if they are contaminated, torn, or punctured.[5]

  • Lab Coat/Gown: A protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[5] This provides a barrier against spills and contamination of personal clothing.

Respiratory Protection: Preventing Inhalation of Particulates

Engineering controls are the primary method for controlling respiratory hazards.

  • Chemical Fume Hood: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation of aerosols and dust.[3][6]

  • Respirator: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator is necessary.[3][7] For a non-volatile solid like this, a particulate respirator (e.g., an N95) may be sufficient, but a risk assessment should be performed.[4][7]

Operational and Disposal Plans

A systematic workflow ensures safety at every stage of handling and disposal.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[3]

  • Inspect PPE: Before donning, carefully inspect all PPE for defects such as cracks, tears, or discoloration.

  • Prepare Waste Containers: Designate a clearly labeled, sealed container for hazardous solid waste.[6]

Step-by-Step Safe Handling Protocol
  • Don PPE: Put on the inner pair of gloves, followed by the lab gown, safety goggles, face shield, and finally the outer pair of gloves over the gown's cuffs.

  • Work Within Fume Hood: Conduct all weighing and solution preparation activities inside the fume hood.

  • Control Dust: Use tools like spatulas carefully to avoid generating dust.[3] Do not pour the powder from a height.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately.

  • Post-Handling: Thoroughly wash hands after handling is complete and PPE has been removed.[2][8]

PPE Doffing and Disposal Procedure

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the external surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Gown: Remove the gown by rolling it down and away from the body, ensuring the contaminated exterior does not touch your clothes. Dispose of it in the appropriate waste stream.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Data and Workflow Visualization

PPE Selection Matrix
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab GownRequired: Chemical Fume Hood
Preparing Stock Solution Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab GownRequired: Chemical Fume Hood
Handling Dilute Solutions Safety GogglesDouble Nitrile Gloves, Lab GownRecommended: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab GownRequired: NIOSH-approved respirator
Decision Logic for Respiratory Protection

PPE_Decision_Tree start Handling 6-Amino-9H- purine-8-sulfonic acid? fume_hood Is a certified chemical fume hood available and in use? start->fume_hood dust_risk Is there a risk of dust or aerosol generation? fume_hood->dust_risk Yes respirator NIOSH-approved respirator required. fume_hood->respirator No spill Is this an emergency situation (e.g., large spill)? dust_risk->spill No dust_risk->respirator Yes no_respirator Standard PPE sufficient. No respirator required. spill->no_respirator No spill->respirator Yes

Caption: Decision tree for selecting appropriate respiratory protection.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. Available from: [Link]

  • SAFETY DATA SHEET SULPHURIC ACID 96%. Available from: [Link]

  • PubChem. (6-Amino-9H-purin-9-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • MDPI. 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Available from: [Link]

  • MDPI. The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. Available from: [Link]

  • CEM GmbH. Total wash elimination for solid phase peptide synthesis. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • Toros Tarım. SAFETY DATA SHEET Sulphuric acid. Available from: [Link]

  • Halyard Health. Personal Protective Equipment When Working with chemotherapy Drugs. Available from: [Link]

  • PubMed. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.